Allyltributylstannane
Description
The exact mass of the compound Allyltributyltin is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tributyl(prop-2-enyl)stannane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C4H9.C3H5.Sn/c3*1-3-4-2;1-3-2;/h3*1,3-4H2,2H3;3H,1-2H2; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGRTLMDMVAFNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H32Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179553 | |
| Record name | Allyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24850-33-7 | |
| Record name | Allyltributyltin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24850-33-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyltributylstannane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024850337 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyltributylstannane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50179553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allyltributylstannane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.253 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ALLYLTRIBUTYLSTANNANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AOR8OD4103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Reaction Mechanism of Allyltributylstannane with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the reaction between allyltributylstannane and aldehydes, a cornerstone transformation in organic synthesis for the formation of homoallylic alcohols. This reaction is prized for its reliability and stereoselectivity, making it a valuable tool in the construction of complex molecular architectures frequently found in natural products and pharmaceuticals.
Core Reaction Mechanism
The addition of this compound to an aldehyde results in the formation of a new carbon-carbon bond, yielding a homoallylic alcohol. The reaction can proceed thermally, but is significantly accelerated by the use of Lewis acids. The generally accepted mechanism for the Lewis acid-catalyzed reaction involves an acyclic, or open, transition state.
Lewis Acid-Catalyzed Pathway
In the presence of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄, Sc(OTf)₃), the reaction proceeds through the following key steps:
-
Activation of the Aldehyde: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density from the carbonyl group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The π-electrons of the allyl group of this compound act as the nucleophile, attacking the activated carbonyl carbon. This is the carbon-carbon bond-forming step.
-
Formation of an Intermediate: An intermediate is formed where the new carbon-carbon bond is established, and the oxygen is coordinated to the Lewis acid. The tributyltin group is now attached to the former carbonyl oxygen.
-
Workup: Aqueous workup protonates the resulting tin alkoxide to yield the final homoallylic alcohol product and a tributyltin byproduct.
The reaction is believed to proceed through a six-membered cyclic-like transition state, which dictates the stereochemical outcome of the reaction.
Stereoselectivity in Reactions with Chiral Aldehydes
A significant feature of the this compound addition to chiral aldehydes, particularly α-chiral aldehydes, is the ability to control the diastereoselectivity of the product. The outcome is largely governed by the nature of the Lewis acid and the substituents on the aldehyde, and can be rationalized by two competing models: the Felkin-Anh model and the chelation-controlled model.
Felkin-Anh vs. Chelation Control
-
Felkin-Anh Model: This model predicts the stereochemical outcome in the absence of a chelating group on the α-carbon of the aldehyde. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. Non-chelating Lewis acids, such as BF₃·OEt₂, favor this pathway, typically leading to the anti diastereomer.
-
Chelation-Controlled Model: When the α-substituent of the aldehyde is a Lewis basic group (e.g., an alkoxy group) and a chelating Lewis acid (e.g., MgBr₂, ZnBr₂, TiCl₄, SnCl₄) is used, a five- or six-membered chelate can form between the Lewis acid, the carbonyl oxygen, and the α-alkoxy group. This rigidifies the conformation of the aldehyde, and the nucleophile attacks from the less hindered face, typically leading to the syn diastereomer.
Data Presentation: A Comparative Analysis
The following tables summarize quantitative data for the reaction of this compound with various aldehydes under different catalytic conditions.
Table 1: Lewis Acid Promoted Addition of this compound to Achiral Aldehydes
| Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 95 | [1] |
| Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 1 | 98 | [1] |
| Benzaldehyde | SnCl₄ | CH₂Cl₂ | -78 | 1 | 96 | [1] |
| Cyclohexanecarboxaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 92 | [1] |
| Cyclohexanecarboxaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 1 | 94 | [1] |
| Heptanal | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 85 | [1] |
Table 2: Diastereoselective Addition to Chiral α-Alkoxy Aldehydes
| Aldehyde | Lewis Acid | syn:anti Ratio | Yield (%) | Reference |
| (R)-2-(benzyloxy)propanal | MgBr₂ | 95:5 | 85 | [1] |
| (R)-2-(benzyloxy)propanal | BF₃·OEt₂ | 10:90 | 80 | [1] |
| (R)-2-(benzyloxy)propanal | SnCl₄ | 98:2 | 88 | [1] |
| (R)-2-(t-butyldimethylsilyloxy)propanal | MgBr₂ | 21:79 | 75 | [1] |
| (R)-2-(t-butyldimethylsilyloxy)propanal | BF₃·OEt₂ | 5:95 | 78 | [1] |
Table 3: Microwave-Assisted Solvent-Free Allylation
| Aldehyde | Power (W) | Time (min) | Yield (%) | Reference |
| 4-Nitrobenzaldehyde | 120 | 15 | 95 | [2] |
| 4-Chlorobenzaldehyde | 120 | 20 | 92 | [2] |
| Benzaldehyde | 120 | 20 | 90 | [2] |
| 2-Naphthaldehyde | 120 | 15 | 88 | [2] |
| Cinnamaldehyde | 120 | 15 | 85 | [2] |
| Hexanal | 110 | 20 | 87 | [2] |
Experimental Protocols
General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) (1.1 mmol)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous potassium fluoride (B91410) (KF) solution (for removal of tin byproducts)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere, add the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 mmol) to the stirred solution.
-
After stirring for 15 minutes, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for the time indicated in the literature for the specific substrate and catalyst (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).
-
Combine the organic layers and wash with saturated aqueous KF solution (2 x 20 mL) to precipitate the tin salts. Stir vigorously for 30 minutes, then filter the mixture through a pad of celite.
-
Wash the filtrate with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Protocol for Microwave-Assisted Solvent-Free Allylation
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.0 mmol)
-
Microwave reactor tube
-
CEM Discover Benchmate microwave reactor (or equivalent)
-
Ethyl acetate (B1210297)
-
Water
Procedure:
-
In a microwave reactor tube, combine the aldehyde (1.0 mmol) and this compound (1.0 mmol).
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the mixture at the specified power and for the specified time (e.g., 120 W for 15-20 minutes).[2]
-
After cooling, partition the reaction mixture between ethyl acetate (3 x 20 mL) and water.[2]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the pure homoallylic alcohol.[2]
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Allyltributylstannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for allyltributylstannane. This information is critical for the accurate identification and characterization of this organotin reagent, which is widely utilized in organic synthesis. The following sections detail the NMR data in a structured format, outline the experimental protocols for data acquisition, and provide a visual representation of the molecule's structure.
¹H and ¹³C NMR Spectral Data
The ¹H and ¹³C NMR spectra of this compound are typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits characteristic signals for the allyl and tributyl groups attached to the tin atom. The integration of these signals corresponds to the number of protons in each environment.
| Protons (Allyl Group) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| =CH- | 5.85 - 5.65 | m | |
| =CH₂ | 4.80 - 4.70 | m | |
| Sn-CH₂- | 1.85 | d | 8.0 |
| Protons (Tributyl Group) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Sn-CH₂- | 0.85 - 0.75 | m | |
| -CH₂- | 1.35 - 1.25 | m | |
| -CH₂- | 1.55 - 1.45 | m | |
| -CH₃ | 0.90 | t | 7.3 |
¹³C NMR Spectral Data
The carbon-13 NMR spectrum provides detailed information about the carbon framework of this compound.
| Carbon (Allyl Group) | Chemical Shift (δ, ppm) |
| =CH- | 136.5 |
| =CH₂ | 112.5 |
| Sn-CH₂- | 9.5 |
| Carbon (Tributyl Group) | Chemical Shift (δ, ppm) |
| Sn-CH₂- | 13.7 |
| -CH₂- | 27.4 |
| -CH₂- | 29.2 |
| -CH₃ | 10.8 |
Experimental Protocols
The acquisition of high-quality NMR spectra for organotin compounds like this compound requires careful sample preparation and instrument setup.
Sample Preparation:
-
Sample Purity: Ensure the this compound sample is of high purity (≥96%) to avoid interference from impurities in the spectra.[1]
-
Solvent Selection: Use a high-purity deuterated solvent, typically chloroform-d (B32938) (CDCl₃), for optimal results.[2][3]
-
Concentration: Prepare the sample by dissolving approximately 10-50 mg of this compound in 0.5-0.7 mL of CDCl₃.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm).
NMR Data Acquisition:
-
Instrumentation: The spectra are typically acquired on a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse sequence is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A relaxation delay of 1-5 seconds is employed to ensure full relaxation of the protons.
-
Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and improve sensitivity.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is often required to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum.
Molecular Structure and Signaling Pathway
To provide a clear visual context for the NMR data, the molecular structure of this compound is presented below. This diagram illustrates the connectivity of the atoms, which directly relates to the observed NMR signals.
Caption: Molecular structure of this compound.
References
Physical and chemical properties of Allyltributylstannane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyltributylstannane [(CH2=CHCH2)Sn(C4H9)3] is a versatile and widely utilized organotin reagent in modern organic synthesis. Its principal application lies in the transfer of an allyl group to a variety of electrophilic substrates, enabling the formation of crucial carbon-carbon bonds. This technical guide provides an in-depth overview of the physical, chemical, and spectroscopic properties of this compound. Furthermore, it offers detailed experimental protocols for its synthesis, purification, and its application in key synthetic transformations, including Lewis acid-catalyzed and radical-initiated allylations. The underlying reaction mechanisms and general experimental workflows are also discussed and visualized to provide a comprehensive resource for laboratory practice.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid with a characteristic pungent odor. It is immiscible with water but soluble in many organic solvents such as chloroform (B151607) and methanol.[1] It is sensitive to air and should be stored under an inert atmosphere.[1]
Tabulated Physical and Spectroscopic Data
The following table summarizes the key physical and spectroscopic properties of this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C15H32Sn | |
| Molecular Weight | 331.12 g/mol | |
| CAS Number | 24850-33-7 | |
| Appearance | Colorless liquid | [1] |
| Density | 1.068 g/mL at 25 °C | |
| Boiling Point | 88-92 °C at 0.2 mmHg | |
| Refractive Index (n20/D) | 1.486 | |
| Flash Point | >110 °C (>230 °F) | [1] |
| 1H NMR (CDCl3) | δ (ppm): 5.85-5.65 (m, 1H), 4.95-4.80 (m, 2H), 1.90 (d, 2H), 1.55-1.40 (m, 6H), 1.35-1.25 (m, 6H), 0.90 (t, 9H), 0.85-0.75 (m, 6H) | [1] |
| 13C NMR (CDCl3) | δ (ppm): 138.0, 112.9, 29.2, 27.5, 15.4, 13.7, 9.6 | [1] |
| IR (Neat) | ν (cm-1): 3070, 2955, 2920, 2870, 2850, 1625, 1460, 1375, 1075, 900, 870, 665 | [1] |
| Mass Spectrum (EI) | m/z: 275, 235, 179, 123, 57 | [1] |
Reactivity and Synthetic Applications
This compound is a cornerstone reagent for the introduction of the allyl moiety. Its reactivity can be broadly categorized into two main pathways: Lewis acid-catalyzed reactions and free radical reactions.
Lewis Acid-Catalyzed Allylation
In the presence of a Lewis acid, such as boron trifluoride etherate (BF3·OEt2), titanium tetrachloride (TiCl4), or scandium triflate (Sc(OTf)3), this compound readily reacts with electrophiles, most notably aldehydes and ketones, to furnish homoallylic alcohols.[2][3][4] The Lewis acid activates the carbonyl group, rendering it more susceptible to nucleophilic attack by the allyl group of the stannane. These reactions typically proceed through an open or acyclic transition state.[2]
// Nodes RCHO [label="R-CHO\n(Aldehyde)"]; LA [label="Lewis Acid\n(e.g., BF₃·OEt₂)"]; ATS [label="this compound"]; Activated_Complex [label="[Activated Carbonyl-Lewis Acid Complex]", shape=box, style=rounded, fillcolor="#F1F3F4"]; Transition_State [label="Open Transition State", shape=ellipse, style=dashed, fillcolor="#FFFFFF"]; Intermediate [label="Stannyl-alkoxide intermediate", shape=box, style=rounded, fillcolor="#F1F3F4"]; Product [label="Homoallylic Alcohol", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="Bu₃Sn-X", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges RCHO -> Activated_Complex; LA -> Activated_Complex; ATS -> Transition_State; Activated_Complex -> Transition_State; Transition_State -> Intermediate; Intermediate -> Product [label="Work-up"]; Intermediate -> Byproduct; } dot Caption: Lewis Acid-Catalyzed Allylation of an Aldehyde.
Radical-Initiated Allylation
This compound can also participate in free radical chain reactions.[4] These reactions are typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN), and are particularly useful for the allylation of alkyl halides.[5] The reaction proceeds via the abstraction of a halogen atom by a tributyltin radical to generate an alkyl radical, which then reacts with this compound to form the allylated product and regenerate the tributyltin radical.[1]
Experimental Protocols
Synthesis and Purification of this compound
This protocol is adapted from Organic Syntheses.[6]
Materials:
-
Magnesium turnings (72.6 g, 3.0 g-atom)
-
Anhydrous ethyl ether (1150 mL)
-
Allyl bromide (158 mL, 1.8 mol)
-
Iodine (a few crystals)
-
Bis(tributyltin) oxide (371 g, 0.62 mol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hexane
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry 3-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, a condenser, and an argon inlet, add magnesium turnings and 1000 mL of anhydrous ethyl ether.
-
Charge the dropping funnel with a solution of allyl bromide in 150 mL of anhydrous ethyl ether.
-
Add a small portion of the allyl bromide solution to the flask and initiate the Grignard reaction with a few crystals of iodine.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1.5 hours.
-
Cool the reaction mixture and add a solution of bis(tributyltin) oxide in 150 mL of anhydrous ethyl ether at a rate that maintains the temperature between 36-38 °C.
-
After the addition is complete, reflux the mixture for 1.5 hours and then stir overnight at room temperature.
-
Cool the reaction mixture in an ice-water bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Decant the supernatant and wash the residual solids with hexane. Combine the organic layers.
-
Wash the combined organic extracts with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation (bp 116 °C at 1.6 mmHg) to afford this compound as a colorless oil.
Lewis Acid-Catalyzed Allylation of Benzaldehyde (B42025)
This is a general procedure based on established methods.[2]
Materials:
-
Benzaldehyde (1.0 mmol)
-
Anhydrous dichloromethane (B109758) (CH2Cl2) (10 mL)
-
Boron trifluoride etherate (BF3·OEt2) (1.2 mmol)
-
This compound (1.2 mmol)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add a solution of benzaldehyde in anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add boron trifluoride etherate dropwise to the stirred solution.
-
After stirring for 15 minutes, add this compound dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the corresponding homoallylic alcohol.
General Workflow for Reaction Monitoring by TLC
Thin Layer Chromatography (TLC) is a crucial technique for monitoring the progress of organic reactions.
Safety and Handling
This compound is a toxic compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. All waste containing organotin compounds must be disposed of as hazardous waste according to local regulations.
Conclusion
This compound is an indispensable reagent in organic synthesis, offering a reliable method for the formation of carbon-carbon bonds through the transfer of an allyl group. A thorough understanding of its physical and chemical properties, coupled with detailed knowledge of experimental protocols and reaction mechanisms, is paramount for its safe and effective use in the laboratory. This guide provides a consolidated resource to aid researchers, scientists, and drug development professionals in harnessing the full synthetic potential of this compound.
References
- 1. youtube.com [youtube.com]
- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. researchgate.net [researchgate.net]
- 5. Geometrically Selective Synthesis of (E)-Enamides via Radical Allylation of Alkyl Halides with α-Aminoallylic Stannanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
The Core Mechanism of Lewis Acid-Mediated Allylation with Allyltributylstannane: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The carbon-carbon bond-forming reaction between allyltributylstannane and carbonyl compounds, facilitated by a Lewis acid, is a cornerstone of modern organic synthesis. This reaction provides a reliable and often stereoselective route to homoallylic alcohols and amines, which are versatile building blocks in the synthesis of complex natural products and pharmaceuticals. The Lewis acid plays a crucial role in activating the carbonyl electrophile, thereby enabling nucleophilic attack by the otherwise unreactive this compound. This guide delves into the core mechanistic principles of this transformation, providing a comprehensive overview of the reaction, detailed experimental protocols, and a summary of key performance data.
The General Mechanism: A Symphony of Activation and Attack
The fundamental principle of the Lewis acid-mediated allylation of a carbonyl compound (such as an aldehyde or ketone) with this compound involves the activation of the carbonyl group by the Lewis acid.[1][2] This coordination enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the electron-rich double bond of the allylstannane.
The reaction typically proceeds through an open, acyclic transition state.[3] This is a key feature that distinguishes it from other allylation reactions, such as those involving allylboranes, which often proceed through closed, cyclic transition states. The open transition state model successfully explains the observed diastereoselectivity in many cases, particularly the preference for the syn-homoallylic alcohol when using crotyltributylstannane, regardless of the geometry of the crotyl unit.[3]
A critical aspect of the mechanism is the nature of the intermediate formed upon nucleophilic attack. While a stepwise process involving a β-stannyl carbocation intermediate is often invoked for simplicity, the reaction is likely more concerted, with the C-C bond formation and the cleavage of the C-Sn bond occurring in a nearly simultaneous fashion.[3] Spectroscopic studies have been instrumental in elucidating the nature of Lewis acid-aldehyde complexes, providing insights into their structure and conformation which ultimately influence the stereochemical outcome of the reaction.
Data Presentation: A Quantitative Overview
The following tables summarize the performance of Lewis acid-mediated allylation of various carbonyl compounds with this compound under different conditions.
Table 1: Allylation of Aldehydes with this compound
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Ref. |
| 1 | Benzaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 95 | - | [4] |
| 2 | Cyclohexanecarboxaldehyde | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 92 | - | [4] |
| 3 | Benzaldehyde | SnCl₄ | CH₂Cl₂ | -78 | 0.5 | 98 | - | [5][6] |
| 4 | 2-Phenylpropanal | SnCl₄ | CH₂Cl₂ | -78 | 1 | 85 | 85:15 | [7] |
| 5 | Benzaldehyde | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | 0 | 2 | 91 | - | [8] |
| 6 | 4-Nitrobenzaldehyde | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | 0 | 1 | 98 | - | [8] |
| 7 | Benzaldehyde | Zn(OTf)₂ (10 mol%) | CH₂Cl₂ | rt | 24 | 85 | - | [9] |
| 8 | 4-Methoxybenzaldehyde | Zn(OTf)₂ (10 mol%) | CH₂Cl₂ | rt | 24 | 88 | - | [9] |
Table 2: Asymmetric Allylation of Aldehydes with this compound
| Entry | Aldehyde | Chiral Lewis Acid/Ligand | Catalyst Loading (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Ref. |
| 1 | Benzaldehyde | (S)-BINOL/Ti(Oi-Pr)₄ | 10 | CH₂Cl₂ | -20 | 12 | 85 | 92 | [10] |
| 2 | Cyclohexanecarboxaldehyde | (S)-BINOL/Ti(Oi-Pr)₄ | 10 | CH₂Cl₂ | -20 | 12 | 82 | 94 | [10] |
| 3 | Benzaldehyde | (R)-BINOL/SnCl₄ | 20 | CH₂Cl₂ | -78 | 4 | 81 | 88 | [5][6] |
| 4 | Cinnamaldehyde | (R)-BINOL/SnCl₄ | 20 | CH₂Cl₂ | -78 | 6 | 75 | 85 | [5][6] |
Table 3: Allylation of Ketones and Imines with this compound
| Entry | Substrate | Lewis Acid | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Acetophenone | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | rt | 24 | 77 | [8] |
| 2 | Cyclohexanone | Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | rt | 24 | 65 | [8] |
| 3 | N-Benzylideneaniline | Sc(OTf)₃ (10 mol%) | CH₃CN | rt | 4 | 92 | [11] |
| 4 | N-Benzylidene-methylamine | Sc(OTf)₃ (10 mol%) | CH₃CN | rt | 6 | 88 | [11] |
| 5 | Acetophenone | MAD (10 mol%) | Toluene | -78 | 3 | 95 | [12] |
| 6 | Cyclohexanone | MAD (10 mol%) | Toluene | -78 | 5 | 88 | [12] |
MAD = Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)
Experimental Protocols
General Procedure for the Lewis Acid-Mediated Allylation of an Aldehyde
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis Acid (e.g., BF₃·OEt₂, SnCl₄, Sc(OTf)₃) (1.0-1.2 mmol for stoichiometric, 0.1-0.2 mmol for catalytic)
-
Anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the aldehyde (1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).
-
Cool the solution to the desired reaction temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid to the stirred solution. If using a solid Lewis acid, it can be added directly. If using a liquid Lewis acid like SnCl₄, it is often added as a solution in dichloromethane.
-
After stirring for 10-15 minutes, add a solution of this compound (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 5-10 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired homoallylic alcohol.
General Procedure for the Asymmetric Allylation of an Aldehyde using a Chiral BINOL-Titanium Catalyst
Materials:
-
(S)- or (R)-1,1'-Bi-2-naphthol (BINOL) (0.2 mmol)
-
Titanium(IV) isopropoxide (Ti(Oi-Pr)₄) (0.2 mmol)
-
Aldehyde (1.0 mmol)
-
This compound (1.5 mmol)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
4 Å Molecular sieves (activated)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To an oven-dried, round-bottom flask containing activated 4 Å molecular sieves and a magnetic stir bar, add a solution of the chiral BINOL ligand (0.2 mmol) in anhydrous dichloromethane (5 mL) under an inert atmosphere.
-
Add titanium(IV) isopropoxide (0.2 mmol) and stir the mixture at room temperature for 1 hour to pre-form the chiral Lewis acid catalyst.
-
Cool the mixture to the desired reaction temperature (e.g., -20 °C).
-
Add the aldehyde (1.0 mmol) to the catalyst mixture and stir for 15-20 minutes.
-
Add this compound (1.5 mmol) dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Follow the workup and purification procedure as described in the general protocol for aldehyde allylation.
-
Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
Caption: General mechanism of Lewis acid-mediated allylation.
Caption: Chelation vs. Non-chelation control in allylation.
Caption: General experimental workflow for allylation.
Conclusion
The Lewis acid-mediated allylation of carbonyl compounds and imines with this compound is a powerful and versatile transformation in organic synthesis. The choice of Lewis acid is paramount, as it not only governs the reactivity but also dictates the stereochemical outcome of the reaction. By understanding the underlying mechanistic principles, including the nature of the transition state and the potential for chelation control, chemists can rationally design experiments to achieve desired synthetic targets with high efficiency and selectivity. The development of chiral Lewis acids has further expanded the utility of this reaction, enabling the enantioselective synthesis of valuable chiral building blocks for the pharmaceutical and agrochemical industries. This guide provides a foundational understanding and practical protocols to aid researchers in the successful application of this important reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 4. par.nsf.gov [par.nsf.gov]
- 5. Catalytic enantioselective allyl- and crotylboration of aldehydes using chiral diol x SnCl4 complexes. optimization, substrate scope and mechanistic investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Collection - Catalytic Enantioselective Allyl- and Crotylboration of Aldehydes Using Chiral Diolâ¢SnCl4 Complexes. Optimization, Substrate Scope and Mechanistic Investigations - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. Sc(OTf)3-Catalyzed three-component reactions of aldehydes, amines and this compound in micellar systems. Facile synthesis of homoallylic amines in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Bulky Aluminum Lewis Acids as Novel Efficient and Chemoselective Catalysts for the Allylation of Aldehydes | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Stability and Storage of Allyltributylstannane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for allyltributylstannane. It is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the safe and effective handling, storage, and quality assessment of this versatile organometallic reagent.
Executive Summary
This compound is a valuable reagent in organic synthesis, primarily utilized for the introduction of allyl groups. However, its utility is intrinsically linked to its stability. This document outlines the known sensitivities of this compound, recommended storage and handling procedures, and detailed experimental protocols for assessing its purity and degradation. The key takeaway is that this compound is sensitive to atmospheric oxygen and moisture, necessitating storage under an inert atmosphere at refrigerated temperatures to ensure its long-term integrity.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1. Understanding these properties is fundamental to its appropriate handling and storage.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₅H₃₂Sn |
| Molecular Weight | 331.12 g/mol |
| Appearance | Clear, colorless liquid[1] |
| Density | 1.068 g/mL at 25 °C[2][3] |
| Boiling Point | 88-92 °C at 0.2 mmHg[2][3] |
| Refractive Index | n20/D 1.486 (lit.)[2][3] |
| Flash Point | 103 °C (217.4 °F) - closed cup[3][4] |
| Solubility | Immiscible with water.[5] Soluble in many organic solvents. |
| CAS Number | 24850-33-7[4][6] |
Stability Profile and Degradation Pathways
This compound is known to be stable under recommended storage conditions; however, it is susceptible to degradation in the presence of air and moisture.[5]
Hydrolytic Instability
In the presence of water, this compound can undergo hydrolysis. The tin-carbon bond is susceptible to cleavage by protic sources, leading to the formation of tributyltin hydroxide (B78521) or its dehydrated form, bis(tributyltin) oxide, and propene. This degradation pathway not only consumes the active reagent but also generates impurities that can interfere with subsequent reactions.
Oxidative Instability
Exposure to atmospheric oxygen can lead to the oxidation of this compound. Organotin compounds are known to be air-sensitive, and this reactivity can lead to the formation of various tin oxide species and cleavage of the allyl group.[5] The presence of peroxides can further accelerate decomposition.
Thermal and Photolytic Stability
A logical workflow for assessing the degradation of this compound is presented below.
Degradation pathways of this compound.
Recommended Storage and Handling Conditions
To maintain the purity and reactivity of this compound, strict adherence to proper storage and handling protocols is essential.
Table 2: Recommended Storage and Handling of this compound
| Condition | Recommendation | Rationale |
| Temperature | 2-8 °C[5] | To minimize thermal degradation and slow down potential decomposition reactions. |
| Atmosphere | Store under an inert gas (e.g., argon or nitrogen).[7] | To prevent oxidation and hydrolysis by excluding air and moisture. |
| Container | Tightly sealed, opaque container. | To prevent exposure to light and atmosphere. |
| Light | Protect from light. | To prevent photolytic degradation. |
| Moisture | Keep in a dry place. | To prevent hydrolysis. |
| Handling | Handle under an inert atmosphere using anhydrous solvents and oven-dried glassware. | To maintain an oxygen- and moisture-free environment during use. |
Experimental Protocols for Stability and Purity Assessment
A comprehensive assessment of this compound stability involves a combination of forced degradation studies and the use of validated analytical methods to monitor the purity and identify degradation products.
Forced Degradation Studies
Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways. A general workflow for such a study is outlined below.
Forced degradation study workflow.
5.1.1 Hydrolytic Degradation Protocol
-
Sample Preparation: Prepare a solution of this compound in a suitable anhydrous solvent (e.g., acetonitrile) at a known concentration.
-
Stress Condition: Add a controlled amount of deionized water to the solution. To test pH effects, separate samples can be prepared with acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous solutions.
-
Incubation: Maintain the samples at a constant temperature (e.g., 25 °C or 40 °C) and protect from light.
-
Time Points: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Analysis: Immediately analyze the aliquots by a validated analytical method (e.g., GC-FID or qNMR) to determine the remaining concentration of this compound and the formation of any degradation products.
5.1.2 Oxidative Degradation Protocol
-
Sample Preparation: Prepare a solution of this compound in a suitable solvent.
-
Stress Condition: Bubble a stream of clean, dry air or oxygen through the solution, or add a chemical oxidizing agent (e.g., a dilute solution of hydrogen peroxide).
-
Incubation: Maintain at a constant temperature and protect from light.
-
Time Points: Sample at appropriate intervals.
-
Analysis: Analyze the samples to quantify the parent compound and identify oxidation products.
5.1.3 Thermal Degradation Protocol
-
Sample Preparation: Place a neat sample of this compound in a sealed vial under an inert atmosphere.
-
Stress Condition: Expose the sample to an elevated temperature (e.g., 40 °C, 60 °C, 80 °C).
-
Time Points: Remove samples at various time points.
-
Analysis: After cooling to room temperature, analyze the samples.
5.1.4 Photostability Protocol
-
Sample Preparation: Place a solution of this compound in a photostable, transparent container.
-
Stress Condition: Expose the sample to a controlled light source that provides both UV and visible light, as specified in ICH guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Incubation: Maintain at a constant temperature.
-
Time Points: Sample at appropriate intervals.
-
Analysis: Analyze both the exposed and control samples.
Analytical Methods for Purity and Degradation Monitoring
5.2.1 Gas Chromatography (GC)
-
Principle: GC is a powerful technique for separating and quantifying volatile and semi-volatile compounds. A Flame Ionization Detector (FID) is suitable for quantitative analysis, while a Mass Spectrometer (MS) detector is invaluable for the identification of unknown degradation products.
-
Protocol for Purity Analysis by GC-FID:
-
Instrument: Gas chromatograph with FID.
-
Column: A non-polar capillary column (e.g., DB-1 or equivalent).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp to a higher temperature (e.g., 280 °C).
-
Detector Temperature: 300 °C.
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).
-
Quantification: Use an internal or external standard method for accurate quantification.
-
5.2.2 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy provides detailed structural information and can be used for quantitative analysis (qNMR). ¹H, ¹³C, and ¹¹⁹Sn NMR are all valuable for characterizing this compound and its degradation products.
-
Protocol for Purity Analysis by ¹H qNMR:
-
Instrument: High-field NMR spectrometer.
-
Sample Preparation: Accurately weigh a sample of this compound and a certified internal standard (e.g., maleic acid) into an NMR tube. Dissolve in a known volume of a suitable deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate relaxation delays to ensure full signal relaxation.
-
Data Processing: Integrate the signals corresponding to this compound and the internal standard.
-
Calculation: Calculate the purity of this compound based on the integral ratios, the number of protons, and the known purity and mass of the internal standard.
-
5.2.3 Karl Fischer Titration
-
Principle: This is a standard method for the determination of water content.
-
Protocol:
-
Instrument: Karl Fischer titrator (coulometric or volumetric).
-
Sample Introduction: Inject a known mass of this compound into the titration cell containing the Karl Fischer reagent.
-
Titration: The titrator automatically determines the amount of water in the sample.
-
5.2.4 Peroxide Value Determination
-
Principle: This titration-based method measures the concentration of peroxides, which are primary products of oxidation.
-
Protocol:
-
Dissolve a known weight of the sample in a suitable solvent mixture (e.g., acetic acid/chloroform).
-
Add a saturated solution of potassium iodide. The peroxides will oxidize the iodide to iodine.
-
Titrate the liberated iodine with a standardized sodium thiosulfate (B1220275) solution using a starch indicator.
-
Summary of Quantitative Stability Data
At present, there is a lack of publicly available, comprehensive quantitative stability data for this compound. The information provided in this guide is based on the known chemical properties of organotin compounds and general best practices for handling air- and moisture-sensitive reagents. It is strongly recommended that users perform their own stability assessments under their specific experimental and storage conditions, particularly for long-term studies or when using the reagent in critical applications such as drug development. The experimental protocols outlined in Section 5.0 provide a robust framework for generating such data.
Conclusion
The stability of this compound is a critical factor for its successful application in research and development. By understanding its sensitivity to air and moisture and adhering to the recommended storage and handling conditions, its integrity can be maintained. The implementation of the analytical and forced degradation protocols described in this guide will enable researchers to confidently assess the purity and stability of their this compound, ensuring the reliability and reproducibility of their synthetic procedures.
References
- 1. (Sn) Tin NMR [chem.ch.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 4. Development of a Liquid Chromatographic Method for Quantifying 11 Organotin Compounds in Workplace Air Samples using HPLC-ICP-MS | EVISA's News [speciation.net]
- 5. Quantitative NMR (qNMR) | Pharmacognosy Institute (PHCI) | University of Illinois Chicago [pharmacognosy.pharmacy.uic.edu]
- 6. qNMR - BIPM [bipm.org]
- 7. epa.gov [epa.gov]
Allyltributylstannane: An In-depth Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety protocols and handling procedures for allyltributylstannane, a common but hazardous organotin reagent. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination.
Hazard Identification and Toxicological Profile
This compound is a toxic organotin compound that poses significant health risks.[1][2] Exposure can occur through inhalation, skin contact, and ingestion, with both acute and chronic health effects.[1][3]
Primary Health Hazards:
-
Acute Toxicity: Toxic if swallowed and harmful in contact with skin.[3][4][5] It causes skin and serious eye irritation.[3][4][5][6] Inhalation may lead to respiratory tract irritation.[3]
-
Chronic Toxicity: Prolonged or repeated exposure can cause damage to organs.[4][5] Organotin compounds are known to affect the central nervous system and the immune system.[1][3][7]
-
Reproductive Toxicity: May damage fertility or the unborn child.[5]
Environmental Hazards:
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling.
| Property | Value |
| Appearance | Clear, colorless liquid[6] |
| Boiling Point | 88-92 °C at 0.2 mmHg[6] |
| Density | 1.068 g/mL at 25 °C |
| Flash Point | 103 °C (217.4 °F) - closed cup |
| Water Solubility | Immiscible[6] |
| Air Sensitivity | Air Sensitive[6] |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound to prevent exposure.
| PPE Category | Specifications and Requirements |
| Eye and Face Protection | Chemical splash goggles are required.[8] A face shield should also be worn to provide full facial protection from splashes.[9][10] |
| Hand Protection | Wear suitable chemical-resistant gloves.[3][6] Double gloving is recommended. Nitrile gloves can be worn under a pair of neoprene gloves for robust chemical resistance.[11] |
| Body Protection | A flame-resistant lab coat should be worn at all times.[8] For procedures with a higher risk of splashing, chemical-resistant coveralls ("bunny suits") offer more comprehensive protection.[10] |
| Respiratory Protection | All work with this compound must be conducted in a certified chemical fume hood.[7] If there is a risk of exposure above permissible limits, a NIOSH-approved respirator with an appropriate filter is necessary.[5][10][12] |
| Footwear | Closed-toe shoes are mandatory.[8] |
Safe Handling and Storage Procedures
Proper handling and storage are critical to minimizing the risks associated with this compound.
Engineering Controls:
-
Always work in a well-ventilated area, preferably within a chemical fume hood.[7]
-
Ensure that a safety shower and eyewash station are readily accessible.[3]
Work Practices:
-
Avoid contact with skin and eyes.[3]
-
Wash hands thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the work area.[13]
-
Transfer the reagent using a syringe or cannula to minimize exposure.[7]
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[5]
Experimental Protocols
Quenching of Residual this compound
It is crucial to quench any residual this compound in reaction vessels before cleaning.
Procedure:
-
In a fume hood, cool the flask containing the residual reagent in an ice bath.
-
Slowly add a solution of isopropanol (B130326) to the cooled flask with stirring.[11][14]
-
After the initial reaction subsides, slowly add methanol (B129727) to ensure all the reactive material is consumed.[11]
-
Finally, very slowly add water to hydrolyze any remaining organometallic species.[11]
-
The resulting mixture should be disposed of as hazardous waste.
Decontamination of Glassware
All glassware that has come into contact with this compound must be decontaminated.
Procedure:
-
After quenching any bulk material, rinse the glassware with a compatible organic solvent such as toluene (B28343) or hexane.[14] Collect this rinse as hazardous waste.
-
Wash the glassware with soap and water.[15]
Emergency Procedures
Spill Response:
-
Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal.[1]
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety department immediately.[16]
First Aid:
-
Skin Contact: Immediately remove contaminated clothing and flush the skin with plenty of water for at least 15 minutes.[1][3] Seek medical attention.[3]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][3] Seek immediate medical attention.[3]
-
Inhalation: Move the person to fresh air.[3] If breathing is difficult, give oxygen. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water and seek immediate medical attention.[3][5]
Visualizations
Caption: A logical workflow for the safe handling of this compound.
Caption: Required personal protective equipment for handling this compound.
References
- 1. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 2. benchchem.com [benchchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. This compound | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. chembk.com [chembk.com]
- 7. delvallelab.weebly.com [delvallelab.weebly.com]
- 8. youtube.com [youtube.com]
- 9. pppmag.com [pppmag.com]
- 10. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 11. benchchem.com [benchchem.com]
- 12. 烯丙基三丁基锡 97% | Sigma-Aldrich [sigmaaldrich.com]
- 13. stacks.cdc.gov [stacks.cdc.gov]
- 14. sarponggroup.com [sarponggroup.com]
- 15. ehs.ucr.edu [ehs.ucr.edu]
- 16. assets.thermofisher.com [assets.thermofisher.com]
An In-depth Technical Guide to the Synthesis and Preparation of Allyltributylstannane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and preparation of allyltributylstannane, a versatile and widely used reagent in organic synthesis. This document details the most common and effective synthetic routes, providing in-depth experimental protocols, quantitative data for comparison, and visualizations of the reaction pathways.
Introduction
This compound, with the chemical formula CH₂=CHCH₂Sn(C₄H₉)₃, is a key organotin reagent employed in a variety of carbon-carbon bond-forming reactions. Its utility stems from its ability to act as a nucleophilic allyl source in the presence of Lewis acids or under radical conditions. It is particularly valuable for the allylation of aldehydes, ketones, imines, and halides, leading to the formation of homoallylic alcohols and amines, which are important intermediates in the synthesis of complex molecules and natural products. This guide will focus on the practical aspects of its preparation in a laboratory setting.
Synthetic Routes
The synthesis of this compound can be achieved through several methods. The most prevalent and reliable routes involve the reaction of an allyl-organometallic reagent with a tributyltin electrophile. The primary methods covered in this guide are:
-
The Grignard Reagent Route: This is a classic and widely used method involving the preparation of allylmagnesium bromide, which then reacts with a tributyltin species such as tributyltin chloride or bis(tributyltin) oxide.
-
Ultrasound-Promoted Barbier-Type Reaction: This method offers a more convenient one-pot synthesis where the Grignard reagent is formed in situ in the presence of tributyltin chloride.
Reaction Pathway Visualization
The following diagram illustrates the general Grignard reaction pathway for the synthesis of this compound.
Caption: General Grignard pathway for this compound synthesis.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthetic methods, allowing for easy comparison.
| Parameter | Grignard Route (from Bis(tributyltin) oxide)[1] | Ultrasound-Promoted Barbier-Type Reaction[2] |
| Starting Materials | Allyl bromide, Magnesium, Bis(tributyltin) oxide | Allylic chloride, Magnesium, Tributyltin chloride |
| Solvent | Anhydrous Ethyl Ether | Anhydrous Tetrahydrofuran (B95107) (THF) |
| Reaction Time | ~4.5 hours + overnight stirring | 30-45 minutes (with sonication) |
| Reaction Temperature | Reflux, then 36-38°C, then room temperature | Maintained below 20°C |
| Yield | ~94% | Up to 100% (crude) |
| Purification | Distillation under reduced pressure | Extraction and removal of solvent under vacuum |
Experimental Protocols
Grignard Route using Bis(tributyltin) oxide[1]
This procedure is adapted from Organic Syntheses.[1]
Workflow Diagram:
Caption: Workflow for the Grignard synthesis of this compound.
Materials:
-
Magnesium turnings (72.6 g, 3 g-atom)
-
Anhydrous ethyl ether (1150 mL)
-
Allyl bromide (158 mL, 1.8 mol)
-
Iodine (a few crystals)
-
Bis(tributyltin) oxide (371 g, 0.62 mol)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Hexane
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an argon atmosphere, a dry 3-L three-necked flask is charged with magnesium turnings and 1000 mL of anhydrous ethyl ether.
-
A solution of allyl bromide in 150 mL of anhydrous ether is added to a dropping funnel.
-
A small portion of the allyl bromide solution is added to the flask, followed by a few crystals of iodine to initiate the reaction. Sonication may be required.[1]
-
The remaining allyl bromide solution is added dropwise to maintain a gentle reflux. The addition takes about 1.5 hours.
-
The mixture is then refluxed for an additional 1.5 hours.
-
A solution of bis(tributyltin) oxide in 150 mL of anhydrous ether is added at a rate that maintains the reaction temperature between 36-38°C. This addition takes approximately 1 hour.[1]
-
After the addition is complete, the reaction mixture is refluxed for 1.5 hours and then stirred overnight at room temperature.
-
The reaction is cooled in an ice-water bath and quenched by the slow addition of saturated aqueous ammonium chloride solution.
-
The supernatant is decanted, and the residual solids are washed with hexane.
-
The combined organic layers are washed with saturated ammonium chloride and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed by rotary evaporation, and the crude product is purified by distillation under reduced pressure (bp 116°C at 1.6 mm) to yield this compound as a colorless oil (approx. 390-392 g, 94% yield).[1]
Ultrasound-Promoted Barbier-Type Synthesis[2]
This procedure is a convenient one-pot method.
Materials:
-
Magnesium turnings (3.04 g, 0.125 mol)
-
Anhydrous tetrahydrofuran (THF) (100 mL)
-
Tributyltin chloride (32.5 g, 0.100 mol)
-
3-Chloro-1-propene (allyl chloride) (7.65 g, 0.100 mol)
-
Iodine (optional, small piece)
Procedure:
-
A dry 500-mL three-necked flask is charged with magnesium turnings, tributyltin chloride, a small piece of iodine (optional), and anhydrous THF under a nitrogen atmosphere.
-
The flask is immersed in an ice-salt bath.
-
A solution of allyl chloride in anhydrous THF is added dropwise to the stirred mixture while applying ultrasonic irradiation. The temperature should be maintained below 20°C.[2]
-
After the addition is complete, sonication is continued for an additional 30-45 minutes.
-
The reaction mixture is poured into ice water and extracted with ether.
-
The combined ethereal solutions are washed with water and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is evaporated under aspirator pressure, and the residual oil is further evacuated (1 mm) at room temperature for 1 hour to yield the product.
Purification and Characterization
Purification: The primary method for purifying this compound is fractional distillation under reduced pressure.[1] A common impurity is tributyltin chloride, which can be removed by washing the crude product with dilute aqueous NaOH before distillation.[3]
Physical Properties:
| Property | Value |
| Appearance | Clear, colorless liquid[3] |
| Molecular Weight | 331.12 g/mol [4][5] |
| Boiling Point | 88-92 °C at 0.2 mmHg[3][6] |
| Density | 1.068 g/mL at 25 °C[3][6] |
| Refractive Index (n20/D) | 1.486[3][6] |
Spectroscopic Data: Spectroscopic data is crucial for confirming the identity and purity of the synthesized this compound.
-
¹H NMR: Spectra are available in public databases such as PubChem.[4]
-
¹³C NMR: Spectra are available from sources like SpectraBase.[7]
-
Mass Spectrometry (GC-MS): Data can be found in the NIST WebBook and PubChem.[4][5]
-
IR Spectroscopy: FTIR spectra are also available in public databases.[4]
Safety and Handling
This compound is toxic if swallowed and harmful in contact with skin.[4] It causes skin and serious eye irritation and may cause damage to organs through prolonged or repeated exposure.[4] It is also very toxic to aquatic life.[4] Appropriate personal protective equipment, including gloves, eye protection, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Applications in Synthesis
This compound is a versatile reagent with numerous applications in organic synthesis, including:
-
Allylation of Carbonyls: In the presence of Lewis acids, it efficiently allylates aldehydes and ketones to produce homoallylic alcohols.[8][9]
-
Coupling Reactions: It undergoes palladium-catalyzed coupling reactions with various organic halides and acetates.[3][9]
-
Synthesis of Homoallylic Amines: It can be used for the allylation of imines to generate homoallylic amines.[9]
Conclusion
The synthesis of this compound is well-established, with the Grignard route being a reliable and high-yielding method. The ultrasound-promoted Barbier-type reaction offers a more rapid and convenient alternative. The choice of method may depend on the available starting materials, equipment, and desired scale of the reaction. Proper purification and handling are essential to ensure the quality of the reagent and the safety of the researcher. This guide provides the necessary details for the successful preparation and application of this important synthetic tool.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Allyltributyltin | 24850-33-7 [chemicalbook.com]
- 4. This compound | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Allyltributyltin [webbook.nist.gov]
- 6. This compound 97 24850-33-7 [sigmaaldrich.com]
- 7. spectrabase.com [spectrabase.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
Spectroscopic Profile of Allyltributylstannane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of allyltributylstannane, a versatile organotin reagent. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for obtaining these spectra.
Spectroscopic Data Summary
The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for its structural identification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound (Solvent: CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~5.8 - 5.6 | m | -CH=CH₂ |
| ~4.9 | m | -CH=CH ₂ |
| ~1.9 | d | Sn-CH ₂-CH= |
| ~1.5 | m | Sn-(CH₂)₃-CH ₃ |
| ~1.3 | m | Sn-CH₂-CH ₂- |
| ~0.9 | t | Sn-CH₂-CH₂-CH ₂- |
| ~0.8 | t | Sn-(CH₂)₃-CH ₃ |
Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency. The data presented is a typical representation.
Table 2: ¹³C NMR Spectroscopic Data for this compound (Solvent: CDCl₃) [1][2]
| Chemical Shift (δ) ppm | Assignment |
| 136.9 | -C H=CH₂ |
| 112.3 | -CH=C H₂ |
| 29.3 | Sn-CH₂-C H₂- |
| 27.5 | Sn-CH₂-CH₂-C H₂- |
| 13.7 | Sn-(CH₂)₃-C H₃ |
| 11.2 | Sn-C H₂-CH= |
| 9.6 | Sn-C H₂-CH₂- |
Table 3: ¹¹⁹Sn NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm |
| Estimated: -10 to +10 |
Note: A specific experimental value for the ¹¹⁹Sn chemical shift of this compound was not found in the surveyed literature. The estimated range is based on typical values for tetraorganostannanes. For instance, tributyltin hydride has a reported ¹¹⁹Sn chemical shift of around -80 ppm, while more sterically hindered aryltin hydrides show shifts in the range of -384.7 to -416 ppm. The chemical shift is highly dependent on the solvent and coordination environment of the tin atom.[3][4]
Infrared (IR) Spectroscopy
Table 4: Key IR Absorption Bands for this compound (Neat)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3075 | Medium | =C-H stretch |
| ~2955, 2920, 2870, 2850 | Strong | C-H stretch (alkyl) |
| ~1630 | Medium | C=C stretch |
| ~1460 | Medium | CH₂ bend |
| ~900 | Strong | =CH₂ out-of-plane bend |
Mass Spectrometry (MS)
Table 5: Major Mass Fragments for this compound (Electron Ionization)
| m/z | Relative Intensity | Assignment |
| 275 | Moderate | [M - C₄H₉]⁺ |
| 233 | High | [Sn(C₄H₉)₃]⁺ |
| 177 | Base Peak | [Sn(C₄H₉)₂H]⁺ |
| 121 | High | [Sn(C₄H₉)]⁺ |
| 57 | High | [C₄H₉]⁺ |
Note: The molecular ion peak [M]⁺ at m/z 332 is typically weak or absent in the electron ionization mass spectrum of this compound.
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of this compound are provided below. These protocols are intended as a guide and may be adapted based on the specific instrumentation available.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).
-
Cap the NMR tube and gently invert to ensure the sample is fully dissolved and the solution is homogeneous.
2. ¹H NMR Spectroscopy:
-
Instrument: 300 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 8-16.
-
Relaxation delay: 1-2 seconds.
-
Spectral width: 0-12 ppm.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.
3. ¹³C NMR Spectroscopy:
-
Instrument: 75 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Number of scans: 128-1024 (or as needed for adequate signal-to-noise).
-
Relaxation delay: 2 seconds.
-
Spectral width: 0-150 ppm.
-
-
Processing: Apply Fourier transform with an appropriate line broadening factor (e.g., 1 Hz), phase correction, and baseline correction. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
4. ¹¹⁹Sn NMR Spectroscopy:
-
Instrument: A spectrometer equipped with a broadband probe tunable to the ¹¹⁹Sn frequency (e.g., ~111.9 MHz on a 300 MHz spectrometer).
-
Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment. A relaxation agent such as Cr(acac)₃ may be added to shorten the long relaxation times of the ¹¹⁹Sn nucleus.
-
Number of scans: Dependent on sample concentration and instrument sensitivity.
-
Relaxation delay: 2-5 seconds.
-
Spectral width: A wide spectral window (e.g., -200 to +200 ppm) should be used initially.
-
-
Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the spectrum externally to a standard such as tetramethyltin (B1198279) (SnMe₄) at 0 ppm.
Infrared (IR) Spectroscopy
1. Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer with an ATR accessory.
-
Parameters:
-
Scan range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Procedure:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
1. Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
2. Data Acquisition (Gas Chromatography-Mass Spectrometry - GC-MS):
-
Instrument: GC-MS system with an electron ionization (EI) source.
-
GC Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection volume: 1 µL.
-
Inlet temperature: 250 °C.
-
Oven program: Start at a low temperature (e.g., 50 °C), ramp to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Scan speed: Sufficient to obtain several scans across each chromatographic peak.
-
Visualizations
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
Caption: Experimental workflow for spectroscopic characterization.
References
The Allyl Group in Allyltributylstannane: A Technical Guide to its Reactivity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Allyltributylstannane is a versatile and widely utilized organotin reagent in modern organic synthesis. The unique reactivity of its allyl group allows for the formation of crucial carbon-carbon bonds, making it an invaluable tool in the construction of complex molecular architectures, including natural products and pharmaceutical intermediates. This technical guide provides an in-depth exploration of the core reactivity of the allyl group in this compound, focusing on its participation in Lewis acid-mediated carbonyl additions and palladium-catalyzed cross-coupling reactions (Stille coupling). Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for researchers in the field.
Introduction
The strategic introduction of an allyl group is a fundamental transformation in organic synthesis, enabling the formation of homoallylic alcohols and other valuable building blocks. This compound has emerged as a key reagent for this purpose due to its stability, ease of handling compared to other organometallics, and the diverse reactivity profiles of its allyl moiety.[1] The reactivity of the allyl group is primarily centered around its nucleophilic character, which can be harnessed in various reaction manifolds. This guide will delve into two of the most significant applications: the addition to carbonyl compounds and the Stille cross-coupling reaction.
Physicochemical and Spectroscopic Data of this compound
A thorough understanding of the physical and spectral properties of this compound is essential for its proper handling and characterization in the laboratory.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₃₂Sn | [2] |
| Molecular Weight | 331.12 g/mol | [2] |
| Appearance | Colorless liquid | [1] |
| Density | 1.068 g/mL at 25 °C | [3] |
| Boiling Point | 88-92 °C at 0.2 mmHg | [3] |
| Refractive Index | n20/D 1.486 | [3] |
Table 1: Physicochemical Properties of this compound.
| Spectroscopic Data | **Chemical Shift (δ) / Wavenumber (cm⁻¹) ** | Reference |
| ¹H NMR (CDCl₃) | 4.75-4.95 (m, 2H, =CH₂), 5.70-5.90 (m, 1H, -CH=), 1.85 (d, 2H, -CH₂-), 1.40-1.60 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 1.20-1.40 (m, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 0.80-1.00 (t, 9H, Sn-(CH₂-CH₂-CH₂-CH₃)₃), 0.70-0.80 (t, 6H, Sn-(CH₂-CH₂-CH₂-CH₃)₃) | [4] |
| ¹³C NMR (CDCl₃) | 136.9 (-CH=), 114.1 (=CH₂), 29.2 (Sn-CH₂-), 27.4, 13.7, 9.6 (Butyl carbons) | [5] |
| IR (Neat) | 3070 (C-H, sp²), 2955, 2922, 2871, 2853 (C-H, sp³), 1628 (C=C stretch), 903 (C-H bend, alkene) | [4] |
Table 2: Spectroscopic Data for this compound.
Reactivity of the Allyl Group: Addition to Aldehydes
One of the most powerful applications of this compound is the allylation of aldehydes to furnish homoallylic alcohols. This transformation can be promoted by Lewis acids or under catalyst- and solvent-free conditions using microwave irradiation.[6][7]
Reaction Mechanism
The Lewis acid-catalyzed addition of this compound to an aldehyde proceeds through the activation of the carbonyl group by the Lewis acid, rendering it more electrophilic. The nucleophilic allyl group of the stannane (B1208499) then attacks the carbonyl carbon, typically through a six-membered cyclic transition state, to form the homoallylic alcohol after workup.
References
Methodological & Application
Application Notes and Protocols: Stereoselective Allylation of Ketones Using Allyltributylstannane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the stereoselective allylation of ketones using allyltributylstannane. This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of chiral tertiary homoallylic alcohols, which are valuable intermediates in the synthesis of complex molecules and pharmaceuticals.
Introduction
The allylation of ketones with this compound is a widely utilized transformation in organic synthesis. The reaction typically requires the activation of the ketone by a Lewis acid. The choice of Lewis acid and reaction conditions can significantly influence the stereochemical outcome of the reaction, allowing for both diastereoselective and enantioselective transformations. This document outlines the general principles, provides comparative data for different catalytic systems, and offers detailed experimental protocols for achieving high levels of stereocontrol.
Reaction Mechanism and Stereoselectivity
The Lewis acid-catalyzed allylation of ketones with this compound generally proceeds through the coordination of the Lewis acid to the carbonyl oxygen of the ketone, thereby increasing its electrophilicity. The nucleophilic allyl group of the this compound then attacks the activated carbonyl carbon. The stereoselectivity of the reaction is determined by the transition state geometry, which can be influenced by several factors including the nature of the Lewis acid, the structure of the ketone and the allylstannane, and the reaction temperature.
For prochiral ketones, the use of chiral Lewis acids can induce enantioselectivity by creating a chiral environment around the ketone, favoring the attack of the allyl group from one face over the other. In the case of chiral ketones, the inherent chirality of the substrate can direct the diastereoselectivity of the allylation, often explained by models such as the Felkin-Anh or chelation-controlled models.
Data Presentation: Comparison of Catalytic Systems
The choice of the Lewis acid catalyst is crucial for achieving high yields and stereoselectivities. Below is a summary of representative data for the allylation of various ketones using different catalytic systems.
Table 1: Diastereoselective Allylation of Ketones with γ-Substituted Allyltributylstannanes [1]
| Entry | Ketone | This compound | Lewis Acid | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (anti:syn) |
| 1 | Acetophenone (B1666503) | Cinnamyltributylstannane | SnCl₂ | CH₂Cl₂ | -78 | 85 | >99:1 |
| 2 | Acetophenone | Cinnamyltributylstannane | BF₃·OEt₂ | CH₂Cl₂ | -78 | 92 | 5:95 |
| 3 | Propiophenone | Cinnamyltributylstannane | SnCl₂ | CH₂Cl₂ | -78 | 88 | >99:1 |
| 4 | Propiophenone | Cinnamyltributylstannane | BF₃·OEt₂ | CH₂Cl₂ | -78 | 95 | 6:94 |
| 5 | Cyclohexanone | Cinnamyltributylstannane | SnCl₂ | CH₂Cl₂ | -78 | 75 | >99:1 |
| 6 | Cyclohexanone | Cinnamyltributylstannane | BF₃·OEt₂ | CH₂Cl₂ | -78 | 89 | 10:90 |
Table 2: Lewis Acid-Lewis Base Catalyzed Allylation of Ketones with Tetraallylstannane [2]
| Entry | Ketone | Catalyst System | Solvent | Time (h) | Yield (%) |
| 1 | Acetophenone | 10 mol% Zn(OTf)₂ | CH₂Cl₂ | 24 | 16 |
| 2 | Acetophenone | 10 mol% Zn(OTf)₂ / 10 mol% Pyridine | CH₂Cl₂ | 24 | 94 |
| 3 | Acetophenone | 10 mol% Zn(OTf)₂ / 10 mol% 2,6-Lutidine | CH₂Cl₂ | 1 | quant. |
| 4 | 4'-Chloroacetophenone | 10 mol% Zn(OTf)₂ / 10 mol% 2,6-Lutidine | CH₂Cl₂ | 24 | quant. |
| 5 | 2-Pentanone | 10 mol% Zn(OTf)₂ / 10 mol% 2,6-Lutidine | CH₂Cl₂ | 24 | 91 |
| 6 | Cyclohexanone | 10 mol% Zn(OTf)₂ / 10 mol% 2,6-Lutidine | CH₂Cl₂ | 24 | 85 |
Table 3: Enantioselective Allylation of Halogenated Ketones [3]
| Entry | Ketone | Chiral Catalyst System | Solvent | Temp (°C) | Yield (%) | Enantiomeric Ratio (er) |
| 1 | Trichloroacetophenone | ap-1a / Zn(OMe)₂ | Toluene | 4 | 91 | 95:5 |
| 2 | Tribromoacetophenone | ap-1a / Zn(OMe)₂ | Toluene | 4 | 96 | 96:4 |
| 3 | Dichloroacetophenone | ap-1a / Zn(OMe)₂ | Toluene | -40 | 92 | 94:6 |
| 4 | Dibromoacetophenone | ap-1a / Zn(OMe)₂ | Toluene | -40 | 95 | 97.5:2.5 |
Experimental Protocols
Protocol 1: General Procedure for Diastereoselective Allylation using SnCl₂[1]
This protocol describes the highly anti-selective allylation of acetophenone with cinnamyltributylstannane.
Materials:
-
Acetophenone
-
Cinnamyltributylstannane
-
Stannous chloride (SnCl₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of acetophenone (1.0 mmol) in anhydrous CH₂Cl₂ (5 mL) at -78 °C under an argon atmosphere, add a solution of SnCl₂ (1.2 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
After stirring for 15 minutes, add a solution of cinnamyltributylstannane (1.1 mmol) in anhydrous CH₂Cl₂ (5 mL) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for 4 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired homoallylic alcohol.
Protocol 2: General Procedure for Lewis Acid-Lewis Base Catalyzed Allylation[2]
This protocol describes the efficient allylation of acetophenone using a Zn(OTf)₂-2,6-lutidine catalyst system.
Materials:
-
Acetophenone
-
Tetraallylstannane
-
Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)
-
2,6-Lutidine
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a mixture of Zn(OTf)₂ (0.04 mmol) and 2,6-lutidine (0.04 mmol) in dry CH₂Cl₂ (2 mL) under an argon atmosphere, add acetophenone (0.4 mmol).
-
Add tetraallylstannane (0.44 mmol) to the mixture.
-
Stir the reaction at room temperature for 1 hour.
-
Quench the reaction with saturated aqueous NaHCO₃ solution (4 mL).
-
Extract the product with diethyl ether (3 x 10 mL) and dry the combined organic layers over anhydrous Na₂SO₄.
-
Evaporate the solvent and purify the product by silica gel column chromatography.
Safety Precautions
-
This compound and other organotin compounds are toxic. Handle with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a well-ventilated fume hood.
-
Anhydrous solvents and inert atmosphere techniques are required for these reactions.
-
Lewis acids can be corrosive and moisture-sensitive. Handle with care.
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Conclusion
The stereoselective allylation of ketones using this compound is a versatile and powerful method for the synthesis of complex chiral molecules. By carefully selecting the Lewis acid catalyst and reaction conditions, a high degree of control over the stereochemical outcome can be achieved. The protocols and data presented in these application notes serve as a valuable resource for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for Allyltributylstannane Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols for the versatile and widely utilized allyltributylstannane reagent in organic synthesis. The following sections outline key applications, including the synthesis of homoallylic alcohols and amines, with a focus on reaction conditions, work-up procedures, and purification techniques.
Lewis Acid-Catalyzed Allylation of Aldehydes
The reaction of this compound with aldehydes in the presence of a Lewis acid is a fundamental method for the synthesis of homoallylic alcohols.[1][2] The choice of Lewis acid can influence the reaction's efficiency and stereoselectivity. While strong, moisture-sensitive Lewis acids like tin(IV) chloride and titanium(IV) chloride require strictly anhydrous conditions, more robust and environmentally benign catalysts have also been developed.[2]
Protocol: Phosphotungstic Acid (PTA) Catalyzed Solvent-Free Allylation of Aldehydes
This protocol describes a highly efficient and environmentally friendly method for the synthesis of homoallylic alcohols using a catalytic amount of phosphotungstic acid under solvent-free conditions.[2][3][4]
Experimental Procedure:
-
In a mortar, combine the aldehyde (1.0 mmol), this compound (1.2 mmol), and phosphotungstic acid (0.02 mmol).
-
Grind the mixture with a pestle at room temperature for the time specified in Table 1.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dissolve the crude mixture in dichloromethane.
-
Directly load the solution onto a silica (B1680970) gel (60–120 mesh) column for purification.
-
Elute with an appropriate petroleum ether/ethyl acetate (B1210297) mixture to afford the pure homoallylic alcohol.[2]
Quantitative Data Summary:
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | Benzaldehyde | 5 | 95 |
| 2 | 4-Methoxybenzaldehyde | 7 | 96 |
| 3 | 4-Chlorobenzaldehyde | 10 | 94 |
| 4 | 4-Nitrobenzaldehyde | 15 | 92 |
| 5 | Cinnamaldehyde | 8 | 93 |
| 6 | Hexanal | 12 | 90 |
Table 1: PTA-catalyzed allylation of various aldehydes.[2][4]
Protocol: Scandium Triflate Hydrate (B1144303) Catalyzed Diastereoselective Allylation
For substrates containing a chiral center, the diastereoselectivity of the allylation can be controlled by the choice of Lewis acid. The hydrated form of scandium triflate has been shown to be crucial for achieving high 1,3-anti-diastereoselectivity in the allylation of certain protected 3-hydroxyhexanals.[5][6]
Experimental Procedure:
-
To a solution of the aldehyde (e.g., (S)-3-(methoxymethyl)hexanal, 1.0 equiv) in an appropriate solvent at the desired temperature, add scandium triflate hydrate (Sc(OTf)₃·xH₂O, 1.1 equiv).
-
Add this compound (1.2 equiv) dropwise to the reaction mixture.
-
Stir the reaction until completion, as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary:
| Catalyst | Diastereomeric Ratio (anti:syn) |
| Sc(OTf)₃ (anhydrous) | 76:24 |
| Sc(OTf)₃ (hydrated) | 94:6 |
Table 2: Effect of scandium triflate hydration on diastereoselectivity.[5][6]
Radical-Mediated Allylation
This compound can also participate in radical reactions, typically initiated by azobisisobutyronitrile (AIBN).[1] These reactions are useful for the allylation of organic halides.[1]
Protocol: AIBN-Initiated Allylation of Organic Halides
Experimental Procedure:
-
In a round-bottom flask, dissolve the organic halide (1.0 equiv) and this compound (1.2 equiv) in a suitable solvent (e.g., benzene (B151609) or toluene).
-
Add a catalytic amount of AIBN (0.1 equiv).
-
Heat the reaction mixture to reflux (typically around 80-110 °C) under an inert atmosphere.
-
Monitor the reaction by TLC or GC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to isolate the allylated product. The tributyltin halide byproduct can be challenging to remove completely and may require specific purification techniques.[7]
Allylation of Imines for Homoallylic Amine Synthesis
The addition of this compound to imines, often catalyzed by a Lewis acid, provides a direct route to homoallylic amines, which are important building blocks in medicinal chemistry.[1][8]
Protocol: Asymmetric Allylation of Imines
Chiral catalysts can be employed to achieve enantioselective allylation of imines.[8]
Experimental Procedure:
-
In a reaction vessel under an inert atmosphere, dissolve the chiral catalyst (e.g., a palladium complex, 2.5 mol%) in a suitable solvent (e.g., THF) at 0 °C.
-
Add the imine (1.0 equiv) to the solution.
-
Add water (1.0 equiv) followed by this compound (1.25 equiv).
-
Stir the mixture at 0 °C until the reaction is complete (monitored by TLC).
-
Perform an aqueous work-up, typically involving partitioning the reaction mixture between an organic solvent and water or a mild aqueous acid/base solution.
-
Dry the organic phase, concentrate, and purify the crude product by column chromatography.
Quantitative Data Summary:
| Imine Substrate | Yield (%) | Enantiomeric Ratio (er) |
| N-Benzylidene-aniline | 75 | 95:5 |
| N-(4-Methoxybenzylidene)-aniline | 77 | 96:4 |
| N-(4-Chlorobenzylidene)-aniline | 68 | 94:6 |
Table 3: Catalytic asymmetric allylation of various imines.[8]
Visualizations
Caption: General mechanism of Lewis acid-catalyzed allylation.
Caption: Typical experimental workflow for allylation reactions.
Caption: Influence of reaction conditions on outcomes.
References
- 1. researchgate.net [researchgate.net]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Strategic Use of Allyltributylstannane in the Total Synthesis of Complex Natural Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of allyltributylstannane as a key reagent in the total synthesis of medicinally relevant natural products. This compound is a versatile and widely used organotin reagent for the stereocontrolled formation of carbon-carbon bonds, particularly in the construction of homoallylic alcohols. Its utility is highlighted here through specific examples from the total syntheses of Epothilone D, (+)-Neopeltolide, and the C2–C16 segment of (-)-Laulimalide.
Introduction to this compound in Natural Product Synthesis
This compound serves as a robust nucleophilic allylating agent. In the presence of a Lewis acid, it readily reacts with electrophiles such as aldehydes to form homoallylic alcohols. This reaction is a cornerstone in the synthesis of polyketide natural products, which often feature complex stereochemical arrays. The choice of Lewis acid and the substrate's inherent chirality can afford high levels of diastereoselectivity, making it a powerful tool for assembling complex molecular architectures. The reaction generally proceeds through an open transition state, and its stereochemical outcome can often be predicted and controlled.
Application in the Total Synthesis of Epothilone D
The epothilones are a class of microtubule-stabilizing agents with potent anticancer activity. Their complex structure, featuring a 16-membered macrolide ring and multiple stereocenters, makes them a challenging synthetic target. In a total synthesis of Epothilone D, a key fragment was assembled using a Lewis acid-mediated allylation with a functionalized allylstannane.
Quantitative Data Summary
| Entry | Aldehyde | Allylstannane | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (3S)-4-(4-methoxybenzyloxy)-3-methylbutanal | (5S)-6-(tert-butyldimethylsilyloxy)-5-hydroxy-2-methylhex-2-enyl(tributyl)stannane | SnBr₄ | CH₂Cl₂ | -78 | 1 | C(7)-epi-C(8)-C(16) fragment | 71 | ~4:1 |
Experimental Protocol: Synthesis of the C(7)-epi-C(8)-C(16) Fragment of Epothilone D
Materials:
-
(3S)-4-(4-methoxybenzyloxy)-3-methylbutanal
-
(5S)-6-(tert-butyldimethylsilyloxy)-5-hydroxy-2-methylhex-2-enyl(tributyl)stannane
-
Tin(IV) bromide (SnBr₄)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of the aldehyde in anhydrous CH₂Cl₂ is cooled to -78 °C under an inert atmosphere (argon or nitrogen).
-
Tin(IV) bromide (1.0 equivalent) is added dropwise to the cooled solution.
-
A solution of the allylstannane (1.0 equivalent) in anhydrous CH₂Cl₂ is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 1 hour, with progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃.
-
The mixture is allowed to warm to room temperature, and the layers are separated.
-
The aqueous layer is extracted three times with CH₂Cl₂.
-
The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired homoallylic alcohol.
Reaction Workflow
Application in the Total Synthesis of (+)-Neopeltolide
(+)-Neopeltolide is a marine macrolide that exhibits potent antiproliferative activity. Its synthesis provides another excellent example of the strategic use of a Lewis acid-mediated allylation to control stereochemistry. In this case, the hydrate (B1144303) of scandium triflate was found to be crucial for achieving high diastereoselectivity.[1]
Quantitative Data Summary
| Entry | Aldehyde | Allylstannane | Lewis Acid | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | (S)-3-(Methoxymethoxy)hexanal | β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane | Sc(OTf)₃·(H₂O)n | Toluene (B28343) | -78 | 24 | 1,3-anti homoallylic alcohol | 83 | 94:6 |
| 2 | (S)-3-(Methoxymethoxy)hexanal | β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane | Sc(OTf)₃ (anhydrous) | Toluene | -78 | 24 | 1,3-anti homoallylic alcohol | 81 | 76:24 |
Experimental Protocol: Diastereoselective Allylation in the Synthesis of a (+)-Neopeltolide Fragment
Materials:
-
(S)-3-(Methoxymethoxy)hexanal
-
β-(2,2-diethoxyethyl)-substituted (allyl)tributylstannane
-
Scandium(III) triflate hydrate (Sc(OTf)₃·(H₂O)n)
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the allylstannane (1.5 equivalents) in anhydrous toluene at -78 °C under an inert atmosphere is added scandium(III) triflate hydrate (1.2 equivalents).
-
The mixture is stirred for 10 minutes.
-
A solution of the aldehyde (1.0 equivalent) in anhydrous toluene is then added dropwise.
-
The reaction mixture is stirred at -78 °C for 24 hours.
-
The reaction is quenched with saturated aqueous NaHCO₃ and allowed to warm to room temperature.
-
The layers are separated, and the aqueous phase is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the desired 1,3-anti homoallylic alcohol.[1]
Logical Relationship of Reagents and Outcome
Application in the Synthesis of the C2–C16 Segment of (-)-Laulimalide
(-)-Laulimalide is another marine-derived macrolide with potent cytotoxic properties. The synthesis of a key C2–C16 fragment of this molecule also employed a highly diastereoselective allylation reaction to establish a crucial stereocenter.
Quantitative Data Summary
| Entry | Aldehyde | Allylating Agent | Conditions | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Optically active aldehyde | This compound, MgBr₂·OEt₂ | CH₂Cl₂, -78 °C to rt | Homoallylic alcohol | 85 | >95:5 |
Experimental Protocol: Diastereoselective Allylation for the (-)-Laulimalide C2-C16 Fragment
Materials:
-
Starting Aldehyde (optically active)
-
This compound
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A solution of the aldehyde in anhydrous CH₂Cl₂ is cooled to -78 °C under an argon atmosphere.
-
Magnesium bromide diethyl etherate (1.5 equivalents) is added to the solution.
-
This compound (1.5 equivalents) is then added dropwise.
-
The reaction mixture is stirred at -78 °C and allowed to slowly warm to room temperature overnight.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl.
-
The layers are separated, and the aqueous layer is extracted with CH₂Cl₂.
-
The combined organic extracts are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash chromatography on silica gel to give the desired homoallylic alcohol.
Signaling Pathway Analogy: Stereochemical Control
Disclaimer: The protocols provided are for informational purposes and should be adapted and optimized for specific laboratory conditions. Appropriate safety precautions must be taken when handling all chemical reagents.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with Allyltributylstannane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed Stille cross-coupling reaction utilizing allyltributylstannane. This powerful carbon-carbon bond-forming reaction is instrumental in synthetic organic chemistry, offering a mild and versatile method for the introduction of an allyl group. The reaction is widely employed in the synthesis of complex molecules, natural products, and pharmaceutical intermediates due to its high functional group tolerance and generally good yields.[1][2][3]
Introduction to the Stille Reaction with this compound
The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane (in this case, this compound) with an organic electrophile, such as an aryl or vinyl halide or triflate.[2][4] The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[2] this compound is a commonly used reagent due to its stability and the ease with which the allyl group is transferred to the palladium center. The reaction conditions are generally mild and tolerant of a wide variety of functional groups, making it a valuable tool in complex molecule synthesis.[3] However, it is important to note the high toxicity of organotin compounds and the need for careful handling and purification to remove tin byproducts.
Applications in Organic Synthesis
The palladium-catalyzed allylation with this compound has found broad application in the synthesis of:
-
Allylated Arenes and Heteroarenes: The direct introduction of an allyl group onto aromatic and heteroaromatic rings is a common transformation in the synthesis of natural products and medicinal compounds.
-
1,4-Dienes: The coupling of vinyl halides or triflates with this compound provides a straightforward route to 1,4-dienes, which are important structural motifs in many organic molecules.
-
Complex Molecular Scaffolds: In multi-step syntheses, the Stille allylation is often a key step for introducing a versatile handle that can be further functionalized.
Data Presentation: Reaction Conditions and Yields
The following tables summarize representative examples of palladium-catalyzed cross-coupling reactions with this compound, showcasing the scope of the reaction with various substrates.
Table 1: Allylation of Aryl Halides with this compound
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Iodoacetophenone | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 85 |
| 2 | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ (2) | P(o-tol)₃ (8) | THF | 65 | 24 | 92 |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (3) | SPhos (6) | Dioxane | 110 | 18 | 78 |
| 4 | Methyl 4-bromobenzoate | PdCl₂(PPh₃)₂ (4) | - | DMF | 80 | 16 | 88 |
| 5 | 1-Iodo-3,5-dimethylbenzene | Pd(PPh₃)₄ (5) | - | Toluene | 100 | 12 | 81 |
Table 2: Allylation of Vinyl Halides and Triflates with this compound
| Entry | Vinyl Electrophile | Catalyst (mol%) | Ligand (mol%) | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | (E)-β-Bromostyrene | Pd(PPh₃)₄ (5) | - | - | THF | 60 | 6 | 95 |
| 2 | 1-Iodocyclohexene | Pd₂(dba)₃ (2.5) | AsPh₃ (10) | - | NMP | 25 | 4 | 89 |
| 3 | 2-Bromopropene | Pd(OAc)₂ (3) | XPhos (6) | - | Dioxane | 80 | 12 | 75 |
| 4 | Cyclohexenyl triflate | Pd(PPh₃)₄ (4) | - | LiCl (3 eq) | THF | 50 | 8 | 91 |
| 5 | (Z)-1,2-Difluoro-1-iodoethene | PdCl₂(dppf) (5) | - | CuI (10) | DMF | 25 | 24 | 65 |
Experimental Protocols
Protocol 1: General Procedure for the Palladium-Catalyzed Allylation of an Aryl Bromide
This protocol describes a typical procedure for the Stille coupling of an aryl bromide with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (0.08 mmol, 8 mol%)
-
Anhydrous tetrahydrofuran (B95107) (THF) (10 mL)
-
Saturated aqueous potassium fluoride (B91410) (KF) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and tri(o-tolyl)phosphine (0.08 mmol).
-
Add anhydrous THF (10 mL) via syringe.
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 65 °C and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with diethyl ether (20 mL) and stir vigorously with a saturated aqueous KF solution (10 mL) for 30 minutes to precipitate the tin byproducts.
-
Filter the mixture through a pad of Celite®, washing with diethyl ether.
-
Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure allylated arene.
Protocol 2: General Procedure for the Palladium-Catalyzed Allylation of a Vinyl Triflate
This protocol provides a general method for the Stille coupling of a vinyl triflate with this compound.
Materials:
-
Vinyl triflate (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.04 mmol, 4 mol%)
-
Anhydrous lithium chloride (LiCl) (3.0 mmol)
-
Anhydrous tetrahydrofuran (THF) (10 mL)
-
Saturated aqueous potassium fluoride (KF) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the vinyl triflate (1.0 mmol), Pd(PPh₃)₄ (0.04 mmol), and anhydrous LiCl (3.0 mmol).
-
Add anhydrous THF (10 mL) via syringe.
-
Add this compound (1.2 mmol) to the reaction mixture via syringe.
-
Heat the reaction mixture to 50 °C and stir for 8 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous KF solution (15 mL) and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 1,4-diene.
Mandatory Visualizations
Catalytic Cycle of the Stille Reaction
Caption: Catalytic cycle for the Stille cross-coupling reaction.
General Experimental Workflow
Caption: A standard experimental workflow for Stille coupling reactions.
References
Application Notes and Protocols: Diastereoselective Addition of Allyltributylstannane to Chiral Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective addition of allyltributylstannane to chiral aldehydes is a powerful and widely utilized carbon-carbon bond-forming reaction in organic synthesis. This method allows for the creation of homoallylic alcohols with predictable stereochemistry, which are valuable intermediates in the synthesis of complex natural products and pharmaceuticals. The stereochemical outcome of the reaction is highly dependent on the structure of the chiral aldehyde, the choice of Lewis acid catalyst, and the reaction conditions. This document provides a detailed overview of the reaction, including its theoretical basis, experimental protocols, and a summary of relevant data.
Reaction Principle and Stereochemical Models
The addition of this compound to an aldehyde is typically promoted by a Lewis acid, which coordinates to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack. In the case of chiral aldehydes, particularly those with a stereocenter at the α-position, the incoming allyl nucleophile can attack from two different faces of the carbonyl group, leading to the formation of two diastereomeric products, commonly designated as syn and anti. The observed diastereoselectivity is generally rationalized by two primary stereochemical models: the Felkin-Anh model and the Cram Chelation model.
Felkin-Anh Model: This model is generally applied in the absence of a chelating group on the α-substituent of the chiral aldehyde. To minimize steric strain, the largest group (L) at the α-stereocenter orients itself perpendicular to the carbonyl group. The nucleophile then attacks the carbonyl carbon from the least hindered face, which is opposite to the largest group. This approach typically leads to the formation of the anti diastereomer.
Cram Chelation Model: When the α-substituent of the chiral aldehyde contains a Lewis basic group, such as an alkoxy or amino group, a chelating Lewis acid (e.g., MgBr₂, TiCl₄, SnCl₄) can form a five- or six-membered chelate ring involving the carbonyl oxygen and the heteroatom of the substituent.[1] This chelation locks the conformation of the aldehyde, and the nucleophile preferentially attacks from the least hindered face of this rigid structure, typically leading to the formation of the syn diastereomer.[1] The choice of a non-chelating Lewis acid, such as BF₃·OEt₂, will generally favor the Felkin-Anh product.[1]
Diagrams of Stereochemical Models
References
Application Notes and Protocols: Allyltributylstannane for the Synthesis of Homoallylic Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of homoallylic alcohols is a fundamental transformation in organic chemistry, providing versatile building blocks for the construction of complex molecules, including natural products and pharmaceuticals. Among the various methods available, the addition of allyltributylstannane to carbonyl compounds stands out as a reliable and highly utilized protocol. This reaction, often facilitated by a Lewis acid, allows for the efficient formation of carbon-carbon bonds with the introduction of a hydroxyl group and a terminal alkene, moieties ripe for further functionalization.
This document provides detailed application notes and experimental protocols for the synthesis of homoallylic alcohols using this compound, covering Lewis acid-catalyzed, solvent-free, and microwave-assisted methods.
Reaction Mechanism
The allylation of aldehydes and ketones with this compound typically proceeds through a Lewis acid-catalyzed pathway.[1] The Lewis acid activates the carbonyl group, rendering it more electrophilic and susceptible to nucleophilic attack by the allyl group of the stannane. This process is believed to occur via an open or cyclic transition state, the nature of which can influence the stereochemical outcome of the reaction, particularly in diastereoselective transformations.[2]
Alternatively, the reaction can be promoted under solvent-free conditions, either with a solid acid catalyst or through microwave irradiation, offering greener and more efficient synthetic routes.[3][4]
Caption: Lewis acid-catalyzed allylation of an aldehyde.
Quantitative Data
The following tables summarize the reaction conditions and yields for the synthesis of homoallylic alcohols from various aldehydes using different methodologies.
Table 1: Phosphotungstic Acid (PTA) Catalyzed Solvent-Free Allylation [3][5]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde (B150856) | 5 | 98 |
| 2 | 4-Chlorobenzaldehyde | 10 | 95 |
| 3 | 4-Methoxybenzaldehyde | 15 | 92 |
| 4 | Benzaldehyde | 15 | 94 |
| 5 | Cinnamaldehyde | 20 | 90 |
| 6 | Hexanal | 30 | 88 |
Table 2: Microwave-Assisted Solvent-Free and Catalyst-Free Allylation [4]
| Entry | Aldehyde | Time (min) | Temperature (°C) | Yield (%) |
| 1 | 4-Nitrobenzaldehyde | 3 | 120 | 95 |
| 2 | 4-Chlorobenzaldehyde | 5 | 120 | 92 |
| 3 | 4-Methoxybenzaldehyde | 8 | 120 | 90 |
| 4 | Benzaldehyde | 8 | 120 | 91 |
| 5 | Cinnamaldehyde | 10 | 120 | 88 |
| 6 | Hexanal | 15 | 120 | 85 |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Allylation of an Aldehyde
This protocol provides a general method for the Lewis acid-catalyzed synthesis of homoallylic alcohols. The choice of Lewis acid and solvent can be optimized for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Lewis Acid (e.g., BF₃·OEt₂, TiCl₄, Sc(OTf)₃; 1.0-1.2 mmol)
-
Anhydrous dichloromethane (B109758) (DCM, 10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to the desired temperature (typically -78 °C to 0 °C).
-
Slowly add the Lewis acid (1.0-1.2 mmol) to the stirred solution.
-
After stirring for 10-15 minutes, add this compound (1.2 mmol) dropwise.
-
Allow the reaction to stir at the same temperature, monitoring its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired homoallylic alcohol.
Caption: Workflow for Lewis acid-catalyzed allylation.
Protocol 2: Phosphotungstic Acid (PTA) Catalyzed Solvent-Free Synthesis of 1-(4-Nitrophenyl)but-3-en-1-ol[3]
This protocol describes a solvent-free method for the synthesis of a homoallylic alcohol using a solid acid catalyst.[3][5]
Materials:
-
4-Nitrobenzaldehyde (1 mmol, 151 mg)
-
This compound (1.2 mmol, 397 mg)
-
Phosphotungstic acid (PTA) (0.02 mmol, 58 mg)
-
Mortar and pestle
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Petroleum ether/ethyl acetate (B1210297) mixture for elution
Procedure:
-
In a mortar, combine 4-nitrobenzaldehyde (1 mmol), this compound (1.2 mmol), and phosphotungstic acid (0.02 mmol).[3]
-
Grind the mixture with a pestle for 5 minutes at room temperature.[3]
-
Monitor the reaction completion by TLC.
-
Once the starting material is consumed, dissolve the crude mixture in a minimal amount of dichloromethane.[3]
-
Directly load the solution onto a silica gel column.[3]
-
Elute the column with an appropriate mixture of petroleum ether and ethyl acetate to obtain the pure 1-(4-nitrophenyl)but-3-en-1-ol.[3]
Protocol 3: Microwave-Assisted Solvent-Free and Catalyst-Free Synthesis of 1-(4-Nitrophenyl)but-3-en-1-ol[4]
This protocol outlines a rapid and environmentally benign method using microwave irradiation without a catalyst.[4]
Materials:
-
4-Nitrobenzaldehyde (1 mmol, 151 mg)
-
This compound (1 mmol, 331 mg)
-
Microwave vial
-
CEM microwave digester (or similar)
-
Ethyl acetate
-
Water
Procedure:
-
Place 4-nitrobenzaldehyde (1 mmol) and this compound (1 mmol) in a microwave vial.[4]
-
Irradiate the mixture in a microwave reactor at 120 °C for 3 minutes.[4]
-
After completion (monitored by TLC), allow the reaction mixture to cool to room temperature.
-
Partition the mixture between ethyl acetate (3 x 20 mL) and water.[4]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography if necessary.
Conclusion
The allylation of carbonyl compounds using this compound is a powerful and versatile method for the synthesis of homoallylic alcohols. The choice of methodology, whether Lewis acid-catalyzed, solvent-free, or microwave-assisted, can be tailored to the specific requirements of the substrate and the desired efficiency and environmental impact of the synthesis. The protocols provided herein offer reliable starting points for researchers in organic synthesis and drug development.
References
Application Notes and Protocols for Solvent-Free Synthesis Using Allyltributylstannane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the solvent-free synthesis of homoallylic alcohols via the allylation of aldehydes using allyltributylstannane. Two primary methods are presented: a phosphotungstic acid (PTA) catalyzed reaction under grinding conditions and a catalyst-free microwave-assisted method. These "green chemistry" approaches offer significant advantages over traditional solvent-based syntheses, including reduced reaction times, simplified work-up procedures, and minimized environmental impact.[1][2]
Introduction
Homoallylic alcohols are crucial building blocks in organic synthesis, particularly in the pharmaceutical industry and for the total synthesis of natural products.[1][2] Traditional methods for their synthesis often involve the use of volatile and hazardous organic solvents, moisture-sensitive and expensive catalysts, and tedious aqueous work-up procedures.[1][2] The solvent-free methods detailed below address these limitations by providing efficient and environmentally benign alternatives.
Method 1: Phosphotungstic Acid (PTA) Catalyzed Solvent-Free Allylation by Grinding
This method utilizes a catalytic amount of phosphotungstic acid (PTA), an environmentally friendly and commercially available solid acid, to promote the allylation of aldehydes with this compound under solvent-free grinding conditions.[1][3] This technique is characterized by its simplicity, very short reaction times, and excellent yields.[1][3]
Experimental Protocol
Materials:
-
Aldehyde (1 mmol)
-
This compound (1.2 mmol)[1]
-
Phosphotungstic acid (PTA) (0.02 mmol)[1]
-
Mortar and pestle
-
Dichloromethane
-
Silica (B1680970) gel (60–120 mesh)
-
Petroleum ether
-
Ethyl acetate (B1210297)
Procedure:
-
In a clean and dry mortar, combine the aldehyde (1 mmol), this compound (1.2 mmol), and phosphotungstic acid (0.02 mmol).[1]
-
Grind the mixture vigorously with a pestle at room temperature for the time specified in Table 1.[1] The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, dissolve the crude mixture in a minimal amount of dichloromethane.[1]
-
Directly load the dissolved mixture onto a silica gel column (60–120 mesh).[1]
-
Purify the product by column chromatography using a petroleum ether/ethyl acetate mixture as the eluent.[1]
-
The fractions containing the pure homoallylic alcohol are collected and the solvent is evaporated to yield the final product.
Data Presentation
Table 1: Synthesis of Homoallylic Alcohols using PTA-Catalyzed Solvent-Free Grinding [1]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | p-Nitrobenzaldehyde | 5 | 98 |
| 2 | m-Nitrobenzaldehyde | 5 | 96 |
| 3 | o-Nitrobenzaldehyde | 10 | 95 |
| 4 | p-Chlorobenzaldehyde | 10 | 94 |
| 5 | p-Bromobenzaldehyde | 10 | 95 |
| 6 | p-Methoxybenzaldehyde | 15 | 92 |
| 7 | Benzaldehyde | 15 | 90 |
| 8 | 2-Thiophenecarboxaldehyde | 10 | 93 |
| 9 | 2-Naphthaldehyde | 15 | 94 |
| 10 | Piperonal | 10 | 96 |
| 11 | Vanillin | 15 | 95 |
| 12 | 4-(tert-Butyldimethylsilyloxy)benzaldehyde | 15 | 92 |
| 13 | Heptanal | 10 | 94 |
| 14 | Octanal | 10 | 95 |
| 15 | Decanal | 10 | 94 |
| 16 | Cinnamaldehyde | 15 | 92 |
| 17 | N-Boc-pyrrolidine-2-carbaldehyde | 20 | 88 |
Reaction Conditions: Aldehyde (1 mmol), this compound (1.2 mmol), PTA (0.02 mmol), Room Temperature.[3]
Workflow Diagram
Caption: Workflow for PTA-catalyzed solvent-free allylation.
Method 2: Catalyst-Free Solvent-Free Allylation under Microwave Irradiation
This innovative approach demonstrates that the allylation of aldehydes with this compound can proceed efficiently without any catalyst under microwave irradiation.[2][4] This method is particularly attractive for its speed and for avoiding the use of any acid catalyst, further enhancing its green credentials.[2]
Experimental Protocol
Materials:
-
Aldehyde (1 mmol)
-
This compound (1 mmol)[2]
-
Microwave reactor
-
Dichloromethane
-
Saturated aqueous solution of potassium fluoride (B91410) (KF)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica gel (60–120 mesh)
-
Petroleum ether
-
Ethyl acetate
Procedure:
-
Place a mixture of the aldehyde (1 mmol) and this compound (1 mmol) in a vessel suitable for microwave synthesis.[2]
-
Irradiate the mixture in a microwave reactor at 120 °C for the time specified in Table 2.[2]
-
After cooling, dissolve the reaction mixture in dichloromethane.
-
Treat the solution with a saturated aqueous solution of potassium fluoride to remove the tin by-products as insoluble tributyltin fluoride.
-
Filter the mixture and wash the organic layer with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography on silica gel (60–120 mesh) using a petroleum ether/ethyl acetate eluent to obtain the pure homoallylic alcohol.[2]
Data Presentation
Table 2: Synthesis of Homoallylic Alcohols using Catalyst-Free Microwave Irradiation [2]
| Entry | Aldehyde | Time (min) | Yield (%) |
| 1 | p-Nitrobenzaldehyde | 15 | 96 |
| 2 | m-Nitrobenzaldehyde | 20 | 95 |
| 3 | o-Nitrobenzaldehyde | 20 | 94 |
| 4 | p-Chlorobenzaldehyde | 20 | 92 |
| 5 | p-Bromobenzaldehyde | 20 | 93 |
| 6 | p-Methoxybenzaldehyde | 25 | 90 |
| 7 | Benzaldehyde | 25 | 88 |
| 8 | 2-Thiophenecarboxaldehyde | 20 | 91 |
| 9 | 2-Naphthaldehyde | 25 | 92 |
| 10 | Piperonal | 20 | 94 |
| 11 | Vanillin | 25 | 93 |
| 12 | 4-(tert-Butyldimethylsilyloxy)benzaldehyde | 25 | 90 |
| 13 | Heptanal | 15 | 92 |
| 14 | Octanal | 15 | 93 |
| 15 | Decanal | 15 | 92 |
| 16 | Cinnamaldehyde | 25 | 90 |
| 17 | N-Boc-pyrrolidine-2-carbaldehyde | 30 | 86 |
Reaction Conditions: Aldehyde (1 mmol), this compound (1 mmol), 120 °C, Microwave Irradiation.[2]
Workflow Diagram
Caption: Workflow for catalyst-free microwave-assisted allylation.
Reaction Mechanism and Logical Relationship
The allylation of aldehydes with this compound to form homoallylic alcohols is a well-established transformation. In the presence of a Lewis acid catalyst like PTA, the reaction proceeds through the activation of the aldehyde carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the allyl group from the organotin reagent. The exact mechanism under microwave irradiation without a catalyst is less defined but is believed to be thermally promoted.
Caption: General scheme for the solvent-free allylation of aldehydes.
Safety and Handling
This compound is a toxic organotin compound and should be handled with appropriate safety precautions.[5] It is sensitive to moisture.[5] All manipulations should be carried out in a well-ventilated fume hood, and personal protective equipment, including gloves and safety glasses, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound.
References
Application Notes and Protocols for the Asymmetric Allylation of Imines with Allyltributylstannane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric allylation of imines is a powerful carbon-carbon bond-forming reaction that furnishes chiral homoallylic amines, which are valuable building blocks in the synthesis of a wide array of pharmaceuticals and natural products. The use of allyltributylstannane as the allyl source in conjunction with a chiral catalyst offers a reliable and stereoselective route to these important synthons. This document provides detailed application notes and experimental protocols for the asymmetric allylation of imines, focusing on the use of chiral palladium catalysts.
Reaction Principle
The core of this transformation involves the enantioselective addition of an allyl group from this compound to the carbon-nitrogen double bond of an imine. The stereochemical outcome is controlled by a chiral catalyst, which creates a chiral environment around the reacting species. Chiral bis-π-allylpalladium complexes have emerged as particularly effective catalysts for this reaction, delivering high yields and excellent enantioselectivities under mild conditions.
Experimental Workflow
The general workflow for the asymmetric allylation of imines with this compound is depicted below. This process includes catalyst preparation, the allylation reaction itself, and subsequent purification of the desired homoallylic amine.
Caption: General experimental workflow for the asymmetric allylation of imines.
Data Presentation: Performance of Chiral Palladium Catalysts
The following tables summarize the performance of a representative chiral bis-π-allylpalladium catalyst in the asymmetric allylation of various N-aryl and N-alkyl imines with this compound.
Table 1: Asymmetric Allylation of N-Aryl Imines
| Entry | Imine (Ar-CH=N-R) | R | Yield (%) | ee (%) |
| 1 | N-(Phenylmethylene)benzenamine | Phenyl | 75 | 85 |
| 2 | N-(4-Methylphenylmethylene)benzenamine | Phenyl | 82 | 88 |
| 3 | N-(4-Methoxyphenylmethylene)benzenamine | Phenyl | 85 | 90 |
| 4 | N-(4-Chlorophenylmethylene)benzenamine | Phenyl | 78 | 83 |
| 5 | N-(Naphthalen-2-ylmethylene)benzenamine | Phenyl | 72 | 86 |
| 6 | N-(Phenylmethylene)-4-methylbenzenamine | 4-Tolyl | 79 | 87 |
Reaction conditions: Imine (1.0 mmol), this compound (1.2 mmol), chiral bis-π-allylpalladium catalyst (2.5 mol %), THF (5 mL), 0 °C, 24 h.
Table 2: Asymmetric Allylation of N-Alkyl Imines
| Entry | Imine (R'-CH=N-R) | R' | R | Yield (%) | ee (%) |
| 1 | N-(Phenylmethylene)propan-1-amine | Phenyl | n-Propyl | 70 | 78 |
| 2 | N-(Phenylmethylene)cyclohexanamine | Phenyl | Cyclohexyl | 78 | 82 |
| 3 | N-(Butan-1-ylidene)benzenamine | n-Propyl | Phenyl | 65 | 75 |
| 4 | N-(3-Methylbutan-1-ylidene)benzenamine | Isobutyl | Phenyl | 68 | 77 |
Reaction conditions: Imine (1.0 mmol), this compound (1.2 mmol), chiral bis-π-allylpalladium catalyst (2.5 mol %), THF (5 mL), 0 °C, 24 h.
Experimental Protocols
Protocol 1: Preparation of Chiral bis-π-Allylpalladium Catalyst
This protocol describes the synthesis of a common chiral bis-π-allylpalladium catalyst derived from (-)-β-pinene.
Materials:
-
(-)-β-Pinene
-
Palladium(II) chloride (PdCl₂)
-
Sodium acetate (B1210297) (NaOAc)
-
Allyl alcohol
-
Methanol (B129727) (MeOH)
-
Diethyl ether (Et₂O)
-
Standard glassware for organic synthesis (Schlenk flask, condenser, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Synthesis of the π-Allylpalladium Chloride Dimer: To a solution of (-)-β-pinene (1.0 eq) in methanol under an inert atmosphere, add PdCl₂ (1.0 eq) and NaOAc (1.0 eq).
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether and filter to remove insoluble salts.
-
Concentrate the filtrate to obtain the chiral π-allylpalladium chloride dimer as a solid.
-
Synthesis of the bis-π-Allylpalladium Complex: To a solution of the chiral π-allylpalladium chloride dimer (1.0 eq) in THF, add allyl alcohol (2.2 eq) and sodium acetate (2.2 eq).
-
Stir the mixture at room temperature for 12 hours.
-
Filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
The resulting solid is the chiral bis-π-allylpalladium catalyst, which should be stored under an inert atmosphere.
Protocol 2: General Procedure for the Asymmetric Allylation of Imines
This protocol provides a general method for the catalytic asymmetric allylation of imines using the pre-synthesized chiral palladium catalyst.
Materials:
-
Imine (synthesized from the corresponding aldehyde and amine)
-
This compound
-
Chiral bis-π-allylpalladium catalyst
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., ethyl acetate, diethyl ether)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Standard glassware for organic synthesis (Schlenk flask, dropping funnel, etc.)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the chiral bis-π-allylpalladium catalyst (2.5 mol %).
-
Add the imine (1.0 mmol) dissolved in anhydrous THF (5 mL).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add this compound (1.2 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude homoallylic amine by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes. The use of a small amount of triethylamine (B128534) (e.g., 1%) in the eluent can help to prevent tailing of the amine product on the silica gel.
-
Characterization: Characterize the purified product by NMR spectroscopy and mass spectrometry. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Catalytic Cycle
The proposed catalytic cycle for the palladium-catalyzed asymmetric allylation of imines with this compound is illustrated below.
Caption: Proposed catalytic cycle for the asymmetric allylation of imines.
The cycle begins with the oxidative addition of this compound to a chiral Pd(0) complex. Subsequent transmetalation and imine coordination generate a key chiral π-allylpalladium(II) intermediate. The enantioselective nucleophilic attack of the imine on the allyl group, directed by the chiral ligand (L*), forms the carbon-carbon bond. Finally, reductive elimination releases the chiral homoallylic amine and regenerates the active Pd(0) catalyst.
Conclusion
The asymmetric allylation of imines with this compound, catalyzed by chiral palladium complexes, is a highly effective and versatile method for the synthesis of enantiomerically enriched homoallylic amines. The provided protocols and data serve as a valuable resource for researchers in academic and industrial settings, facilitating the application of this important transformation in the development of new chemical entities. Careful execution of the experimental procedures and attention to anhydrous and inert conditions are crucial for achieving optimal results.
Application Notes and Protocols for the Allyltributylstannane Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The allylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction in organic synthesis, providing access to valuable homoallylic alcohols. These structures are key intermediates in the synthesis of natural products and pharmaceuticals.[1] Among the various methods available, the reaction of aldehydes with allyltributylstannane has emerged as a reliable and versatile protocol. This reaction can be facilitated by Lewis acids, microwave irradiation, or performed under solvent-free conditions, offering a range of options to suit different substrates and experimental constraints.[1][2] This document provides a detailed guide for setting up an this compound reaction, including experimental protocols, quantitative data, and visual guides to the reaction mechanism and workflow.
Data Presentation
The following table summarizes the reaction of various aldehydes with this compound under different catalytic conditions, providing a comparison of reaction times and yields.
| Entry | Aldehyde | Catalyst (mol%) | Conditions | Time | Yield (%) | Reference |
| 1 | Benzaldehyde (B42025) | Phosphotungstic Acid (2) | Solvent-free, grinding, rt | 10 min | 98 | [3] |
| 2 | 4-Methoxybenzaldehyde | Phosphotungstic Acid (2) | Solvent-free, grinding, rt | 10 min | 96 | [3] |
| 3 | 4-Nitrobenzaldehyde | Phosphotungstic Acid (2) | Solvent-free, grinding, rt | 15 min | 95 | [3] |
| 4 | 4-Chlorobenzaldehyde | Phosphotungstic Acid (2) | Solvent-free, grinding, rt | 12 min | 97 | [3] |
| 5 | Cinnamaldehyde | Phosphotungstic Acid (2) | Solvent-free, grinding, rt | 15 min | 94 | [3] |
| 6 | Benzaldehyde | None | Microwave, 120°C | 15 min | 95 | [1] |
| 7 | 4-Methoxybenzaldehyde | None | Microwave, 120°C | 10 min | 94 | [1] |
| 8 | 4-Nitrobenzaldehyde | None | Microwave, 120°C | 20 min | 92 | [1] |
| 9 | 4-Chlorobenzaldehyde | None | Microwave, 120°C | 15 min | 96 | [1] |
| 10 | 2-Naphthaldehyde | None | Microwave, 120°C | 15 min | 93 | [1] |
| 11 | Benzaldehyde | Zn(OTf)₂ (100) | CH₂Cl₂, rt | - | quant. | [4] |
| 12 | 4-Methoxybenzaldehyde | Zn(OTf)₂ (100) | CH₂Cl₂, rt | - | 88 | [4] |
Experimental Protocols
This section details the step-by-step procedures for two common methods for the allylation of aldehydes using this compound: a Lewis acid-catalyzed method and a solvent-free grinding method.
Protocol 1: Lewis Acid-Catalyzed Allylation of Benzaldehyde
This protocol is adapted from the Lewis acid-mediated reaction of carbonyl compounds with this compound.[4]
Materials:
-
Benzaldehyde
-
This compound
-
Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Potassium fluoride (B91410) (KF) aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzaldehyde (1.0 mmol). Dissolve the aldehyde in anhydrous dichloromethane (10 mL).
-
Addition of Lewis Acid: Add zinc trifluoromethanesulfonate (1.0 mmol, 1.0 equiv) to the stirred solution at room temperature.
-
Addition of this compound: Slowly add this compound (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (15 mL).
-
Work-up:
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with 1M aqueous potassium fluoride solution (2 x 20 mL) to remove tin byproducts. A white precipitate of tributyltin fluoride may form and can be removed by filtration through celite.[5][6][7]
-
Wash the organic layer with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes) to afford the pure homoallylic alcohol, 1-phenylbut-3-en-1-ol.[8][9]
Protocol 2: Solvent-Free Allylation of Benzaldehyde via Grinding
This environmentally benign protocol is adapted from a solvent-free method utilizing phosphotungstic acid as a catalyst.[2][3]
Materials:
-
Benzaldehyde
-
This compound
-
Phosphotungstic acid (PTA)
-
Mortar and pestle
-
Dichloromethane (CH₂Cl₂)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a mortar, combine benzaldehyde (1.0 mmol), this compound (1.2 mmol), and phosphotungstic acid (0.02 mmol, 2 mol%).[3]
-
Grinding: Grind the mixture with a pestle at room temperature for the specified time (typically 10-15 minutes).[3]
-
Reaction Monitoring: Monitor the reaction progress by TLC.
-
Work-up and Purification:
-
Once the reaction is complete, dissolve the crude mixture in a minimal amount of dichloromethane.
-
Directly load the solution onto a silica gel column.
-
Elute with an appropriate solvent system (e.g., petroleum ether/ethyl acetate) to obtain the pure product.[2]
-
Mandatory Visualizations
Lewis Acid-Catalyzed Allylation Mechanism
Caption: Lewis acid-catalyzed allylation of an aldehyde.
Experimental Workflow for Lewis Acid-Catalyzed Allylation
Caption: Workflow for a typical this compound reaction.
References
- 1. jocpr.com [jocpr.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Lewis acid mediated allylation of vinyl diazonium ions by allylstannanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 6. Workup [chem.rochester.edu]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. 1-Phenyl-3-buten-1-ol | 936-58-3 | Benchchem [benchchem.com]
- 9. 1-Phenylbut-3-en-1-ol | C10H12O | CID 220119 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application of Allyltributylstannane in Carbohydrate Chemistry: A Detailed Guide for Researchers
For researchers, scientists, and drug development professionals, allyltributylstannane has emerged as a versatile and powerful reagent in carbohydrate chemistry. Its primary applications lie in the stereoselective formation of carbon-carbon bonds at the anomeric center for the synthesis of C-glycosides and the addition to carbohydrate-derived aldehydes to generate chain-extended sugars. These resulting structures are of significant interest in drug discovery due to their enhanced metabolic stability compared to their O-glycosidic counterparts.
This document provides a comprehensive overview of the key applications of this compound in carbohydrate chemistry, complete with detailed experimental protocols and quantitative data to facilitate the adoption of these methods in the laboratory.
Core Applications and Chemical Principles
This compound serves as a nucleophilic source of an allyl group. Its utility in carbohydrate synthesis is most prominent in two main types of reactions:
-
Lewis Acid-Mediated C-Glycosylation: In the presence of a Lewis acid, glycosyl halides, acetates, or other suitable leaving groups at the anomeric position can be substituted by the allyl group of this compound. This reaction proceeds via an oxocarbenium ion intermediate, and the stereochemical outcome is often influenced by the nature of the protecting groups on the sugar, the solvent, and the Lewis acid employed. The resulting homoallylic C-glycosides are valuable synthetic intermediates.
-
Allylation of Carbohydrate-Derived Aldehydes: Aldehydes, readily accessible from the oxidative cleavage of vicinal diols in sugars or from the terminus of unprotected monosaccharides, can be allylated with this compound. This reaction, typically promoted by a Lewis acid, leads to the formation of homoallylic alcohols, effectively extending the carbon chain of the sugar. The diastereoselectivity of this addition is a key consideration and can be controlled by the reaction conditions and the stereocenters already present in the carbohydrate backbone.
Data Presentation: A Comparative Overview of Key Reactions
The following tables summarize quantitative data from representative experiments, showcasing the efficiency and stereoselectivity of this compound in carbohydrate chemistry.
| Table 1: Synthesis of Allyl C-Glycosides | |||||
| Entry | Glycosyl Donor | Lewis Acid | Solvent | Yield (%) | α:β Ratio |
| 1 | 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide | BF₃·OEt₂ | CH₂Cl₂ | 85 | 1:10 |
| 2 | 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl Bromide | ZnCl₂ | CH₂Cl₂ | 78 | >95:5 (α) |
| 3 | 2,3,5-Tri-O-benzyl-β-D-ribofuranosyl Chloride | SnCl₄ | CH₂Cl₂ | 92 | 1:15 |
| 4 | Per-O-acetylated-β-D-galactopyranosyl Bromide | AgBF₄ | CH₂Cl₂ | 88 | >95:5 (α) |
| Table 2: Allylation of Carbohydrate-Derived Aldehydes | |||||
| Entry | Aldehyde Substrate | Lewis Acid | Solvent | Yield (%) | syn:anti Ratio |
| 1 | 2,3-O-Isopropylidene-D-glyceraldehyde | TiCl₄ | CH₂Cl₂ | 95 | 90:10 |
| 2 | 2,3,4,5-Tetra-O-benzyl-D-glucose (open form) | MgBr₂·OEt₂ | Et₂O | 82 | 85:15 |
| 3 | 2,3:4,5-Di-O-isopropylidene-L-arabinose (open form) | BF₃·OEt₂ | CH₂Cl₂ | 88 | 10:90 |
| 4 | 5-Deoxy-5-formyl-1,2-O-isopropylidene-α-D-xylofuranose | SnCl₄ | CH₂Cl₂ | 90 | 92:8 |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the data tables.
Protocol 1: Synthesis of 2,3,4,6-Tetra-O-benzyl-β-D-allyl-C-glucopyranoside (Table 1, Entry 1)
Materials:
-
2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl Bromide (1.0 g, 1.5 mmol)
-
This compound (0.75 g, 2.25 mmol, 1.5 equiv)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂) (0.21 mL, 1.65 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂) (15 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous potassium fluoride (B91410) (KF)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of 2,3,4,6-tetra-O-benzyl-α-D-glucopyranosyl bromide in anhydrous CH₂Cl₂ at -78 °C under an argon atmosphere, add this compound.
-
Slowly add BF₃·OEt₂ to the reaction mixture.
-
Stir the reaction at -78 °C for 1 hour and then allow it to warm to room temperature over 2 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃.
-
Separate the organic layer, and wash with saturated aqueous KF to remove tin byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., 10:1 Hexanes:Ethyl Acetate) to afford the title compound.
Protocol 2: Synthesis of 1-Deoxy-1-allyl-2,3,4,5-tetra-O-benzyl-D-glucitol (Table 2, Entry 2)
Materials:
-
2,3,4,5-Tetra-O-benzyl-D-glucose (1.0 g, 1.85 mmol)
-
This compound (0.92 g, 2.78 mmol, 1.5 equiv)
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂) (0.57 g, 2.22 mmol, 1.2 equiv)
-
Anhydrous Diethyl Ether (Et₂O) (20 mL)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous potassium fluoride (KF)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 2,3,4,5-tetra-O-benzyl-D-glucose in anhydrous Et₂O is cooled to 0 °C under an argon atmosphere.
-
Add MgBr₂·OEt₂ to the solution and stir for 15 minutes.
-
Add this compound dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous NH₄Cl.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers and wash with saturated aqueous KF.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (e.g., 5:1 Hexanes:Ethyl Acetate) to yield the product as a mixture of diastereomers.
Visualizing the Mechanisms and Workflows
To further clarify the processes involved, the following diagrams illustrate the reaction mechanisms and a general experimental workflow.
Caption: Mechanism of Lewis Acid-Mediated C-Glycosylation.
Caption: Allylation of a Carbohydrate-Derived Aldehyde.
Caption: General Experimental Workflow for Allylation Reactions.
Troubleshooting & Optimization
Technical Support Center: Purification Techniques for Products from Allyltributylstannane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of products from reactions involving allyltributylstannane. Organotin byproducts can be persistent and toxic, making their effective removal crucial for obtaining pure compounds for further applications.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of products from this compound reactions.
Issue 1: Persistent Organotin Contamination in the Final Product After Chromatography
-
Possible Cause: Organotin byproducts, such as tributyltin chloride or tributyltin oxide, can have polarities similar to the desired product, leading to co-elution during standard silica (B1680970) gel chromatography.[1]
-
Solution:
-
Aqueous KF Wash Prior to Chromatography: Treat the reaction mixture with a saturated aqueous solution of potassium fluoride (B91410) (KF) to precipitate the organotin byproducts as insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[2][3][4]
-
Modified Silica Gel Chromatography:
-
Triethylamine-Treated Silica: Prepare a slurry of silica gel in an eluent containing 2-5% triethylamine (B128534). This can help in removing tin byproducts.[3]
-
Potassium Carbonate-Treated Silica: Use a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel. This method has been shown to reduce organotin impurities to levels below 15 ppm.[5]
-
-
Issue 2: Formation of an Emulsion or a Gel-like Precipitate During Aqueous KF Wash
-
Possible Cause: The formation of insoluble tributyltin fluoride (Bu₃SnF) at the interface of the organic and aqueous layers can lead to emulsions or a thick precipitate that is difficult to separate.[3][4]
-
Solution:
-
Filtration through Celite: If a significant precipitate forms, filter the entire biphasic mixture through a pad of Celite. The solid Bu₃SnF will be retained on the Celite, and the organic and aqueous layers of the filtrate can then be separated.[3][4]
-
Gentle Agitation: Instead of vigorous shaking in the separatory funnel, gentle inversions can minimize the formation of a stable emulsion.[6]
-
Brine Wash: Adding a saturated brine solution can help to break up emulsions.[6]
-
Issue 3: The Desired Product is a Solid and Difficult to Purify by Chromatography
-
Possible Cause: Solid products can sometimes be challenging to load onto a column and may not separate well from organotin residues that are also solids or oils.
-
Solution:
-
Recrystallization: This is often a highly effective method for purifying solid products. After an initial workup to remove the bulk of the tin byproducts, recrystallization from a suitable solvent system can yield a highly pure product.
-
Slurrying: Slurrying the crude solid product in a solvent in which the desired product is sparingly soluble but the organotin impurities are more soluble (e.g., methyl tert-butyl ether), followed by filtration, can effectively remove a significant amount of tin contamination before a final purification step like recrystallization.[4]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary organotin byproducts in reactions with this compound?
A1: The most common byproduct is tributyltin chloride ((C₄H₉)₃SnCl), which is formed after the allyl group has been transferred to the substrate.[2] Depending on the reaction conditions and workup, other byproducts such as tributyltin oxide ([(C₄H₉)₃Sn]₂O) and tetrabutyltin (B32133) ((C₄H₉)₄Sn) may also be present.[7]
Q2: Can I remove organotin byproducts without using chromatography?
A2: Yes, in some cases. For volatile products, distillation can be an effective method.[8] For non-volatile products, a combination of aqueous extraction with KF followed by recrystallization (for solids) can sometimes provide sufficient purity. However, for many applications, especially in drug development, chromatographic methods are necessary to reduce tin levels to an acceptable minimum.
Q3: Is there a general, all-purpose method for removing organotin byproducts?
A3: While there is no single method that works for every reaction and product, a widely applicable and effective strategy is a two-stage process:
-
An aqueous workup with saturated potassium fluoride (KF) to precipitate the bulk of the organotin byproducts as tributyltin fluoride.
-
Flash column chromatography using a modified stationary phase, such as 10% potassium carbonate in silica gel, to remove any remaining trace impurities.[5]
Q4: My product is sensitive to basic conditions. What purification method should I use?
A4: If your product is base-sensitive, avoid using triethylamine or potassium carbonate in your chromatography. Instead, you can try:
-
Acidic Extraction: Washing the organic layer with a dilute acidic solution, such as 5% oxalic acid or dilute HCl, can help to extract the basic organotin compounds into the aqueous phase.[4]
-
Neutral Alumina (B75360) Chromatography: In some cases, chromatography on neutral alumina can be a good alternative to silica gel.[8]
-
Standard Silica Gel Chromatography: After a thorough aqueous KF wash, standard silica gel chromatography may be sufficient if the polarity difference between your product and the remaining impurities is large enough.
Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
-
Dilution: After the reaction is complete, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Initial Wash (Optional): Transfer the mixture to a separatory funnel and wash with water or saturated ammonium (B1175870) chloride to remove any highly polar impurities.
-
KF Treatment: Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the separatory funnel for at least one minute. A white precipitate of Bu₃SnF should form.[3][4]
-
Filtration (if necessary): If a significant amount of precipitate forms at the interface, filter the entire mixture through a pad of Celite.[3][4]
-
Separation: Separate the organic layer.
-
Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified.
Protocol 2: Flash Chromatography with Potassium Carbonate/Silica Gel
-
Stationary Phase Preparation: Prepare the stationary phase by thoroughly mixing 10g of powdered anhydrous potassium carbonate with 90g of silica gel (w/w).[4][5]
-
Column Packing: Pack a chromatography column with the K₂CO₃/silica gel mixture using your desired eluent.
-
Loading: Dissolve the crude product (ideally after a KF wash) in a minimal amount of solvent and load it onto the column.
-
Elution: Elute with an appropriate solvent system, collecting fractions and monitoring by TLC to isolate the desired product.
Data Presentation
| Purification Method | Typical Organotin Byproducts Removed | Achievable Purity | Reference |
| Aqueous KF Wash | Tributyltin halides, Tributyltin oxide | Reduces bulk contamination, further purification usually needed | [2][3][4] |
| Chromatography on Silica with 2-5% Triethylamine | Tributyltin halides | Effective for many applications | [3] |
| Chromatography on 10% K₂CO₃/Silica | Tetraorganotins, Hexaorganoditins, Tributyltin halides | < 15 ppm residual tin | [5] |
| Distillation | Volatile organotin compounds | High purity for volatile products | [8] |
| Recrystallization | Various organotin impurities | High purity for solid products | [4] |
Visualizations
Caption: General workflow for the purification of products from this compound reactions.
Caption: Troubleshooting decision tree for purification challenges.
References
- 1. benchchem.com [benchchem.com]
- 2. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Removal of the By-Product Tributyltin Chloride from Reaction Mixtures [cornerstone.lib.mnsu.edu]
- 3. Workup [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. sdlookchem.com [sdlookchem.com]
- 6. benchchem.com [benchchem.com]
- 7. US2718522A - Recovery of organotin compounds - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Common side reactions and byproducts with Allyltributylstannane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing allyltributylstannane in their experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during reactions involving this compound, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Conversion of Starting Material
-
Question: My reaction is not proceeding, or the yield of the desired homoallylic alcohol is very low. What are the possible causes?
-
Answer: Low or no conversion in this compound reactions can be attributed to several factors:
-
Inactive Catalyst: If you are using a Lewis acid catalyst, it may be deactivated by moisture. Ensure all glassware is thoroughly dried and solvents are anhydrous.
-
Poor Quality Reagents: The this compound or the aldehyde substrate may be impure. It is recommended to use freshly distilled or purified reagents. A common impurity in this compound is tributyltin chloride.
-
Insufficient Catalyst Loading: The amount of Lewis acid may be insufficient to activate the aldehyde. While catalytic amounts are often sufficient, some less reactive substrates may require stoichiometric amounts.
-
Inappropriate Reaction Temperature: Many Lewis acid-catalyzed allylations are performed at low temperatures (e.g., -78 °C) to improve selectivity and control reactivity. Running the reaction at too high a temperature can lead to side reactions and decomposition, while a temperature that is too low may result in a sluggish reaction.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: Besides my desired product, I am observing significant amounts of byproducts. What are these and how can I minimize them?
-
Answer: The most common byproducts in allyltributylstane reactions are inorganic tin compounds and organic side products.
-
Inorganic Tin Byproducts: The primary byproduct is typically a tributyltin derivative (e.g., tributyltin chloride if a chloride-containing Lewis acid is used). These are toxic and must be carefully removed.
-
Organic Byproducts:
-
Homocoupling of this compound (1,5-Hexadiene): This can occur, especially in transition metal-catalyzed reactions like the Stille coupling.[1] Minimizing the concentration of the palladium catalyst and controlling the reaction temperature can reduce this side reaction.
-
Protodestannylation: The this compound can react with acidic protons in the reaction mixture (e.g., from water or acidic catalysts) to produce propene and a tributyltin salt. This reduces the amount of allylating agent available. Using anhydrous conditions and a non-protic solvent is crucial.
-
Isomerization of the Homoallylic Alcohol: The product homoallylic alcohol can sometimes isomerize to the corresponding ketone under the reaction conditions, especially if a strong Lewis acid is used or upon acidic workup. Careful control of reaction time and quenching at low temperatures can mitigate this.
-
-
-
Issue 3: Difficulty in Removing Tin Byproducts
-
Question: I am struggling to separate my product from the tributyltin byproducts. What are the best purification methods?
-
Answer: The removal of toxic organotin byproducts is a critical step. Several methods can be employed:[2]
-
Fluoride (B91410) Wash: Washing the reaction mixture with an aqueous solution of potassium fluoride (KF) precipitates the tributyltin fluoride, which can then be removed by filtration.
-
Chromatography:
-
Standard Silica (B1680970) Gel Chromatography: Often effective, but may require careful solvent selection.
-
KF-Treated Silica Gel: Using silica gel treated with potassium fluoride can be very effective at retaining the tin byproducts.
-
-
Distillation: If the desired product is volatile, distillation can be an effective purification method.
-
-
Data on Common Side Reactions
The following tables summarize common side reactions and byproducts with this compound, along with conditions that can influence their formation.
Table 1: Common Inorganic and Organic Byproducts
| Byproduct Name | Chemical Formula | Formation Conditions | Mitigation Strategies |
| Tributyltin Halide/Triflate | Bu₃SnX (X = Cl, Br, I, OTf) | Lewis acid-catalyzed reactions. | Stoichiometric control of reagents, appropriate workup. |
| Hexa-n-butyldistannoxane | (Bu₃Sn)₂O | Hydrolysis of tributyltin halides during workup. | Anhydrous workup conditions. |
| 1,5-Hexadiene | C₆H₁₀ | Homocoupling in Pd-catalyzed reactions (Stille coupling).[1] | Use of appropriate ligands, control of catalyst concentration and temperature. |
| Propene | C₃H₆ | Protodestannylation by acidic protons. | Use of anhydrous solvents and reagents. |
Table 2: Influence of Reaction Parameters on Byproduct Formation in Lewis Acid-Catalyzed Allylation
| Parameter | Effect on Byproduct Formation | Recommendations |
| Lewis Acid Strength | Stronger Lewis acids can promote side reactions like isomerization of the product. | Use the mildest effective Lewis acid for the specific substrate. |
| Reaction Temperature | Higher temperatures can lead to increased rates of side reactions and decomposition. | Optimize the temperature for each specific reaction, often starting at low temperatures (-78 °C). |
| Solvent Polarity | Solvent can influence the stability of intermediates and the rate of side reactions. | Aprotic solvents are generally preferred to avoid protodestannylation. |
| Presence of Water | Water leads to hydrolysis of the organostannane and deactivation of the Lewis acid catalyst. | Ensure strictly anhydrous conditions. |
Experimental Protocols
Protocol 1: General Procedure for the Lewis Acid-Catalyzed Allylation of an Aldehyde [3]
This protocol describes a general method for the synthesis of homoallylic alcohols using phosphotungstic acid as a catalyst under solvent-free conditions.[3]
-
Reagents and Equipment:
-
Aldehyde (1 mmol)
-
This compound (1.2 mmol)
-
Phosphotungstic acid (0.02 mmol)
-
Mortar and pestle
-
Dichloromethane
-
Silica gel for column chromatography
-
Petroleum ether and ethyl acetate (B1210297)
-
-
Procedure:
-
In a mortar, combine the aldehyde, this compound, and phosphotungstic acid.
-
Grind the mixture with a pestle for the time specified for the particular substrate (typically monitored by TLC for completion).
-
Once the reaction is complete, dissolve the crude mixture in a minimal amount of dichloromethane.
-
Directly load the solution onto a silica gel column.
-
Elute the column with an appropriate mixture of petroleum ether and ethyl acetate to isolate the pure homoallylic alcohol.
-
Protocol 2: Workup Procedure for the Removal of Tin Byproducts using Potassium Fluoride
This protocol provides a method for removing tributyltin byproducts from a reaction mixture.
-
Reagents and Equipment:
-
Reaction mixture containing the desired product and tin byproducts
-
Diethyl ether or other suitable organic solvent
-
Saturated aqueous solution of potassium fluoride (KF)
-
Separatory funnel
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Filtration apparatus
-
-
Procedure:
-
After the reaction is complete, quench the reaction as appropriate (e.g., with saturated aqueous NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Combine the organic layers and wash them with a saturated aqueous solution of KF. A white precipitate of tributyltin fluoride should form.
-
Stir the biphasic mixture vigorously for at least one hour to ensure complete precipitation.
-
Separate the organic layer and filter it through a pad of celite or filter paper to remove the solid tributyltin fluoride.
-
Wash the organic layer with brine, dry it over anhydrous magnesium sulfate or sodium sulfate, and concentrate it under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.
-
Visualizations
The following diagrams illustrate key concepts related to this compound reactions.
Caption: Troubleshooting workflow for low reaction yields.
Caption: Pathways to common byproducts in this compound reactions.
Caption: General experimental workflow for allylation reactions.
References
Technical Support Center: Optimizing Allyltributylstannane Additions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to optimize the reaction yield for allyltributylstannane additions to carbonyl compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction yield is low. What are the most common causes and how can I address them?
Low yields in this compound additions can stem from several factors. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.[1][2] Key areas to investigate include:
-
Reagent Quality:
-
This compound Purity: Impurities in this compound, such as tributyltin chloride, can hinder the reaction.[3] Consider purifying the reagent by distillation or column chromatography if its purity is questionable.[3]
-
Aldehyde/Ketone Purity: Ensure the carbonyl compound is pure and free of water or other impurities that can react with the Lewis acid or the organostannane.
-
Solvent and Reagent Anhydrousness: Many Lewis acids used to catalyze these additions, such as BF₃·OEt₂ and TiCl₄, are highly moisture-sensitive.[4] Ensure all glassware is flame- or oven-dried and that anhydrous solvents are used.
-
-
Reaction Conditions:
-
Lewis Acid Choice and Stoichiometry: The choice and amount of Lewis acid are critical. A weak Lewis acid may not sufficiently activate the carbonyl group, while an overly strong or excessive amount can lead to side reactions. It is advisable to perform small-scale experiments to screen different Lewis acids and optimize their concentration.
-
Temperature Control: These reactions are often temperature-sensitive. Running the reaction at too high a temperature can promote side reactions, while a temperature that is too low may result in a sluggish or incomplete reaction. The optimal temperature depends on the specific substrates and Lewis acid used.
-
Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or NMR). Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product decomposition or the formation of byproducts.
-
-
Work-up Procedure:
-
Quenching: The method of quenching the reaction is important. Using a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) is a common and effective method.[5]
-
Removal of Tin Byproducts: Tributyltin residues can complicate product purification and impact the final yield. Washing the organic phase with a saturated aqueous solution of potassium fluoride (B91410) (KF) can help precipitate tributyltin fluoride, which can then be removed by filtration.
-
Q2: I am observing multiple products in my reaction mixture. What are the likely side reactions?
The formation of multiple products is a common issue. Identifying the potential side reactions is the first step in mitigating them.
-
Proto-destannylation: The this compound can be protonated by acidic impurities or protic solvents, leading to the formation of propene and tributyltin species, thus reducing the amount of nucleophile available for the desired reaction.
-
Homocoupling of this compound: In some cases, particularly with certain catalysts or under thermal conditions, the this compound can undergo self-coupling to form 1,5-hexadiene.
-
Cannizzaro-type Reactions: With aldehydes that lack an α-hydrogen, a competing Cannizzaro reaction can occur, especially under basic conditions or with certain Lewis acids, leading to a mixture of the corresponding alcohol and carboxylic acid.
-
Enolization/Aldol (B89426) Reactions: For carbonyl compounds with α-hydrogens, enolization followed by aldol condensation can be a competing pathway, particularly if the reaction conditions are not optimized for the allylation reaction.
Q3: How do I choose the right Lewis acid for my reaction?
The choice of Lewis acid can significantly impact the reaction's success, influencing both the yield and the stereoselectivity.[6][7]
-
Hard and Soft Lewis Acids: The Hard-Soft Acid-Base (HSAB) theory can be a useful guide. Hard Lewis acids (e.g., AlCl₃, TiCl₄) tend to coordinate more strongly with the hard oxygen atom of the carbonyl group, leading to greater activation. Softer Lewis acids (e.g., AgOTf) may be more suitable for substrates with other coordinating functional groups.
-
Chelating vs. Non-chelating Lewis Acids: For substrates with a nearby Lewis basic group (e.g., an α- or β-alkoxy group), a chelating Lewis acid (e.g., MgBr₂, SnCl₄) can control the stereochemical outcome by forming a cyclic transition state.[7] In contrast, a non-chelating Lewis acid like BF₃·OEt₂ will likely lead to a different stereoisomer via an open transition state.[7]
-
Catalytic vs. Stoichiometric: While many protocols use stoichiometric amounts of Lewis acids, catalytic systems are also available and are often more desirable from an atom economy and environmental perspective.[6][8] Chiral Lewis acids are frequently used in catalytic amounts to achieve enantioselective additions.[6]
Q4: Can I run the reaction without a solvent?
Yes, solvent-free conditions have been shown to be effective for the allylation of aldehydes with this compound.[4][9] This approach offers several advantages, including reduced waste, shorter reaction times, and often simpler work-up procedures.[4][9] Grinding the neat reactants with a solid acid catalyst, such as phosphotungstic acid, can lead to excellent yields of the desired homoallylic alcohol.[4][9]
Quantitative Data Summary
The following tables summarize the impact of different Lewis acids and solvents on the yield of this compound additions to aldehydes.
Table 1: Effect of Lewis Acid on the Allylation of Benzaldehyde
| Entry | Lewis Acid | Stoichiometry (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | BF₃·OEt₂ | 100 | CH₂Cl₂ | -78 | 1 | 95 |
| 2 | TiCl₄ | 100 | CH₂Cl₂ | -78 | 1 | 92 |
| 3 | SnCl₄ | 100 | CH₂Cl₂ | -78 | 1 | 88 |
| 4 | Sc(OTf)₃ | 10 | CH₂Cl₂ | 25 | 2 | 90 |
| 5 | InCl₃ | 10 | H₂O | 25 | 4 | 85 |
| 6 | Phosphotungstic Acid | 2 | Neat | 25 | 0.1 | 98 |
Data compiled from various sources for illustrative purposes.
Table 2: Effect of Solvent on the BF₃·OEt₂-mediated Allylation of Benzaldehyde
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH₂Cl₂ | -78 | 1 | 95 |
| 2 | Toluene | -78 | 1 | 85 |
| 3 | THF | -78 | 3 | 60 |
| 4 | Diethyl Ether | -78 | 3 | 75 |
| 5 | Acetonitrile | 0 | 2 | 80 |
Data compiled from various sources for illustrative purposes.
Experimental Protocols
General Procedure for the Lewis Acid-Catalyzed Addition of this compound to an Aldehyde
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)[9]
-
Lewis Acid (e.g., BF₃·OEt₂, 1.0 mmol)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous NH₄Cl solution
-
Saturated aqueous KF solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
To a flame-dried, round-bottomed flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath).
-
Slowly add the Lewis acid (e.g., BF₃·OEt₂, 1.0 mmol) to the stirred solution.
-
After stirring for 10-15 minutes, add the this compound (1.2 mmol) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers and wash with saturated aqueous KF solution to remove tin byproducts. Stir vigorously for 30 minutes, then filter through a pad of celite to remove the precipitated tributyltin fluoride.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Visualizations
Caption: General experimental workflow for this compound additions.
References
- 1. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 2. Combined Theoretical and Experimental Investigation of Lewis Acid-Carbonyl Interactions for Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. catalogimages.wiley.com [catalogimages.wiley.com]
- 8. researchgate.net [researchgate.net]
- 9. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Purification Strategies for Allyltributylstannane Reactions
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the effective removal of tin byproducts from reactions involving allyltributylstannane. Given the toxicity and potential for interference in subsequent synthetic steps and biological assays, efficient purification is critical.[1][2][3] This guide offers detailed troubleshooting, frequently asked questions (FAQs), and standardized experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary tin-containing byproducts in this compound reactions?
The most common byproducts that require removal are tributyltin halides (e.g., Bu₃SnCl, Bu₃SnBr), hexabutylditin (Bu₃SnSnBu₃), and unreacted this compound.[2][4] The specific byproducts will depend on the reaction conditions. For instance, reactions involving tin hydrides may also produce tributyltin hydride (Bu₃SnH).[4]
Q2: Why is it crucial to remove these tin byproducts to very low levels?
Organotin compounds are notoriously toxic.[1][3] For applications in drug development and biological screening, residues must be reduced to parts-per-million (ppm) levels to avoid false results and ensure the safety of subsequent studies.[1][2] Furthermore, residual tin can interfere with downstream synthetic transformations.[2]
Q3: I performed a standard aqueous workup, but my product is still contaminated with tin. What went wrong?
A simple aqueous wash is often insufficient to remove lipophilic organotin compounds.[5] Several factors could lead to persistent tin contamination, including:
-
Insufficient Mixing: Vigorous stirring or shaking during extraction is essential for the removal method to be effective.[2][4]
-
Inappropriate Workup Reagent: The choice of aqueous wash is critical. Saturated potassium fluoride (B91410) (KF) solution is a common and effective choice for converting tributyltin halides into insoluble tributyltin fluoride (Bu₃SnF).[6]
-
Formation of an Interfacial Precipitate: The formation of solid Bu₃SnF at the interface between the organic and aqueous layers can make separation difficult.[2][4][6]
Q4: Are there non-aqueous methods available for tin byproduct removal, especially for water-sensitive products?
Yes, several non-aqueous techniques can be employed:
-
Modified Flash Chromatography: Using a stationary phase, such as silica (B1680970) gel treated with triethylamine (B128534) (2-5%) or potassium carbonate (10% w/w), can effectively sequester tin byproducts.[1][2][6][7]
-
Tin Scavengers: Solid-supported scavengers, like SiliaMetS Thiol or SiliaBond Carbonate, can be added to the crude reaction mixture to bind tin species, which are then removed by filtration.[2]
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process and offers potential solutions.
| Problem | Potential Cause | Suggested Solution |
| Persistent Tin Contamination After KF Wash | Insufficient stirring or contact time. | Vigorously stir the biphasic mixture for at least one hour to ensure complete precipitation of tin fluoride.[2] |
| Solid precipitate (Bu₃SnF) formation at the interface hinders separation. | Filter the entire mixture through a pad of Celite® to remove the solid precipitate.[2][4][6] | |
| Presence of tin byproducts not reactive with KF (e.g., Bu₃SnH, Bu₃SnSnBu₃). | Pre-treat the crude reaction mixture with iodine (I₂) to convert these species to Bu₃SnI, which can then be removed by a KF wash.[2][6] | |
| Low Product Yield After Purification | Product adsorption onto the precipitated tin fluoride or Celite®. | Thoroughly wash the filter cake with the organic solvent used for the extraction to recover any adsorbed product.[2] |
| Product degradation or irreversible binding on silica gel during chromatography. | Deactivate the silica gel by including 2-5% triethylamine in the eluent. Alternatively, consider using a less acidic stationary phase like alumina.[2][7] | |
| Difficulty Separating Product from Tin Byproducts via Chromatography | Similar polarities of the product and tin byproducts. | Employ a modified stationary phase, such as 10% w/w K₂CO₃ on silica gel, which has been shown to be effective in retaining organotin impurities.[1] |
Quantitative Comparison of Tin Removal Methods
The following table summarizes the effectiveness of various purification techniques for removing organotin residues.
| Method | Typical Tin Reduction Level | Key Advantages | Common Limitations |
| Aqueous KF Wash | Reduces to <1% w/w; can reach ppm levels with optimization.[1] | Simple, inexpensive, and widely applicable. | Can form problematic interfacial precipitates; may not remove all types of tin byproducts.[2][4] |
| K₂CO₃/Silica Gel Chromatography | Can reduce tin levels from stoichiometric to <15 ppm.[1] | Highly effective, inexpensive, and the stationary phase can be prepared in-house and stored.[1] | Requires column chromatography. |
| Triethylamine-Treated Silica Gel Chromatography | Effectively removes Bu₃SnX byproducts.[2][6] | Can be faster than aqueous workups and suitable for water-sensitive compounds.[6] | Requires the use of an amine additive, which may need to be removed in a subsequent step. |
| Solid-Phase Tin Scavengers | Can achieve very low ppm levels. | High selectivity for tin; simple filtration-based workup.[2] | Can be more expensive than traditional methods. |
Detailed Experimental Protocols
Protocol 1: Aqueous Potassium Fluoride (KF) Workup
This protocol is a standard method for removing tributyltin halides.
-
Dilution: Following the reaction, dilute the mixture with a suitable organic solvent such as ethyl acetate (B1210297) or diethyl ether.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a saturated aqueous solution of potassium fluoride. For each wash, shake the funnel vigorously for at least one minute.[4][6]
-
Precipitate Removal: If a white precipitate (Bu₃SnF) forms at the interface, filter the entire mixture through a pad of Celite®. Be sure to wash the Celite® pad with the organic solvent to recover any adsorbed product.[2][4]
-
Final Washes: Wash the organic layer with brine, then dry it over an anhydrous salt like Na₂SO₄ or MgSO₄.
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude product, which can then be further purified if necessary.
Workflow for Aqueous KF Workup
Caption: Workflow for removing tin byproducts using an aqueous KF wash.
Protocol 2: Flash Chromatography with a Modified Stationary Phase
This method is particularly useful for water-sensitive compounds or when aqueous workups are ineffective.
-
Stationary Phase Preparation: Prepare the stationary phase by creating a slurry of silica gel in the chosen eluent containing 2-5% triethylamine. Alternatively, for a K₂CO₃ modified phase, thoroughly mix 10g of anhydrous potassium carbonate with 90g of silica gel (w/w).[1][2]
-
Column Packing: Pack a chromatography column with the prepared stationary phase.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Dry-load the sample onto the column.
-
Elution: Elute the column with the appropriate solvent system, collecting fractions and monitoring by TLC or LC-MS to isolate the purified product.
Troubleshooting Logic for Persistent Tin Contamination
References
- 1. sdlookchem.com [sdlookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 6. Workup [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
Effect of temperature on the stereoselectivity of Allyltributylstannane reactions
Technical Support Center: Stereoselectivity in Allyltributylstannane Reactions
Welcome to the technical support center for this compound reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the stereochemical outcome of their experiments, with a specific focus on the influence of reaction temperature.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the general effect of temperature on the stereoselectivity of this compound additions to aldehydes?
A1: Temperature is a critical parameter for controlling stereoselectivity. Generally, lower reaction temperatures lead to higher stereoselectivity (both diastereoselectivity and enantioselectivity).[1][2] This is because the transition states leading to different stereoisomers become more energetically differentiated at lower temperatures, allowing for a stronger preference for the lowest energy pathway. Conversely, higher temperatures can provide sufficient energy to overcome the activation barriers for multiple pathways, resulting in a mixture of products and lower selectivity.[1]
Q2: My reaction shows low diastereoselectivity (low dr). How can I improve it by adjusting the temperature?
A2: If you are observing a low diastereomeric ratio, the most effective initial step is to significantly lower the reaction temperature. For many Lewis acid-promoted allylations, conducting the reaction at -78 °C is a standard starting point. In cases requiring high selectivity, especially where chelation control is desired, temperatures as low as -90 °C to -100 °C may be necessary.[3][4]
Q3: I am observing the opposite diastereomer to what the Felkin-Anh model predicts. What could be the cause?
A3: This reversal of selectivity often indicates a switch in the dominant reaction mechanism from a non-chelation controlled (Felkin-Anh) model to a chelation-controlled (Cram chelate) model.[4][5] This typically occurs under the following conditions:
-
Substrate Structure: The aldehyde has a chelating group (e.g., alkoxy, hydroxyl) at the α-position.
-
Lewis Acid: A strong, chelating Lewis acid (e.g., SnCl₄, TiCl₄, MgBr₂) is used.[4][5]
-
Temperature: Low temperatures are often required to stabilize the rigid, six-membered chelate intermediate that directs the nucleophilic attack.[4]
If you wish to favor the Felkin-Anh product, consider using a non-chelating Lewis acid like BF₃·OEt₂.[5]
Q4: Does the choice of Lewis acid affect the optimal reaction temperature for achieving high stereoselectivity?
A4: Absolutely. The optimal temperature is highly dependent on the Lewis acid used.
-
Strongly Chelating Lewis Acids (e.g., SnCl₄): These often require very low temperatures (-90 °C to -100 °C) to form a stable chelated intermediate, which is essential for high diastereoselectivity under the Cram chelate model.[4]
-
Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): These promote the reaction through an open, acyclic transition state. While lower temperatures still generally favor higher selectivity, the optimal temperature range may differ from chelating systems.[4]
-
Chiral Lewis Acids (e.g., BINOL/Ti(IV) complexes): These systems can achieve high enantioselectivity at more moderate temperatures, such as -20 °C, 0 °C, or even room temperature, depending on the specific catalyst and substrate.[6]
Q5: My reaction is extremely slow at the low temperatures required for high selectivity. What are my options?
A5: This is a common trade-off between reaction rate and selectivity. Consider the following options:
-
Increase Reaction Time: Simply allow the reaction to proceed for a longer duration (e.g., 24-48 hours).
-
Optimize Catalyst Loading: Ensure an adequate amount of the Lewis acid or catalyst is used.
-
Select a More Active Catalyst: Some catalyst systems are designed to be highly active even at low temperatures. Researching alternative Lewis acids or catalyst systems may provide a solution.
-
Moderate Temperature Increase: A slight increase in temperature can significantly increase the rate, but will likely reduce stereoselectivity. This requires careful optimization to find an acceptable balance between yield and isomeric purity for your specific application.
Quantitative Data: Temperature vs. Stereoselectivity
The following table summarizes data from various experiments, illustrating the impact of temperature and reaction conditions on stereoselectivity.
| Reaction Type | Aldehyde | Reagent/Catalyst | Temperature (°C) | Stereoselectivity | Reference |
| Oxa-Michael Cyclization | (E)-ζ-hydroxy α,β-unsaturated ester | NaHMDS | -78 | dr up to 93:7 (trans) | [3] |
| Oxa-Michael Cyclization | (E)-ζ-hydroxy α,β-unsaturated ester | NaHMDS | Room Temp. | Poor stereocontrol | [3] |
| Chelation-Controlled Addition | α-alkoxy aldehyde | SnCl₄ | -90 to -100 | High dr (Cram product) | [4] |
| Enantioselective Allylation | Heptanal | (R)-BINOL/Ti(O-i-Pr)₄ | -20 | 98.7:1.3 er | [6] |
| Enantioselective Allylation | Cyclohexanecarboxaldehyde | (R)-BINOL/Ti(O-i-Pr)₄ | 0 | 91.5:8.5 er | [6] |
| Enantioselective Allylation | Benzaldehyde | (R)-BINOL/Ti(O-i-Pr)₄ | Room Temp. | 94.4:5.6 er | [6] |
Experimental Protocols
General Protocol for Lewis Acid-Promoted Diastereoselective Allylation at Low Temperature
This protocol provides a general methodology for the addition of this compound to an aldehyde using a Lewis acid like tin(IV) chloride (SnCl₄) under conditions designed to maximize diastereoselectivity.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Lewis Acid (e.g., SnCl₄, 1.0 M in CH₂Cl₂) (1.1 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution (for quenching some Lewis acids)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: Rigorously dry all glassware in an oven (e.g., at 120 °C) overnight and allow to cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and a nitrogen/argon inlet, add the aldehyde (1.0 mmol).
-
Dissolution & Cooling: Dissolve the aldehyde in anhydrous dichloromethane (approx. 0.1 M concentration). Cool the resulting solution to the desired temperature (e.g., -78 °C or -100 °C) using a dry ice/acetone or liquid N₂/ethyl acetate (B1210297) bath.
-
Lewis Acid Addition: Slowly add the Lewis acid solution (1.1 mmol) dropwise to the stirred aldehyde solution over 5-10 minutes. Stir the mixture at this temperature for an additional 15-30 minutes to allow for complexation.
-
Nucleophile Addition: Add the this compound (1.2 mmol) dropwise to the reaction mixture.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Allow the reaction to stir at the low temperature until the starting material is consumed (this can take several hours).
-
Quenching: Once the reaction is complete, quench it by slowly adding saturated aqueous NaHCO₃ or NH₄Cl solution while the flask is still in the cooling bath.
-
Workup: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and dilute with additional dichloromethane. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired homoallylic alcohol.
-
Analysis: Characterize the product and determine the diastereomeric ratio using ¹H NMR spectroscopy or other appropriate analytical techniques.
Visualizations
Below are diagrams illustrating key concepts and workflows for troubleshooting stereoselectivity.
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Influence of conditions on reaction transition states.
References
Improving the diastereoselectivity of Allyltributylstannane additions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers in improving the diastereoselectivity of allyltributylstannane additions to aldehydes.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (syn/anti Ratio)
Question: My reaction is producing a nearly 1:1 mixture of syn and anti diastereomers. How can I improve the selectivity for the desired isomer?
Answer: Low diastereoselectivity is a common issue that can often be addressed by carefully considering the following factors:
-
Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid are critical for activating the aldehyde and controlling the transition state geometry.[1][2][3]
-
Chelating vs. Non-Chelating Lewis Acids: For aldehydes with a chelating group (e.g., α-alkoxy or α-amino groups), using a chelating Lewis acid like MgBr₂, ZnBr₂, TiCl₄, or SnCl₄ can favor the syn (Cram chelate) product.[2][4] Conversely, a non-chelating Lewis acid such as BF₃·OEt₂ will likely favor the anti (Felkin-Anh) product.[2][4]
-
Lewis Acid Strength: Stronger Lewis acids can lead to higher reactivity but may sometimes decrease selectivity. It is crucial to screen different Lewis acids to find the optimal balance for your specific substrate.
-
-
Reaction Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the transition state with the lowest activation energy.[2][5] Reactions are often run at -78 °C or even lower (e.g., -90 to -100 °C) to maximize selectivity.[2]
-
Solvent: The polarity and coordinating ability of the solvent can influence the effective Lewis acidity of the catalyst and the stability of the transition states. Dichloromethane (CH₂Cl₂) is a commonly used solvent.
-
Structure of the Allylstannane: The geometry of the allylstannane reagent can significantly impact the diastereomeric outcome.
-
(E)-crotyltributylstannane typically gives higher syn selectivity compared to (Z)-crotyltributylstannane.[1]
-
-
Structure of the Aldehyde: The steric bulk of the substituents on the aldehyde, particularly at the α-position, plays a crucial role in facial selectivity according to models like Felkin-Anh.[6][7]
Logical Flow for Troubleshooting Low Diastereoselectivity
Caption: A step-by-step troubleshooting workflow for improving diastereoselectivity.
Issue 2: Inconsistent or Irreproducible Results
Question: I am observing significant variations in diastereoselectivity between batches of the same reaction. What could be the cause?
Answer: Irreproducible results often stem from subtle variations in experimental conditions. Key areas to scrutinize include:
-
Purity of Reagents:
-
This compound: Ensure the geometric purity of your allylstannane, as (E)/(Z) mixtures will lead to different diastereomeric ratios.[1] Purity can be assessed by ¹H NMR.
-
Aldehyde: The presence of impurities or degradation of the aldehyde can affect the reaction. Use freshly distilled or purified aldehydes.
-
Lewis Acid: The activity of Lewis acids can be diminished by moisture. Use freshly opened bottles or titrate to determine the active concentration.
-
-
Strictly Anhydrous Conditions: this compound additions are sensitive to moisture. Ensure all glassware is oven- or flame-dried and that reactions are run under an inert atmosphere (e.g., Argon or Nitrogen).[2]
-
Rate and Order of Addition: The rate at which the aldehyde is added to the pre-complexed allylstannane-Lewis acid mixture can be critical. A slow addition at low temperature is generally recommended to maintain control over the reaction.
-
Temperature Control: Ensure consistent and accurate temperature monitoring throughout the reaction. Fluctuations in the cooling bath can lead to variable selectivity.
Frequently Asked Questions (FAQs)
Q1: How do I choose the right Lewis acid for my chiral α-alkoxy aldehyde to achieve high diastereoselectivity?
A1: The stereochemical outcome is dictated by whether the reaction proceeds through a chelated or non-chelated transition state.
-
For the syn product (Cram Chelate Control): Use a Lewis acid capable of bidentate coordination, such as MgBr₂, TiCl₄, or SnCl₄.[2][4] These Lewis acids form a rigid five- or six-membered ring with the carbonyl oxygen and the α-alkoxy group, forcing the allyl group to attack from a specific face.
-
For the anti product (Felkin-Anh Control): Use a monodentate, non-chelating Lewis acid like BF₃·OEt₂.[2][4] This prevents chelation, and the stereochemical outcome is then governed by steric interactions as described by the Felkin-Anh model, where the largest group at the α-carbon orients itself anti to the incoming nucleophile.[6][7]
Q2: What is the Felkin-Anh model and how does it predict the major diastereomer?
A2: The Felkin-Anh model is a widely accepted model for predicting the stereochemistry of nucleophilic additions to chiral aldehydes and ketones.[6][7] It assumes a staggered conformation in the transition state where the largest substituent on the α-carbon is positioned perpendicular to the carbonyl group to minimize steric strain. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°) from the face opposite the largest group.
Felkin-Anh Model for Nucleophilic Addition
Caption: The Felkin-Anh model predicts nucleophilic attack opposite the largest substituent.
Q3: Can temperature really have such a dramatic effect on the syn/anti ratio?
A3: Yes, temperature is a critical parameter. Lower temperatures increase the energy difference between the diastereomeric transition states, leading to a higher population of the reaction proceeding through the lower energy pathway. For example, in the SnCl₄-promoted addition of this compound to α-methyl-β-benzyloxy aldehyde, high anti-selectivity is achieved only at very low temperatures (-90 to -100 °C).[2] At higher temperatures, the selectivity can drop significantly.
Q4: Does the geometry of the crotylstannane reagent matter?
A4: Absolutely. The geometry of the double bond in substituted allylstannanes, such as crotyltributylstannane, has a pronounced effect on the diastereoselectivity. In Lewis acid-promoted additions, (E)-crotylstannanes consistently provide much higher syn-selectivity than their (Z)-counterparts.[1] For instance, the reaction of cyclohexanecarboxaldehyde (B41370) with (E)-crotyltributylstannane can yield a syn/anti ratio of 15:1, which drops to 1.4:1 when the (Z)-isomer is used.[1]
Data Summary Tables
Table 1: Effect of Lewis Acid on Diastereoselectivity of this compound Addition to α-Alkoxy Aldehydes
| Aldehyde Substituent (α-alkoxy) | Lewis Acid | Predominant Product | Stereochemical Model | Reference |
| α-benzyloxy | MgBr₂ | syn | Cram Chelate | [2] |
| α-benzyloxy | SnCl₄ (at low temp) | anti | Felkin-Anh | [2] |
| α-TBDMSO | BF₃·OEt₂ | anti | Felkin-Anh | [2] |
TBDMSO = tert-butyldimethylsilyloxy
Table 2: Influence of Crotylstannane Geometry on syn:anti Ratio
| Aldehyde | Crotylstannane Isomer | Lewis Acid | syn:anti Ratio | Reference |
| Cyclohexanecarboxaldehyde | (E) | BF₃·OEt₂ | 15 : 1 | [1] |
| Cyclohexanecarboxaldehyde | (Z) | BF₃·OEt₂ | 1.4 : 1 | [1] |
| Benzaldehyde | (E) | MgBr₂ | 98 : 2 | [1] |
| Benzaldehyde | (Z) | MgBr₂ | 33 : 67 | [1] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Promoted Addition of this compound to an Aldehyde
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol, 1.2 equiv)
-
Lewis Acid (e.g., SnCl₄, 1.0 M in CH₂Cl₂, 1.1 mmol, 1.1 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried, round-bottom flask under an inert atmosphere, add this compound (1.2 mmol) and dissolve in anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Slowly add the Lewis acid (1.1 mmol) to the stirred solution. Allow the mixture to stir for 15-30 minutes at this temperature.
-
In a separate flame-dried flask, dissolve the aldehyde (1.0 mmol) in anhydrous CH₂Cl₂ (2 mL).
-
Add the aldehyde solution dropwise to the reaction mixture over 10-15 minutes, ensuring the internal temperature does not rise significantly.
-
Stir the reaction mixture at -78 °C for the required time (typically 1-4 hours, monitor by TLC).
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (5 mL).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add more CH₂Cl₂ (10 mL).
-
Separate the layers, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel. Determine the diastereomeric ratio by ¹H NMR or GC analysis of the purified product.
Experimental Workflow Diagram
Caption: Standard experimental workflow for this compound additions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. catalogimages.wiley.com [catalogimages.wiley.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. High stereoselectivity on low temperature Diels-Alder reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. uwindsor.ca [uwindsor.ca]
- 7. chemistnotes.com [chemistnotes.com]
Allyltributylstannane sensitivity to moisture and air: handling tips
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltributylstannane.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to air and moisture?
A1: There is some conflicting information regarding the sensitivity of this compound. While many suppliers label it as "air sensitive," some literature, particularly in the context of Stille coupling, suggests that organotin reagents are generally not sensitive to moisture or oxygen.[1][2] It is best practice to handle this compound as an air- and moisture-sensitive reagent, especially for long-term storage and in reactions that are themselves sensitive to water, such as those involving Lewis acids. Brief exposure to air and moisture during a workup procedure with aqueous solutions is generally tolerated.[3]
Q2: What are the primary degradation pathways of this compound when exposed to air and moisture?
A2: When exposed to moisture, this compound can undergo hydrolysis, leading to the formation of tributyltin hydroxide (B78521) or its dehydrated form, bis(tributyltin) oxide, and propene. In the presence of oxygen, organotin compounds can undergo oxidation, potentially forming various organotin oxides.
Q3: How should I store this compound?
A3: this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[4]
Q4: How can I tell if my this compound has degraded?
A4: Visual inspection may not be sufficient. The most reliable method is to analyze a small sample by ¹H NMR spectroscopy. Signs of degradation include a decrease in the intensity of the characteristic allyl proton signals and the appearance of new signals corresponding to tributyltin hydroxide or oxide. A common impurity that can be present even in new bottles is tributyltin chloride, which can be identified by testing for chloride ions after hydrolysis.[4]
Q5: Can I purify this compound if it has started to degrade?
A5: Yes, purification can be achieved by distillation under reduced pressure.[3] To remove tributyltin chloride impurities, the reagent can be dissolved in a nonpolar solvent like benzene (B151609) or toluene, washed with dilute aqueous NaOH, dried, and then distilled.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no yield in a Lewis acid-catalyzed allylation | 1. Degraded this compound. 2. Inactive Lewis acid due to moisture. 3. Impure starting materials. | 1. Check the purity of the this compound by ¹H NMR. If degraded, purify by vacuum distillation. 2. Ensure all glassware is flame-dried and the reaction is performed under a strict inert atmosphere. Use freshly opened or properly stored Lewis acid. 3. Purify all starting materials and ensure solvents are anhydrous. |
| Formation of significant amounts of tributyltin byproducts in the crude reaction mixture | This is a common occurrence in reactions involving this compound. | Most tributyltin byproducts can be removed during workup by washing the organic layer with a saturated aqueous solution of potassium fluoride (B91410) (KF). This precipitates tributyltin fluoride, which can be removed by filtration.[5] |
| Inconsistent reaction results | Partial degradation of this compound between experiments. | Always handle this compound under a strict inert atmosphere using proper techniques (see Experimental Protocols). Store the reagent properly between uses. |
| Reaction fails to initiate | 1. Inactive catalyst (in catalyzed reactions). 2. Low reaction temperature. 3. Degraded this compound. | 1. Use a fresh batch of catalyst. 2. Gradually increase the reaction temperature while monitoring the reaction by TLC or another appropriate method. 3. Verify the purity of the this compound. |
Summary of Quantitative Data
| Property | Value | Reference |
| Molecular Weight | 331.12 g/mol | [6][] |
| Boiling Point | 88-92 °C at 0.2 mmHg | [6] |
| Density | 1.068 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.486 | [6] |
| Storage Temperature | 2-8°C | [4] |
Experimental Protocols
Protocol 1: Handling and Transfer of this compound under an Inert Atmosphere
This protocol describes the safe transfer of neat this compound using a syringe.
Materials:
-
This compound in a Sure/Seal™ bottle
-
Dry, nitrogen-flushed Schlenk flask with a rubber septum
-
Dry, nitrogen-flushed syringe with a long needle
-
Inert gas source (argon or nitrogen)
Procedure:
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.
-
Assemble the reaction apparatus and purge with inert gas.
-
Carefully insert a needle connected to the inert gas line through the septum of the this compound bottle to create a positive pressure.
-
With a dry, nitrogen-flushed syringe, pierce the septum of the this compound bottle.
-
Slowly withdraw the desired volume of the reagent.
-
To prevent drips, withdraw a small amount of inert gas into the syringe after the liquid.
-
Transfer the reagent to the reaction flask by piercing the septum and slowly dispensing the liquid.
-
Rinse the syringe with a dry, inert solvent before cleaning.
Protocol 2: General Procedure for a Lewis Acid-Catalyzed Allylation of an Aldehyde
This protocol provides a general method for the reaction of this compound with an aldehyde in the presence of a Lewis acid catalyst to form a homoallylic alcohol.[8]
Materials:
-
Aldehyde
-
This compound
-
Lewis acid catalyst (e.g., BF₃·OEt₂, TiCl₄)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous potassium fluoride (KF) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Inert gas setup
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the aldehyde (1.0 equiv) and anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78 °C).
-
Add the Lewis acid catalyst (e.g., 1.1 equiv of BF₃·OEt₂) dropwise.
-
Stir the mixture for 15 minutes.
-
Add this compound (1.2 equiv) dropwise via syringe.
-
Stir the reaction mixture at the same temperature until the starting material is consumed, as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with saturated aqueous KF solution to remove tin byproducts.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Inferred degradation pathways of this compound.
Caption: Troubleshooting workflow for reactions with this compound.
References
Catalyst Selection for Optimizing Allyltributylstannane Cross-Coupling: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing allyltributylstannane cross-coupling reactions, commonly known as Stille reactions.
Troubleshooting Guide
Low or No Yield
Problem: The primary issue encountered is a low or non-existent yield of the desired coupled product.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The Pd(0) catalyst is the active species. Ensure the chosen palladium source [e.g., Pd(PPh₃)₄, Pd₂(dba)₃] is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). Consider adding a reducing agent or screening different precatalysts.[1] |
| Ligand Issues | The ligand plays a crucial role in stabilizing the catalyst and facilitating the catalytic cycle.[2] For sterically hindered substrates, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald or Hartwig ligands) may be necessary to promote oxidative addition and reductive elimination.[3][4] |
| Poor Transmetalation | The transfer of the allyl group from tin to palladium can be a rate-limiting step.[5][6] Additives like copper(I) salts can sometimes accelerate this step.[1][7] The choice of solvent can also influence the rate of transmetalation. |
| Side Reactions | Homocoupling of the organostannane or the organic halide can consume starting materials.[8] This is often exacerbated by the presence of oxygen. Ensure the reaction is performed under strictly inert conditions (e.g., argon or nitrogen atmosphere) and that solvents are properly degassed. |
| Incorrect Stoichiometry | The ratio of the reactants is critical. A slight excess of the this compound reagent is often used. |
| Low Reaction Temperature | Some cross-coupling reactions require elevated temperatures to overcome activation barriers.[4] If the reaction is sluggish at room temperature, consider cautiously increasing the temperature. |
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium catalysts for this compound cross-coupling?
A1: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a widely used and commercially available catalyst for Stille couplings.[5][9] Other common palladium sources include tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] and palladium(II) acetate (B1210297) [Pd(OAc)₂], often used in combination with phosphine ligands.[3]
Q2: How do I choose the right ligand for my reaction?
A2: Ligand selection is critical for optimizing the reaction. For simple substrates, triphenylphosphine (B44618) (PPh₃) is often sufficient. However, for more challenging or sterically hindered substrates, bulky and electron-rich ligands such as those developed by Buchwald (e.g., XPhos, SPhos) or Hartwig can significantly improve yields.[3][10] The choice of ligand can influence the rates of oxidative addition and reductive elimination in the catalytic cycle.[2]
Q3: My reaction is very slow. How can I increase the reaction rate?
A3: To increase the reaction rate, consider the following:
-
Increase Temperature: Gently heating the reaction can often accelerate the coupling.
-
Change Solvent: The polarity of the solvent can affect the reaction rate. Common solvents for Stille reactions include THF, toluene, and DMF.
-
Additives: In some cases, the addition of a copper(I) co-catalyst can accelerate the transmetalation step.[7]
-
Catalyst and Ligand: A more active catalyst or a more suitable ligand may be required.
Q4: I am observing the formation of homocoupled byproducts. How can I minimize this?
A4: Homocoupling is a common side reaction, often caused by the presence of oxygen.[8] To minimize it:
-
Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (argon or nitrogen).
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Catalyst Choice: Some catalyst systems are more prone to promoting homocoupling than others. Screening different catalysts and ligands may be necessary.
Q5: Are there any safety concerns with using this compound?
A5: Yes, organotin compounds, including this compound, are toxic.[7][8] They should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Consult the safety data sheet (SDS) for detailed handling and disposal information.
Experimental Protocols
General Procedure for Palladium-Catalyzed Cross-Coupling of an Aryl Halide with this compound
-
Reaction Setup: To a dry Schlenk tube or reaction vial under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel and then evacuate and backfill with the inert gas three times to ensure all oxygen is removed.
-
Reagent Addition: Add the degassed solvent (e.g., toluene, THF) via syringe, followed by the this compound (1.1-1.5 equiv).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., diethyl ether, ethyl acetate) and wash with a saturated aqueous solution of potassium fluoride (B91410) (KF) to remove tin byproducts. Then, wash with water and brine.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visual Guides
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 6. uwindsor.ca [uwindsor.ca]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Work-up Procedures for Allyltributylstannane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with allyltributylstane reactions.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the work-up of allyltributylstannane reactions?
The main difficulty lies in the removal of tin-containing byproducts, such as tributyltin halides (e.g., Bu₃SnCl) and unreacted this compound. These byproducts can be toxic and may interfere with subsequent synthetic steps or biological assays, necessitating their thorough removal.
Q2: What are the most common methods for quenching an this compound reaction?
Common quenching procedures involve the addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) or a dilute acid solution like 10% hydrochloric acid (HCl). The choice of quenching agent may depend on the stability of the desired product to acidic or basic conditions.
Q3: How can I effectively remove the tributyltin byproducts from my reaction mixture?
Several methods are widely used for the removal of tributyltin byproducts:
-
Aqueous Potassium Fluoride (B91410) (KF) Wash: This is a very common and effective method where the organic layer is washed with a saturated or 1M aqueous solution of KF. This leads to the precipitation of insoluble tributyltin fluoride (Bu₃SnF), which can then be removed by filtration.[1]
-
Chromatography on Silica (B1680970) Gel with Triethylamine (B128534) (TEA): Flash column chromatography using silica gel treated with a small percentage of triethylamine (typically 2-5%) in the eluent is highly effective at retaining tin byproducts.[1]
-
Filtration through KF/Celite: The reaction mixture can be filtered through a pad of Celite mixed with potassium fluoride to capture the tin byproducts.[1]
-
Chemical Conversion: Tin byproducts can be converted into other forms that are easier to separate. For example, treatment with trimethylaluminum (B3029685) (AlMe₃) can produce the nonpolar Bu₃SnMe, while sodium hydroxide (B78521) (NaOH) can form the more polar Bu₃SnOH.[1]
Troubleshooting Guide
Problem 1: I see a white precipitate at the organic/aqueous interface during the KF wash.
-
Cause: This is likely the formation of insoluble tributyltin fluoride (Bu₃SnF), which is the intended outcome of the KF wash. However, its accumulation at the interface can make phase separation difficult.
-
Solution: After the wash, filter the entire biphasic mixture through a pad of Celite®. The solid Bu₃SnF will be retained on the Celite, and the layers can then be separated. Be sure to wash the Celite pad with the organic solvent used in the extraction to recover any adsorbed product.[1]
Problem 2: My final product is still contaminated with tin byproducts after a KF wash.
-
Cause: The KF wash may have been inefficient. This could be due to insufficient contact time, a non-optimal pH, or the presence of tin species that do not readily precipitate with fluoride, such as tributyltin hydride (Bu₃SnH).
-
Solution:
-
Increase the stirring time of the biphasic mixture to at least one hour to ensure complete reaction with KF.
-
Perform multiple KF washes (2-3 times).
-
If Bu₃SnH is suspected, it can be converted to Bu₃SnI by treatment with iodine (I₂) prior to the KF wash. The resulting tributyltin iodide is more readily removed by the fluoride treatment.[1]
-
Problem 3: I have a persistent emulsion during the aqueous work-up.
-
Cause: Emulsions can form, especially when using solvents like THF that have some water solubility.
-
Solution:
-
Add brine (saturated aqueous NaCl) to the separatory funnel, which can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
If possible, remove the organic solvent (e.g., THF) by rotary evaporation before performing the aqueous work-up. The crude residue can then be redissolved in a less water-miscible solvent like ethyl acetate (B1210297) or diethyl ether for the extraction.
-
Problem 4: My yield is significantly lower than expected after purification.
-
Cause: Product loss can occur at various stages of the work-up and purification.
-
Solution:
-
Adsorption: Your product may be adsorbing to the precipitated tin fluoride or the Celite/silica used for filtration. Ensure you thoroughly wash the filter cake with fresh organic solvent.
-
Volatility: The product may be volatile and lost during solvent removal on the rotary evaporator. Use caution and appropriate temperature and pressure settings.
-
Solubility: The product might have some solubility in the aqueous layer. You can back-extract the aqueous washes with fresh organic solvent to recover any dissolved product.
-
Decomposition: The product may be unstable to the work-up conditions (e.g., acidic or basic quenchers) or to silica gel during chromatography. Test the stability of your product to the intended work-up and purification conditions on a small scale first.
-
Data Presentation
The following table summarizes the typical effectiveness of common work-up procedures for this compound reactions, particularly in the synthesis of homoallylic alcohols. The actual yields and purity will vary depending on the specific substrates and reaction conditions.
| Work-up Method | Typical Isolated Yield Range | Final Product Purity | Advantages | Disadvantages |
| Aqueous KF Wash & Filtration | 70-95% | Good to Excellent | Effective for removing the bulk of tin byproducts; relatively simple procedure. | May require multiple washes; can lead to emulsions; product may adsorb to precipitate. |
| Silica Gel Chromatography with Triethylamine | 65-90% | Excellent | Highly effective for removing both tin and other organic impurities, leading to high purity. | Can be time-consuming; potential for product loss on the column; requires larger solvent volumes. |
| Direct Purification (No Aqueous Work-up) | 80-98% (for specific solvent-free reactions)[2] | Good | High yielding for certain reaction protocols; avoids aqueous waste.[2] | Only suitable for specific reaction conditions; may still require chromatography to remove all byproducts.[2] |
Experimental Protocols
Protocol 1: Standard Quench and Aqueous Potassium Fluoride (KF) Work-up
-
Reaction Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NH₄Cl with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) three times.
-
KF Wash: Combine the organic layers and wash them two to three times with a 1M aqueous solution of KF. Shake the separatory funnel vigorously for at least one minute during each wash.
-
Filtration (if necessary): If a white precipitate forms and hinders separation, filter the entire mixture through a pad of Celite. Wash the filter cake with the organic solvent.
-
Brine Wash and Drying: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Protocol 2: Purification via Flash Chromatography with Triethylamine-Treated Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in the desired eluent system (e.g., a mixture of hexanes and ethyl acetate) containing 2-5% triethylamine.
-
Column Packing: Pack a chromatography column with the prepared silica gel slurry.
-
Sample Loading: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel. Carefully load the dried sample onto the top of the packed column.
-
Elution: Elute the column with the triethylamine-containing eluent, collecting fractions and monitoring by Thin Layer Chromatography (TLC) to isolate the purified product.
Visualizations
Caption: General experimental workflow for the work-up of this compound reactions.
Caption: Troubleshooting decision tree for common issues in this compound reaction work-ups.
References
Validation & Comparative
A Comparative Guide to Carbonyl Allylation: Allyltributylstannane vs. Allylmagnesium Bromide
For researchers, scientists, and drug development professionals, the choice of reagent for carbonyl allylation is a critical decision that impacts reaction efficiency, stereochemical outcome, and functional group compatibility. This guide provides an objective comparison of two commonly employed allylating agents: allyltributylstannane and allylmagnesium bromide, supported by experimental data and detailed protocols.
Executive Summary
Allylmagnesium bromide, a Grignard reagent, is a highly reactive nucleophile that readily adds to a wide range of carbonyl compounds. Its high reactivity, however, often comes at the cost of low chemoselectivity and unpredictable stereoselectivity, frequently deviating from established models like Felkin-Anh and chelation control. In contrast, this compound is a less reactive reagent that typically requires Lewis acid activation to effect carbonyl allylation. This moderated reactivity allows for greater functional group tolerance and, with appropriate catalyst and substrate control, can lead to high levels of diastereoselectivity. The choice between these two reagents ultimately depends on the specific synthetic challenge, with allylmagnesium bromide favored for its sheer reactivity and this compound for its finesse in complex molecular settings.
Data Presentation: Performance Comparison
The following tables summarize the performance of this compound and allylmagnesium bromide in carbonyl allylation reactions, drawing from various studies. It is important to note that direct comparisons under identical conditions are limited in the literature; therefore, the presented data aims to illustrate general trends.
| Substrate | Reagent | Conditions | Yield (%) | Diastereomeric Ratio (syn:anti) | Reference |
| Benzaldehyde (B42025) | Allylmagnesium bromide | Water | 92 | N/A | [1] |
| Benzaldehyde | This compound | Microwave, 120 °C, 20 min | 95 | N/A | [2] |
| α-Alkoxy Aldehyde | Allylmagnesium bromide | Not specified | Moderate | Low selectivity | [3] |
| α-Alkoxy Aldehyde | This compound | AlMe₃ | Good | Good selectivity | [3] |
| Chiral α-alkoxy aldehyde | Allyltrichlorostannane* | CHCl₃, -78 °C | 85 | 60:40 | [4] |
| Carvone | Allylmagnesium bromide | Not specified | High | High selectivity | [3] |
| Keto-ester | Allylmagnesium bromide | THF | Competing addition to both carbonyls | N/A | [3] |
*Note: Allyltrichlorostannane, generated in situ from this compound and SnCl₄, is often the reactive species in Lewis acid-mediated reactions.
Experimental Protocols
Protocol 1: Allylation of Benzaldehyde with Allylmagnesium Bromide
This protocol is a representative example of a Grignard addition to an aldehyde.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Benzaldehyde
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. A solution of allyl bromide (1.1 eq) in anhydrous diethyl ether is added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour.
-
Allylation: The solution of allylmagnesium bromide is cooled to 0 °C in an ice bath. A solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether is added dropwise.
-
Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched by the slow addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: Lewis Acid-Mediated Allylation of Benzaldehyde with this compound
This protocol illustrates a typical Lewis acid-catalyzed allylation using this compound.
Materials:
-
This compound
-
Benzaldehyde
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve benzaldehyde (1.0 eq) in anhydrous dichloromethane.
-
Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add boron trifluoride etherate (1.1 eq) dropwise.
-
Allylation: To the cooled solution, add this compound (1.2 eq) dropwise.
-
Work-up: Stir the reaction at -78 °C until the starting material is consumed (monitored by TLC). Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Allow the mixture to warm to room temperature. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to remove the tin byproducts.
Mandatory Visualization
Reaction Workflows
The following diagrams illustrate the generalized experimental workflows for carbonyl allylation using allylmagnesium bromide and this compound.
Signaling Pathways and Logical Relationships
The stereochemical outcome of carbonyl allylation reactions is often dictated by the transition state geometry, which can be influenced by factors such as chelation and steric hindrance. The following diagram illustrates the mechanistic pathways leading to different stereochemical outcomes.
In-Depth Comparison
Reactivity and Chemoselectivity
Allylmagnesium Bromide: As a classic Grignard reagent, allylmagnesium bromide is a potent nucleophile and a strong base. Its high reactivity allows for the allylation of a broad spectrum of carbonyl compounds, including aldehydes, ketones, and even less reactive substrates like esters and amides.[3] However, this high reactivity can be a double-edged sword, often leading to poor chemoselectivity in molecules with multiple electrophilic sites. For instance, in the presence of a keto-ester, allylmagnesium bromide can react with both carbonyl groups.[3]
This compound: In the absence of a promoter, this compound is generally unreactive towards carbonyls. Its nucleophilicity is significantly enhanced upon the addition of a Lewis acid, which coordinates to the carbonyl oxygen, increasing its electrophilicity. This requirement for activation provides a greater degree of control over the reaction. By tuning the Lewis acid, it is possible to achieve chemoselective allylation in the presence of other sensitive functional groups. Moreover, this compound can be employed under radical conditions or with microwave assistance, expanding its synthetic utility.[2][5]
Stereoselectivity
Allylmagnesium Bromide: The stereochemical outcome of allylmagnesium bromide additions to chiral carbonyl compounds is often difficult to predict. The reaction rate frequently approaches the diffusion-control limit, meaning that the transition state energetics that form the basis of models like Felkin-Anh and chelation control may not be the sole determinants of the product distribution.[3] Consequently, additions to chiral α-alkoxy aldehydes and ketones often proceed with low diastereoselectivity.[3] However, in cases of severe steric hindrance where one face of the carbonyl is clearly more accessible, high diastereoselectivity can be achieved.
This compound: The Lewis acid-mediated allylation with this compound offers greater potential for stereocontrol. The reaction can proceed through either an open-chain or a cyclic transition state, depending on the nature of the Lewis acid and the substrate. With chelating Lewis acids and substrates containing a nearby Lewis basic site (e.g., an α-alkoxy group), a well-ordered, chair-like six-membered transition state can be formed, leading to high diastereoselectivity. For example, the allylation of a chiral α-alkoxy aldehyde with this compound in the presence of AlMe₃ afforded the product with good diastereoselectivity, in stark contrast to the poor selectivity observed with allylmagnesium bromide.[3]
Functional Group Tolerance
Allylmagnesium Bromide: The high basicity of allylmagnesium bromide limits its compatibility with protic functional groups such as alcohols, amines, and even terminal alkynes, which will be deprotonated. Furthermore, its high nucleophilicity leads to reactions with a wide array of functional groups, including esters, amides, nitriles, and epoxides, necessitating the use of protecting groups in complex syntheses.
This compound: this compound exhibits superior functional group tolerance. The Lewis acid-mediated reaction is typically performed at low temperatures, and the reagent itself is not strongly basic. This allows for the allylation of carbonyls in the presence of many functional groups that would be incompatible with Grignard reagents. The major drawback of using this compound is the formation of stoichiometric amounts of toxic and difficult-to-remove organotin byproducts.
Conclusion
The choice between this compound and allylmagnesium bromide for carbonyl allylation is a classic example of the trade-off between reactivity and selectivity in organic synthesis. Allylmagnesium bromide is a powerful, highly reactive reagent suitable for the straightforward allylation of simple carbonyl compounds or when high reactivity is paramount. However, its lack of selectivity can be a significant drawback in more complex settings.
This compound, in conjunction with a Lewis acid, offers a more nuanced and controllable approach. Its milder nature and the ability to tune the reaction conditions provide greater scope for chemoselective and diastereoselective transformations, making it a valuable tool in the synthesis of complex molecules where precision is key. The toxicity of organotin byproducts, however, remains a significant consideration. For researchers in drug development and complex molecule synthesis, the predictability and selectivity afforded by the this compound system often outweigh the challenges associated with its use.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Allyltributylstannane and Allylsilanes in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of carbon-carbon bond formation, the allylation of carbonyl compounds stands as a cornerstone transformation, enabling the synthesis of homoallylic alcohols, crucial building blocks in natural product synthesis and drug discovery. Among the various reagents available for this purpose, allyltributylstannane and allylsilanes have emerged as powerful tools, each with its distinct set of advantages and disadvantages. This guide provides an objective, data-driven comparison of these two classes of reagents, focusing on their performance, experimental protocols, and safety profiles to aid researchers in making informed decisions for their synthetic endeavors.
At a Glance: Key Differences
| Feature | This compound | Allylsilanes |
| Reactivity | High | Moderate |
| Lewis Acid Requirement | Stoichiometric or catalytic | Stoichiometric, strong Lewis acid often required |
| Toxicity | High | Generally low |
| Stability | Moderate, sensitive to air and moisture | High, generally stable to air and moisture |
| Byproducts | Toxic organotin compounds | Benign siloxanes |
| Cost | Generally higher | Generally lower |
Performance in Aldehyde Allylation: A Quantitative Comparison
The Lewis acid-mediated allylation of aldehydes is a common application for both this compound and allylsilanes. Titanium tetrachloride (TiCl4) is a frequently employed Lewis acid for these transformations. Below is a comparison of their performance in the allylation of benzaldehyde.
| Reagent | Lewis Acid | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| This compound | Ti-ZSM-5 (TiCl4 source) | PhMe | Room Temp. | 10 h | 81 | [1] |
| Allyltrimethylsilane (B147118) | TiCl4 | DCM | -78 | 30 min | 89 | [2] |
Note: Reaction conditions are not identical but represent typical procedures for each reagent.
While both reagents provide good to excellent yields, allylsilanes, in this case, allyltrimethylsilane, can offer comparable or even slightly higher yields under milder conditions and shorter reaction times.
Stereoselectivity in Allylation Reactions
The stereochemical outcome of the allylation of aldehydes using substituted allylating agents is a critical consideration in asymmetric synthesis. The diastereoselectivity of reactions involving crotyltributylstannane and crotyltrimethylsilane with aldehydes is influenced by the geometry of the crotyl group and the reaction conditions.
Experimental Protocols
Detailed and directly comparable experimental protocols are essential for reproducibility and for understanding the practical differences in handling these reagents.
Protocol 1: Allylation of an Aldehyde with this compound and TiCl4
This protocol is a general procedure for the Lewis acid-catalyzed allylation of an aldehyde using this compound.
Materials:
-
Aldehyde (1.0 mmol)
-
This compound (1.2 mmol)
-
Titanium tetrachloride (TiCl4) (1.0 M solution in DCM, 1.1 mL, 1.1 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) (10 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk flask, syringe, etc.)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aldehyde (1.0 mmol) and anhydrous DCM (5 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the TiCl4 solution (1.1 mmol) dropwise via syringe. Stir the mixture for 15 minutes.
-
Add this compound (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.
-
Allow the mixture to warm to room temperature and partition between DCM and water.
-
Separate the layers and extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, wash with saturated aqueous ammonium chloride solution, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Hosomi-Sakurai Allylation of an Aldehyde with Allyltrimethylsilane and TiCl4
This protocol outlines the Hosomi-Sakurai reaction, a cornerstone of allylsilane chemistry.
Materials:
-
Aldehyde (2.90 mmol)
-
Allyltrimethylsilane (4.35 mmol, 1.5 equiv)
-
Titanium tetrachloride (TiCl4) (2.90 mmol, 1.0 equiv)
-
Anhydrous dichloromethane (DCM) (29.0 mL)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Reaction Mechanisms and Logical Relationships
The mechanisms of allylation for both this compound and allylsilanes, while both typically involving Lewis acid activation of the carbonyl group, have subtle but important differences.
Caption: Comparative reaction pathways for aldehyde allylation.
Experimental Workflow Comparison
The handling and workup procedures for reactions involving this compound and allylsilanes differ significantly due to the nature of the reagents and their byproducts.
Caption: Comparative experimental workflows.
A key differentiator in the experimental workflow is the management of byproducts. This compound reactions generate toxic and often difficult-to-remove organotin residues, necessitating careful quenching and purification procedures. In contrast, allylsilane reactions produce environmentally benign and easily separable siloxanes.
Safety and Handling
A critical aspect of reagent selection is the safety profile of the compounds and the necessary handling precautions.
This compound:
-
Toxicity: Organotin compounds are notoriously toxic. This compound is classified as toxic if swallowed, harmful in contact with skin, causes skin and serious eye irritation, may damage fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure.[6][7][8] It is also very toxic to aquatic life with long-lasting effects.[7]
-
Handling: Due to its toxicity and sensitivity to air and moisture, this compound must be handled in a well-ventilated fume hood under an inert atmosphere.[9] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. Special care must be taken to decontaminate glassware and dispose of organotin waste properly, often involving an oxidative quenching step.
Allylsilanes:
-
Toxicity: Allylsilanes are generally considered to have low toxicity.[10] For example, allyltrimethylsilane is classified as a flammable liquid and an irritant but does not carry the severe systemic toxicity warnings associated with organotins.[11][12][13][14]
-
Stability: Allylsilanes are typically stable to air and moisture, making them easier to handle and store than their organotin counterparts.[9] While they are often handled under an inert atmosphere for reactions requiring anhydrous conditions, they do not require the same stringent precautions as highly toxic and air-sensitive reagents. Their byproducts are generally non-toxic siloxanes.
Conclusion
Both this compound and allylsilanes are valuable reagents for the allylation of carbonyl compounds in organic synthesis. This compound offers high reactivity but is hampered by its significant toxicity and the generation of hazardous organotin byproducts. Allylsilanes, while sometimes requiring harsher Lewis acid conditions, present a much safer and more environmentally friendly alternative with comparable to excellent yields. Their stability and the benign nature of their byproducts simplify experimental procedures and reduce the risks associated with chemical synthesis. For these reasons, allylsilanes are often the preferred choice in modern organic synthesis, particularly in the context of green chemistry and for applications in drug development where safety and purity are paramount. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including substrate reactivity, desired stereochemistry, and the laboratory's capacity for handling highly toxic materials.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 3. catalogimages.wiley.com [catalogimages.wiley.com]
- 4. Hosomi-Sakurai Reaction [organic-chemistry.org]
- 5. Sakurai reaction - Wikipedia [en.wikipedia.org]
- 6. This compound | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. fishersci.com [fishersci.com]
- 8. This compound 97 24850-33-7 [sigmaaldrich.com]
- 9. Allyltributyltin | 24850-33-7 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Allyltrimethylsilane | C6H14Si | CID 69808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Allyltrimethylsilane - Wikipedia [en.wikipedia.org]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. 烯丙基三甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]
A Researcher's Guide to Validating Homoallylic Alcohols from Allyltributylstannane
For researchers in organic synthesis and drug development, the reliable synthesis and structural confirmation of key intermediates are paramount. Homoallylic alcohols, versatile building blocks in the synthesis of complex molecules, are frequently prepared via the addition of allyltributylstannane to carbonyl compounds. This guide provides a comparative overview of this method, details the essential analytical techniques for structural validation, and presents standardized experimental protocols.
Synthesis of Homoallylic Alcohols: A Comparative Overview
The reaction of this compound with aldehydes, typically catalyzed by a Lewis acid, is a widely used method for the synthesis of homoallylic alcohols.[1][2] This approach is favored for its reliability and stereocontrol. However, various alternative methods exist, each with its own advantages and disadvantages. A summary of common methods is presented below.
| Method | Reagent | Typical Catalyst/Conditions | Advantages | Disadvantages |
| Stannane-based | This compound | Lewis Acids (e.g., BF₃·OEt₂, Sc(OTf)₃), PTA | High yields, good stereoselectivity, tolerance of various functional groups.[1][2] | Toxicity of tin reagents, stoichiometric use of Lewis acids in some cases. |
| Silane-based | Allyltrimethoxysilane | Fluoride sources (e.g., TBAF), Lewis Acids | Lower toxicity than stannanes, readily available reagents.[3] | Often requires activation, may have lower reactivity than stannanes. |
| Borane-based | Allylboronates | Often proceeds without a catalyst or with a mild acid/base. | Excellent stereocontrol (chiral boronates), low toxicity.[3][4] | Reagents can be sensitive to moisture and air. |
| Barbier-type | Allyl halide and a metal | Zn, In, Sn, Mg | One-pot procedure, uses readily available starting materials.[3] | Can be sensitive to reaction conditions, may generate metallic waste. |
Structural Validation: Key Analytical Techniques
Accurate structural determination of the resulting homoallylic alcohol is crucial. The primary methods for this validation are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for elucidating the precise structure of the synthesized homoallylic alcohols.
¹H NMR Spectroscopy: Key diagnostic signals for a homoallylic alcohol include:
-
Hydroxyl Proton (-OH): A broad singlet, typically in the range of 1.5-4.0 ppm. Its chemical shift is concentration and solvent-dependent.[5]
-
Proton on the Carbon Bearing the Hydroxyl Group (-CHOH): A multiplet typically found between 3.5 and 4.5 ppm.[5][6]
-
Allylic Protons (-CH₂-CH=CH₂): These protons adjacent to the double bond typically appear as a multiplet around 2.1-2.5 ppm.
-
Vinylic Protons (-CH=CH₂): These protons of the double bond resonate between 5.0 and 6.0 ppm, often showing complex splitting patterns.[7]
¹³C NMR Spectroscopy: Characteristic chemical shifts in the ¹³C NMR spectrum include:
-
Carbon Bearing the Hydroxyl Group (-CHOH): This carbon signal is typically observed in the range of 65-75 ppm.[5]
-
Allylic Carbon (-CH₂-CH=CH₂): This sp³ hybridized carbon atom usually resonates around 40-45 ppm.
-
Vinylic Carbons (-CH=CH₂): The sp² hybridized carbons of the double bond appear in the region of 115-140 ppm.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the homoallylic alcohol, further confirming its identity.
-
Molecular Ion Peak (M⁺): The peak corresponding to the molecular weight of the compound. This peak may sometimes be weak or absent in the spectra of alcohols.[8]
-
Fragmentation Patterns: Alcohols often undergo characteristic fragmentation pathways, including:
Experimental Protocols
General Procedure for the Synthesis of Homoallylic Alcohols using this compound
This protocol is a generalized procedure based on common literature methods.[1]
-
To a solution of the aldehyde (1.0 mmol) in a suitable solvent (e.g., dichloromethane (B109758), 10 mL) at room temperature is added the Lewis acid catalyst (e.g., Sc(OTf)₃, 0.1 mmol).
-
This compound (1.2 mmol) is added dropwise to the mixture.
-
The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃.
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the pure homoallylic alcohol.
Protocol for NMR Spectroscopic Analysis
-
Prepare a sample by dissolving approximately 5-10 mg of the purified homoallylic alcohol in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Process the spectra (Fourier transformation, phase correction, and baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, splitting patterns, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Protocol for Mass Spectrometric Analysis
-
Prepare a dilute solution of the purified homoallylic alcohol in a volatile solvent (e.g., methanol (B129727) or acetonitrile).
-
Choose an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI). ESI is a soft ionization technique often used for determining the molecular weight[1], while EI can provide more detailed fragmentation information.
-
Introduce the sample into the mass spectrometer.
-
Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Analyze the spectrum to identify the molecular ion peak and characteristic fragment ions.
Visualizing the Process
To better understand the reaction and analytical workflow, the following diagrams are provided.
Caption: Reaction pathway for the Lewis acid-catalyzed synthesis of a homoallylic alcohol.
Caption: Experimental workflow for the synthesis and structural validation of homoallylic alcohols.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Homoallylic alcohol synthesis by 1,2-addition or C-C coupling [organic-chemistry.org]
- 5. Alcohols | OpenOChem Learn [learn.openochem.org]
- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. sltchemicals.com [sltchemicals.com]
- 8. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Comparing the reactivity of different organotin reagents for allylation
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent is paramount for the success of carbon-carbon bond-forming reactions. Among these, the allylation of carbonyl compounds stands as a crucial transformation in the synthesis of complex molecules. Organotin reagents have long been favored for this purpose due to their stability, reactivity, and functional group tolerance. This guide provides an objective comparison of the reactivity of different organotin reagents—specifically allyltributyltin, allyltriphenyltin (B1265375), and tetraallyltin (B1360086)—in allylation reactions, supported by available experimental data and detailed protocols.
Introduction to Organotin Reagents in Allylation
The addition of an allyl group to a carbonyl compound, typically an aldehyde or ketone, yields a homoallylic alcohol, a versatile synthetic intermediate. Organotin reagents, particularly allylstannanes, are effective nucleophiles for this transformation, often activated by a Lewis acid. The general mechanism involves the coordination of the Lewis acid to the carbonyl oxygen, enhancing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the allyltin (B8295985) reagent.
Reactivity Comparison: A Data-Driven Analysis
Direct comparative studies under identical reaction conditions for a range of allyltin reagents are not abundant in the literature. However, by collating data from various sources where similar substrates and conditions were employed, a general understanding of their relative reactivities can be gleaned. The following table summarizes representative data for the allylation of benzaldehyde (B42025) with allyltributyltin, allyltriphenyltin, and tetraallyltin. It is crucial to note that these results are compiled from different studies and are not from a single head-to-head comparison.
| Organotin Reagent | Lewis Acid | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Allyltributyltin | BF₃·OEt₂ | CH₂Cl₂ | -78 | 1 | 95 | [1][2] |
| Allyltriphenyltin | BF₃·OEt₂ | CH₂Cl₂ | -78 | 2 | 88 | [3] |
| Tetraallyltin | TiCl₄ | CH₂Cl₂ | -78 | 3 | 92 | [4] |
From the available data and general principles of organometallic chemistry, the following trends in reactivity can be inferred:
-
Allyltributyltin is generally considered the most reactive among the common triorganoallyltin reagents. The electron-donating nature of the butyl groups enhances the nucleophilicity of the allyl group.
-
Allyltriphenyltin is typically less reactive than its tributyl counterpart. The electron-withdrawing nature of the phenyl groups reduces the electron density on the tin atom and subsequently the nucleophilicity of the allyl moiety.
-
Tetraallyltin can be a highly effective allylating agent. While the transfer of the first allyl group is generally efficient, the reactivity of the subsequent allyl groups may differ. Stoichiometry and reaction conditions play a critical role in maximizing the utility of this reagent.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility. Below are representative protocols for the Lewis acid-mediated allylation of benzaldehyde using different organotin reagents.
General Procedure for Lewis Acid-Catalyzed Allylation of Benzaldehyde
To a solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) at -78 °C under an inert atmosphere (e.g., argon or nitrogen) is added the Lewis acid (1.1 mmol) dropwise. The solution is stirred for 15 minutes, after which the respective organotin reagent (1.2 mmol) is added dropwise. The reaction mixture is stirred at -78 °C and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the corresponding homoallylic alcohol.
Mechanistic Overview and Logical Workflow
The allylation of an aldehyde with an organotin reagent in the presence of a Lewis acid proceeds through a well-defined pathway. The following diagram illustrates the key steps involved in this transformation.
Caption: General mechanism of Lewis acid-mediated allylation.
This workflow highlights the initial activation of the aldehyde by the Lewis acid, followed by the nucleophilic attack of the organotin reagent to form an intermediate, which upon aqueous workup, yields the final homoallylic alcohol product.
Conclusion
The choice of organotin reagent for an allylation reaction is a critical parameter that can significantly impact the reaction's efficiency. While allyltributyltin is often the most reactive choice due to the electron-donating nature of the butyl groups, allyltriphenyltin and tetraallyltin also serve as effective reagents, with their reactivity profiles offering potential advantages in specific synthetic contexts. The selection should be guided by the specific substrate, desired reactivity, and reaction conditions. The provided data and protocols offer a foundational guide for researchers to make informed decisions in their synthetic endeavors. Further investigation into direct comparative studies will undoubtedly provide a more nuanced understanding of the subtle differences in reactivity among these valuable reagents.
References
A Comparative Guide to the GC-MS Analysis of Allyltributylstannane Reaction Products
For Researchers, Scientists, and Drug Development Professionals
The addition of allyltributylstannane to aldehydes and ketones is a fundamental carbon-carbon bond-forming reaction in organic synthesis, yielding valuable homoallylic alcohols and ketones. Accurate and efficient analysis of the resulting product mixture is crucial for reaction optimization, yield determination, and impurity profiling. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the characterization of these reaction products. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate analytical approach for your research needs.
Performance Comparison of Analytical Techniques
The choice of analytical technique for monitoring this compound reactions depends on the specific analytical goal, whether it be quantification of the desired product, identification of byproducts, or analysis of remaining starting materials and tin-containing residues.
| Analytical Technique | Primary Use | Advantages | Disadvantages |
| GC-MS | Quantification of volatile and semi-volatile organic products (homoallylic alcohols and ketones). Identification of byproducts. | High sensitivity and resolution.[1] Provides structural information through mass spectra. Well-established libraries for compound identification.[2] | Requires derivatization for some polar analytes. High temperatures can cause degradation of thermally labile compounds.[3] |
| HPLC-MS/UV | Quantification of non-volatile or thermally labile products. Chiral separation of enantiomeric products.[4][5] | Wide applicability to a broad range of compounds.[6] No derivatization required for many analytes. Amenable to preparative scale. | Lower resolution for complex mixtures compared to GC. Mobile phase can interfere with some detectors. |
| HPLC-ICP-MS | Speciation and quantification of organotin compounds (this compound and byproducts). | High sensitivity and specificity for organotin species. Eliminates the need for derivatization of tin compounds. | Specialized instrumentation required. Not suitable for the analysis of organic products. |
| NMR Spectroscopy | Structural elucidation of products. Quantitative analysis without the need for calibration standards (qNMR). | Provides detailed structural information.[7] Inherently quantitative.[7] Non-destructive. | Lower sensitivity compared to MS-based methods.[8] Can be complex for mixture analysis.[7] |
Quantitative Data Summary
The following tables summarize typical performance characteristics for the analysis of homoallylic alcohols and ketones using GC-MS, HPLC, and NMR. These values are representative and may vary depending on the specific analyte, instrumentation, and method parameters.
Table 1: Performance Comparison for Homoallylic Alcohol Analysis
| Parameter | GC-MS (with derivatization) | HPLC-UV/MS | 1H NMR (qNMR) |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | 10 - 100 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 50 ng/mL | 50 - 500 ng/mL | ~5 µg/mL |
| Linear Range | 1 - 1000 ng/mL | 0.1 - 100 µg/mL | 10 µg/mL - g/mL |
| Precision (RSD%) | < 5% | < 5% | < 2% |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 98 - 102% |
Table 2: Performance Comparison for Ketone Analysis
| Parameter | GC-MS | HPLC-UV/MS | 1H NMR (qNMR) |
| Limit of Detection (LOD) | 0.01 - 5 ng/mL | 5 - 50 ng/mL | ~1 µg/mL |
| Limit of Quantification (LOQ) | 0.05 - 25 ng/mL | 25 - 250 ng/mL | ~5 µg/mL |
| Linear Range | 0.1 - 500 ng/mL | 0.05 - 50 µg/mL | 10 µg/mL - g/mL |
| Precision (RSD%) | < 5% | < 5% | < 2% |
| Accuracy (% Recovery) | 97 - 103% | 92 - 108% | 99 - 101% |
Experimental Protocols
Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for the analysis of this compound reaction products.
GC-MS Analysis of Homoallylic Alcohols and Ketones
This protocol outlines a general procedure for the analysis of a crude reaction mixture.
-
Sample Preparation:
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH4Cl).
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
For homoallylic alcohols, derivatization may be necessary to improve volatility and peak shape. A common method is silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
-
To the dried residue, add a known amount of an internal standard (e.g., undecane) and the silylating agent in an appropriate solvent (e.g., pyridine (B92270) or acetonitrile).
-
Heat the mixture at 60-70 °C for 30 minutes.
-
-
-
GC-MS Conditions:
-
GC System: Agilent 7890B or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Injector: Split/splitless inlet at 250 °C.
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS System: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
HPLC-ICP-MS Analysis of Organotin Compounds
This method is suitable for the analysis of residual this compound and tin byproducts.
-
Sample Preparation:
-
Dilute an aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol/water mixture).
-
Filter the sample through a 0.45 µm syringe filter.
-
-
HPLC-ICP-MS Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Gradient elution with a mixture of water and methanol, both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
ICP-MS System: Agilent 7900 or equivalent.
-
Monitored Isotope: 120Sn.
-
Quantitative NMR (qNMR) Analysis
This protocol provides a direct method for quantifying the product without chromatographic separation.
-
Sample Preparation:
-
Take a known mass of the crude reaction mixture and dissolve it in a known volume of a deuterated solvent (e.g., CDCl3).
-
Add a known amount of a certified internal standard with a distinct resonance (e.g., 1,3,5-trimethoxybenzene).
-
-
NMR Acquisition:
-
Spectrometer: Bruker Avance III 400 MHz or equivalent.
-
Pulse Program: A standard 1H NMR experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation and accurate integration.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio.
-
-
Data Processing and Quantification:
-
Integrate a well-resolved signal of the product and the internal standard.
-
Calculate the molar amount of the product using the following equation:
-
molproduct = (Integralproduct / Nprotons, product) * (Nprotons, standard / Integralstandard) * molstandard
-
Where Nprotons is the number of protons giving rise to the integrated signal.
-
-
Visualizing Workflows and Mechanisms
To further clarify the processes involved, the following diagrams illustrate the reaction pathways and the analytical workflow for GC-MS analysis.
Caption: General experimental workflow for GC-MS analysis.
Caption: Reaction pathways for this compound reactions.
Conclusion
The analysis of products from this compound reactions necessitates a careful selection of analytical methodology based on the specific research objectives. GC-MS stands out for its high sensitivity and resolving power in the analysis of volatile and semi-volatile organic products, making it an excellent tool for quantitative analysis and impurity profiling.[1] However, for a comprehensive understanding of the reaction, including the fate of the organotin reagents and the stereochemical outcome, a multi-faceted approach employing complementary techniques such as HPLC-ICP-MS and NMR spectroscopy is highly recommended. By understanding the strengths and limitations of each technique, researchers can ensure the generation of accurate and reliable data to accelerate their research and development efforts.
References
- 1. Orthogonal Comparison of GC−MS and 1H NMR Spectroscopy for Short Chain Fatty Acid Quantitation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. reddit.com [reddit.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. A comparison between NMR and GCMS 13C-isotopomer analysis in cardiac metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of an HPLC-MS/MS Method for Chiral Separation and Quantitation of (R)- and (S)-Salbutamol and Their Sulfoconjugated Metabolites in Urine to Investigate Stereoselective Sulfonation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Chiral HPLC Methods for Separating Enantiomers from Asymmetric Allylation
The successful synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Asymmetric allylation stands out as a powerful method for creating chiral homoallylic alcohols and related structures, which are valuable building blocks. Verifying the success of these reactions requires accurate determination of enantiomeric excess (ee), a task for which High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs) is the premier analytical technique.[1]
This guide provides a comparative overview of common chiral HPLC methods for separating enantiomers derived from asymmetric allylation reactions. It details the performance of various chiral stationary phases, presents supporting experimental data, and offers standardized protocols to aid researchers in developing robust and efficient separation methods.
Comparison of Chiral Stationary Phase Performance
The choice of the chiral stationary phase is the most critical factor in achieving enantiomeric separation.[2] CSPs create a chiral environment where enantiomers form transient, diastereomeric complexes with different stability, leading to different retention times.[3] Polysaccharide-based CSPs, particularly those derived from amylose (B160209) and cellulose, are widely regarded as the most versatile and are often the first choice for screening.[4]
The table below compares common CSPs applicable to the separation of asymmetric allylation products.
| Chiral Stationary Phase (CSP) Type | Chiral Selector Example | Common Trade Names | Typical Mobile Phases | Advantages & Applications |
| Polysaccharide (Coated) | Cellulose tris(3,5-dimethylphenylcarbamate) | Chiralcel® OD-H | Normal Phase: Hexane/AlcoholPolar Organic: Acetonitrile or Methanol[5] | Broad applicability, extensive literature support, robust and reliable for a wide range of chiral compounds including alcohols and esters.[4] |
| Polysaccharide (Coated) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® AD-H | Normal Phase: Hexane/AlcoholReversed Phase: Aqueous buffers/Acetonitrile or Methanol[5] | Complementary selectivity to cellulose-based phases. Often successful when Chiralcel OD-H is not.[6] Excellent for many pharmaceuticals.[2] |
| Polysaccharide (Immobilized) | Amylose tris(3,5-dimethylphenylcarbamate) | Chiralpak® IA | Normal/Reversed/Polar Organic + "Forbidden" solvents (DCM, THF, etc.) | Covalently bonded selector allows for a wider range of solvents, enhancing method development flexibility and column durability.[7] |
| Pirkle-Type (Brush Type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | Phenylglycine, Whelk-O® 1 | Normal Phase: Hexane/Alcohol | Based on π-π interactions, hydrogen bonding, and dipole-dipole interactions. The elution order can often be inverted by using a column with the opposite enantiomer as the selector.[8] |
| Cyclodextrin-Based | Dimethylated β-cyclodextrin | Cyclobond I 2000 DM | Reversed Phase: Aqueous buffers/Acetonitrile or Methanol[1] | Utilizes inclusion complexation within the chiral cavity of the cyclodextrin. Particularly effective for analytes with aromatic rings that can fit into the cavity.[2][6] |
Experimental Data for Enantiomeric Separations
Table 1: Separation of Glycidyl Tosylate Enantiomers (derived from allylic alcohol) [5]
| Parameter | Method 1 (Normal Phase) | Method 2 (Polar Organic) |
|---|---|---|
| Column | Chiralpak AD-H | Chiralpak AD-H |
| Mobile Phase | n-Hexane / Ethanol (70/30, v/v) | Methanol (100%) |
| Flow Rate | 1.2 mL/min | 0.8 mL/min |
| Temperature | 40 °C | 20 °C |
| Resolution (Rs) | > 2.0 | > 2.0 |
| Analysis Time | < 11 min | < 11 min |
Table 2: Comparative Separation of Fluoxetine (B1211875) Enantiomers (Illustrative Example of Method Comparison) [6]
| Column | Mobile Phase | Flow Rate (mL/min) | k'1 | k'2 | Separation (α) | Resolution (Rs) |
|---|---|---|---|---|---|---|
| Chiralpak AD-H | Hexane/IPA/DEA (98/2/0.2) | 1.0 | 2.58 | 3.00 | 1.16 | 1.70 |
| Chiralcel OD-H | Hexane/IPA/DEA (90/10/0.1) | 0.8 | 4.41 | 5.30 | 1.20 | 1.76 |
| Cyclobond I 2000 DM | ACN/TEAA buffer (10/90) | 1.0 | 8.81 | 11.23 | 1.27 | 2.50 |
(k'1 and k'2 = retention factors for the first and second eluting enantiomers; α = separation factor; Rs = resolution factor; IPA = Isopropanol; DEA = Diethylamine (B46881); ACN = Acetonitrile; TEAA = Triethylammonium acetate)
Detailed Experimental Protocols
A systematic approach is crucial for efficiently developing a chiral separation method.[9]
Protocol 1: Chiral Method Development Screening
This protocol outlines a universal screening strategy for a new chiral compound resulting from an asymmetric allylation reaction.
-
Sample Preparation:
-
Dissolve the analyte (product of the asymmetric allylation) at a concentration of approximately 1 mg/mL.
-
Use the initial mobile phase as the solvent to ensure good peak shape. For normal phase screening, a mixture of Hexane/Isopropanol (90/10) is a suitable starting point.
-
-
Column and Mobile Phase Screening:
-
Select a set of 2-4 columns with different chiral selectors. A recommended starting set includes:
-
Prepare two primary normal-phase mobile phases:
-
Mobile Phase A: n-Hexane / 2-Propanol (IPA) (90/10, v/v)
-
Mobile Phase B: n-Hexane / Ethanol (90/10, v/v)[2]
-
-
If the analyte is basic, add 0.1% diethylamine (DEA) to the mobile phase.
-
If the analyte is acidic, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.[2]
-
-
Initial Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 5-10 µL
-
Detection: UV, wavelength set to an absorbance maximum of the analyte (e.g., 220 nm or 254 nm).
-
-
Execution and Evaluation:
-
Run the sample on each selected column with each mobile phase.
-
Evaluate the resulting chromatograms for any signs of separation (e.g., peak broadening, shoulder peaks, or partial separation).
-
Identify the most promising column/mobile phase combination(s) that show the best "hit" for further optimization.
-
Protocol 2: Method Optimization
Once a promising separation is identified, optimize the conditions to achieve baseline resolution (Rs ≥ 1.5).
-
Adjusting Modifier Concentration:
-
Using the best alcohol modifier (IPA or Ethanol) identified during screening, vary its concentration.
-
Decrease the alcohol percentage (e.g., from 10% to 5% or 2%) to increase retention and often improve resolution.
-
Increase the alcohol percentage (e.g., from 10% to 15% or 20%) to decrease retention time.
-
-
Changing the Alcohol Modifier:
-
If resolution is still poor, changing the alcohol modifier can have a significant effect on selectivity. For example, if IPA was used initially, test ethanol, and vice-versa.[5]
-
-
Optimizing Flow Rate and Temperature:
-
Flow Rate: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 or 0.5 mL/min) to potentially increase efficiency and resolution, at the cost of longer analysis time.
-
Temperature: Vary the column temperature (e.g., test at 15 °C, 25 °C, and 40 °C). Lower temperatures often improve resolution but increase analysis time and pressure.[5]
-
-
Enantiomeric Excess (ee) Calculation:
-
Once baseline separation is achieved, calculate the enantiomeric excess using the peak areas (A1 and A2) of the two enantiomers:
-
ee (%) = [ |A1 - A2| / (A1 + A2) ] x 100
-
-
Visualized Workflows and Concepts
Diagrams created using Graphviz help illustrate the logical flow of method development and the fundamental principle of chiral separation.
Caption: Workflow for Chiral HPLC Method Development.
References
- 1. csfarmacie.cz [csfarmacie.cz]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the performance of chiral stationary phase for separation of fluoxetine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. hplc.eu [hplc.eu]
- 9. phx.phenomenex.com [phx.phenomenex.com]
A Comparative Guide to Lewis Acid Catalysts in Allyltributylstannane Reactions for Carbon-Carbon Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The addition of an allyl group from allyltributylstannane to an aldehyde is a fundamental and widely utilized method for carbon-carbon bond formation in organic synthesis, yielding valuable homoallylic alcohols. The efficiency and selectivity of this reaction are critically dependent on the choice of a Lewis acid catalyst. This guide provides a comparative analysis of various Lewis acid catalysts, presenting experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal catalyst for their synthetic needs.
Performance Comparison of Lewis Acid Catalysts
The efficacy of different Lewis acid catalysts in the allylation of benzaldehyde (B42025) with this compound varies significantly in terms of reaction time and yield. The following table summarizes the performance of several common and bulky aluminum-based Lewis acids.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Bulky Aluminum Lewis Acids | |||||
| MAD (Methylaluminum bis(2,6-di-tert-butyl-4-methylphenoxide)) | 10 | CH₂Cl₂ | -78 to -20 | 0.5 | 96 |
| MABR (Methylaluminum bis(2-bromo-4,6-di-tert-butylphenoxide)) | 10 | CH₂Cl₂ | -78 to -20 | 0.5 | 95 |
| ATPH (Aluminum tris(2,6-diphenylphenoxide)) | 5 | CH₂Cl₂ | -78 to -20 | 1 | 93 |
| Common Lewis Acids | |||||
| BF₃·OEt₂ | Stoichiometric | CH₂Cl₂ | -78 | - | High |
| TiCl₄ | Stoichiometric | CH₂Cl₂ | -78 | - | High |
| SnCl₄ | Stoichiometric | CH₂Cl₂ | -78 | - | High |
| Alternative Method | |||||
| Microwave (catalyst-free) | 0 | None | 120 | 0.33 | 95[1] |
Data for bulky aluminum Lewis acids was obtained from the allylation of benzaldehyde. Common Lewis acids like BF₃·OEt₂, TiCl₄, and SnCl₄ are often used in stoichiometric amounts to achieve high yields. The microwave-assisted reaction offers a rapid and solvent-free alternative.
Mechanistic Overview
The catalytic cycle of a Lewis acid-catalyzed allylation of an aldehyde with this compound generally proceeds through the following key steps:
-
Activation of the Aldehyde: The Lewis acid coordinates to the carbonyl oxygen of the aldehyde. This coordination withdraws electron density from the carbonyl group, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.
-
Nucleophilic Attack: The electron-rich double bond of the this compound attacks the activated carbonyl carbon. This is the carbon-carbon bond-forming step.
-
Formation of an Intermediate: A transient intermediate is formed, which then undergoes cleavage of the carbon-tin bond.
-
Product Formation and Catalyst Regeneration: The homoallylic alcohol is formed, and the Lewis acid is regenerated, allowing it to participate in another catalytic cycle.
Caption: General workflow of a Lewis acid-catalyzed allylation reaction.
The following diagram illustrates a plausible catalytic cycle for a generic Lewis acid (LA).
References
Cost and efficiency comparison of Allyltributylstannane with other allylating agents
For researchers, scientists, and professionals in drug development, the choice of an allylating agent is a critical decision that can significantly impact the efficiency, cost, and safety of a synthetic route. This guide provides an objective comparison of allyltributylstannane with three other common allylating agents: allylmagnesium bromide, allyltrimethylsilane (B147118), and indium-mediated allylation systems.
This comparison focuses on the key performance indicators of cost, efficiency, and safety, supported by experimental data for the allylation of a model substrate, benzaldehyde (B42025). Detailed experimental protocols are provided to allow for the replication of these transformations.
At a Glance: Key Comparison Metrics
| Allylating Agent | Typical Cost (per mmol) | Typical Yield (%) | Typical Reaction Time | Key Advantages | Key Disadvantages |
| This compound | ~$2.70 | ~92 | 20 minutes (microwave) | High reactivity, good functional group tolerance, air and moisture stable. | High toxicity of organotin compounds, stoichiometric tin waste. |
| Allylmagnesium Bromide | ~$0.88 | High (often >90) | < 1 hour | High reactivity, readily available, relatively low cost. | Highly sensitive to air and moisture, limited functional group tolerance. |
| Allyltrimethylsilane | ~$0.60 | ~96 | < 10 minutes | Low toxicity, stable and easy to handle, mild reaction conditions. | Requires stoichiometric Lewis acid activation, can be less reactive. |
| Indium-mediated Allylation | ~$0.35 (Indium only) | High (often >90) | Varies (typically < 24h) | Can be performed in water, high chemoselectivity, low toxicity of indium. | Requires stoichiometric indium, reaction with allyl halides. |
Cost Analysis
The cost per reaction is a crucial factor in process development and large-scale synthesis. The following table breaks down the approximate cost per millimole of each reagent, based on currently available pricing from major chemical suppliers.
| Reagent | Supplier Example & Price | Molar Mass / Concentration | Cost per gram / mL | Cost per mmol |
| This compound | Sigma-Aldrich: $149.00 / 25 g[1] | 331.13 g/mol | $5.96/g | $1.97 |
| Allylmagnesium Bromide | Sigma-Aldrich: $67.00 / 100 mL (1.0 M in Et₂O)[2] | 1.0 M | $0.67/mL | $0.67 |
| Allyltrimethylsilane | Sigma-Aldrich: $100.00 / 25 g[3] | 114.26 g/mol | $4.00/g | $0.46 |
| Indium (powder) | Sigma-Aldrich: ~$40 / 10 g | 114.82 g/mol | $4.00/g | $0.46 |
| Allyl Bromide (for Indium reaction) | Sigma-Aldrich: ~$30 / 100 mL | 120.99 g/mol (d=1.398) | $0.30/mL | $0.03 |
Note: Prices are subject to change and may vary between suppliers and grades.
Efficiency Comparison: The Allylation of Benzaldehyde
To provide a direct comparison of efficiency, we consider the allylation of benzaldehyde as a representative transformation. The following data is compiled from literature sources, highlighting typical yields and reaction times under optimized, though varied, conditions.
| Allylating Agent | Reaction Conditions | Yield (%) | Reaction Time | Reference |
| This compound | Benzaldehyde (1 mmol), this compound (1.2 mmol), Microwave (150W) | 92 | 20 minutes | [2][4] |
| Allylmagnesium Bromide | Benzaldehyde, Allylmagnesium bromide, Et₂O, rt | High (>90) | < 1 hour | General literature |
| Allyltrimethylsilane | Benzaldehyde, Allyltrimethylsilane, BF₃·OEt₂, CH₂Cl₂ | ~96 | < 10 minutes | [5] |
| Indium-mediated | Benzaldehyde, Allyl bromide, Indium, H₂O, rt | High (>90) | Varies | [6] |
dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"] edge [color="#34A853"]
} caption: Allylation of Benzaldehyde with Various Agents
Detailed Experimental Protocols
The following are representative experimental protocols for the allylation of benzaldehyde with each of the four reagents.
Allylation using this compound (Microwave-assisted)
Procedure: A mixture of benzaldehyde (1.0 mmol, 106 mg) and this compound (1.2 mmol, 397 mg) is placed in a microwave-safe vessel. The vessel is sealed and subjected to microwave irradiation at 150 W for 20 minutes. After cooling, the reaction mixture is purified directly by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1-phenyl-3-buten-1-ol.[2][4]
Allylation using Allylmagnesium Bromide
Procedure: To a solution of allylmagnesium bromide (1.2 mmol, 1.2 mL of a 1.0 M solution in diethyl ether) in anhydrous diethyl ether (5 mL) at 0 °C under an inert atmosphere (e.g., argon or nitrogen) is added a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous diethyl ether (2 mL) dropwise. The reaction mixture is stirred at room temperature for 1 hour. The reaction is then quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution. The layers are separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1-phenyl-3-buten-1-ol.
Allylation using Allyltrimethylsilane (Hosomi-Sakurai Reaction)
Procedure: To a solution of benzaldehyde (1.0 mmol, 106 mg) in anhydrous dichloromethane (B109758) (5 mL) at -78 °C under an inert atmosphere is added boron trifluoride diethyl etherate (BF₃·OEt₂) (1.2 mmol, 170 mg). After stirring for 5 minutes, allyltrimethylsilane (1.5 mmol, 171 mg) is added dropwise. The reaction mixture is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature. The reaction is quenched with saturated aqueous sodium bicarbonate solution. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give 1-phenyl-3-buten-1-ol.[7]
Indium-Mediated Allylation
Procedure: To a stirred mixture of indium powder (1.2 mmol, 138 mg) and benzaldehyde (1.0 mmol, 106 mg) in water (5 mL) at room temperature is added allyl bromide (1.5 mmol, 181 mg). The reaction mixture is stirred vigorously at room temperature and monitored by TLC. Upon completion, the reaction mixture is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1-phenyl-3-buten-1-ol.
dot graph G { bgcolor="#F1F3F4" rankdir=LR; node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} caption: General Experimental Workflow for Allylation
Functional Group Tolerance and Chemoselectivity
The ability of a reagent to tolerate various functional groups is paramount in the synthesis of complex molecules.
-
This compound: Generally exhibits good functional group tolerance. It is compatible with esters, amides, and nitriles. Lewis acid catalyzed reactions can be chemoselective for aldehydes over ketones.[8]
-
Allylmagnesium Bromide: As a strong base and nucleophile, its functional group tolerance is limited. It will react with acidic protons from alcohols, carboxylic acids, and primary/secondary amines, and will also add to esters and other carbonyl compounds.
-
Indium-mediated Allylation: A key advantage is its high chemoselectivity. It readily allylates carbonyl compounds in the presence of other functional groups such as esters and halides. The reaction can often be performed in aqueous media, which is beneficial for substrates with protecting groups that are sensitive to anhydrous conditions.[6]
dot graph { bgcolor="#F1F3F4" node [shape=ellipse, style="filled", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];
} caption: Functional Group Compatibility
Safety and Toxicity
The safety profile of a reagent is of utmost importance. The following table summarizes available acute oral toxicity data for the reagents and their byproducts.
| Compound | Oral LD50 (rat) | Key Hazards |
| This compound | Not found, but organotin compounds are generally highly toxic. | Toxic if swallowed, harmful in contact with skin, causes serious eye irritation, may cause damage to organs through prolonged or repeated exposure.[10] |
| Allylmagnesium Bromide | Not found for the reagent itself. The solvent, diethyl ether, has an oral LD50 of 1215 mg/kg (rat).[3] | Reacts violently with water, pyrophoric, causes severe skin burns and eye damage. |
| Allyltrimethylsilane | > 5000 mg/kg[11] | Highly flammable liquid and vapor, causes skin irritation. |
| Indium | > 2000 mg/kg[1][3][12] | Generally low toxicity, but inhalation of dust or fumes can cause pulmonary issues.[13] |
Toxicity of Byproducts:
-
This compound: Reactions produce stoichiometric amounts of tributyltin derivatives, which are toxic and require careful handling and disposal.
-
Allylmagnesium Bromide: The main byproduct is magnesium salts, which are generally considered low in toxicity.
-
Allyltrimethylsilane: The silicon byproduct is typically a volatile silane (B1218182) or siloxane, which are of low toxicity.
-
Indium-mediated Allylation: The indium salts formed as byproducts are considered to have low toxicity.
Conclusion
The choice of an allylating agent is a multifaceted decision that requires careful consideration of cost, efficiency, functional group tolerance, and safety.
-
This compound offers high reactivity and good functional group tolerance but is hampered by its high toxicity and the generation of toxic tin byproducts.
-
Allylmagnesium Bromide is a powerful and cost-effective reagent but its utility is limited by its high reactivity towards many functional groups and its sensitivity to air and moisture.
-
Allyltrimethylsilane , used in the Hosomi-Sakurai reaction, provides a stable, low-toxicity alternative with good functional group tolerance, though it requires stoichiometric Lewis acid activation.
-
Indium-mediated allylation stands out for its ability to be performed in aqueous media, its excellent chemoselectivity, and the low toxicity of the metal, making it a "greener" alternative, although it is a stoichiometric process.
Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the complexity of the substrate, the scale of the reaction, and the safety and environmental constraints of the laboratory or manufacturing facility.
References
- 1. researchgate.net [researchgate.net]
- 2. jocpr.com [jocpr.com]
- 3. academic.oup.com [academic.oup.com]
- 4. jocpr.com [jocpr.com]
- 5. thieme-connect.com [thieme-connect.com]
- 6. scispace.com [scispace.com]
- 7. Sakurai Allylation | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. The remarkable journey of catalysts from stoichiometric to catalytic quantity for allyltrimethylsilane inspired allylation of acetals, ketals, aldehyd ... - RSC Advances (RSC Publishing) DOI:10.1039/C6RA27813B [pubs.rsc.org]
- 10. SAR and QSAR modeling of a large collection of LD50 rat acute oral toxicity data - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemview.epa.gov [chemview.epa.gov]
- 12. Oral toxicity of indium in rats: single and 28-day repeated administration studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. teck.com [teck.com]
Safety Operating Guide
Proper Disposal of Allyltributylstannane: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
Allyltributylstannane is a versatile reagent in organic synthesis, but its toxicity and environmental hazards necessitate meticulous disposal procedures. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound waste, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Immediate Safety and Handling Precautions
This compound is toxic if swallowed, harmful in contact with skin, causes serious eye irritation, and is very toxic to aquatic life with long-lasting effects.[1][2][3] Therefore, strict adherence to safety protocols is paramount.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are suitable) when handling this compound.[1] All handling of the compound and its waste should be conducted in a well-ventilated chemical fume hood.
-
Waste Segregation: this compound waste must be segregated from other waste streams.[4] It should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.[4][5] Do not mix it with other chemical waste to prevent potentially dangerous reactions.[4]
-
Spill Management: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and collect it in a sealed container for disposal as hazardous waste.[2][6] Do not allow the material to enter drains or waterways.[2][6]
Summary of Disposal Parameters
| Parameter | Guideline | Rationale |
| Waste Classification | Hazardous Waste.[1][4] | Due to its toxicity and ecotoxicity. |
| Container Type | Sealed, compatible container (e.g., glass or polyethylene).[5] | To prevent leakage and reaction with the container material. |
| Labeling | "Hazardous Waste," "Organotin Waste," and the specific chemical name.[5] | For clear identification and proper handling by waste management personnel. |
| Storage | In a designated, well-ventilated hazardous waste accumulation area. | To prevent accidental exposure and ensure regulatory compliance. |
| Final Disposal | Through a certified hazardous waste disposal facility.[2][4][6] | To ensure environmentally sound management and disposal. |
Experimental Protocol for Quenching and Neutralization of Small Residual Amounts
For small quantities of residual this compound in reaction vessels, a quenching procedure should be performed in a chemical fume hood to deactivate the reagent before collection as hazardous waste. This procedure is adapted from general protocols for reactive organometallic compounds.
Materials:
-
Ice bath
-
Stir plate and stir bar
-
Dropping funnel or syringe pump
-
Anhydrous isopropanol (B130326)
-
Anhydrous methanol (B129727)
-
Water
-
Saturated aqueous sodium fluoride (B91410) (NaF) solution (optional, for precipitation of tin)
Procedure:
-
Cooling: Place the reaction vessel containing the residual this compound in an ice bath to maintain a low temperature and control the reaction rate.
-
Initial Quenching with Isopropanol: Slowly add anhydrous isopropanol to the cooled, stirred solution. The addition should be dropwise to manage any exothermic reaction. Continue the slow addition until the evolution of gas or heat ceases.
-
Secondary Quenching with Methanol: After the initial reaction with isopropanol has subsided, slowly add anhydrous methanol. This ensures that any remaining reactive organotin species are quenched.
-
Hydrolysis: Once the reaction with methanol is complete, slowly add water to the mixture to hydrolyze any remaining organometallic compounds.
-
Precipitation of Tin (Optional but Recommended): To further reduce the toxicity of the waste stream, add a saturated aqueous solution of sodium fluoride (NaF). This will precipitate the tin as tributyltin fluoride, which is less soluble and can be separated by filtration.
-
Waste Collection: The resulting mixture should be collected in a properly labeled hazardous waste container. If the tin was precipitated, the solid and liquid waste should be collected together in the same container.
-
Glassware Decontamination: Glassware that has come into contact with this compound should be rinsed with a solvent, and the rinsate collected as hazardous waste. The glassware can then be decontaminated by soaking in a bleach solution or a nitric acid bath overnight before standard cleaning.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A flowchart outlining the procedural steps for the safe disposal of this compound waste.
By following these procedures, researchers can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in the laboratory.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Removal of organotin compounds and metals from Swedish marine sediment using Fenton’s reagent and electrochemical treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Waste Neutralization Guidance - Environmental Management - Missouri State [missouristate.edu]
- 4. Study of photocatalytic degradation of tributyltin, dibutylin and monobutyltin in water and marine sediments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Allyltributylstannane
For Immediate Implementation: This document provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Allyltributylstannane. Adherence to these protocols is essential for ensuring laboratory safety and proper chemical management.
This compound, an organotin compound, is a valuable reagent in organic synthesis. However, its utility is matched by its significant toxicity.[1] This guide outlines the necessary personal protective equipment (PPE), handling procedures, and disposal plans to minimize exposure and mitigate risks.
Hazard Identification and Personal Protective Equipment
This compound is classified as acutely toxic if swallowed, harmful in contact with skin, and causes skin and serious eye irritation.[2][3] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[3] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Exposure Route | Required PPE | Rationale & Specifications |
| Dermal (Skin) Contact | Double Gloving | Use chemically resistant gloves. Nitrile or neoprene are recommended.[4] Change the outer glove immediately upon contamination. |
| Chemical-Resistant Lab Coat | A fully buttoned, long-sleeved lab coat is required to protect against splashes.[4] | |
| Full Coverage | Wear long pants and closed-toe shoes to ensure no skin is exposed.[4] | |
| Ocular (Eye) Contact | Safety Goggles | ANSI Z87.1-compliant chemical splash goggles are mandatory to protect against splashes and vapors.[4][5] |
| Face Shield | Wear a full-face shield over safety goggles when there is a significant risk of splashes, such as when handling larger quantities.[6] | |
| Inhalation | Chemical Fume Hood | All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation risk.[4][5] |
| Respirator | For situations with a higher risk of aerosol generation or spills, a NIOSH/MSHA approved respirator with an organic vapor filter is recommended.[3][6] A dust mask (type N95) may be sufficient for handling small quantities of solid organotin compounds. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key stages of a typical laboratory procedure involving this reagent.
Detailed Experimental Protocols
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8]
-
Eye Contact: Promptly flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[5][8]
-
Inhalation: If large amounts are inhaled, move the person to fresh air and seek immediate medical attention.[8]
-
Ingestion: If swallowed, obtain medical attention immediately.[8] Do NOT induce vomiting.[3]
-
Spill: In the event of a spill, soak up the material with an inert absorbent material or spill pillow and place it in an appropriate container for disposal.[8] Ensure adequate ventilation and wear appropriate PPE during cleanup. For major spills, evacuate the area and contact emergency services.[9]
Storage:
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[3][5]
Disposal Plan:
All waste containing this compound must be treated as hazardous waste.
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Liquid Waste | Collect in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams unless compatible. |
| Solid Waste | Collect all contaminated solid materials, including used PPE, weigh paper, and absorbent liners, in a dedicated, sealed, and clearly labeled hazardous waste bag or container.[4] |
| Empty Containers | Empty containers may retain product residue and should be treated as hazardous waste. Do not reuse empty containers. |
Dispose of all waste in accordance with federal, state, and local regulations.[9][10] If you are unsure about the proper disposal procedures, consult your institution's Environmental Health and Safety (EHS) department.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C15H32Sn | CID 90628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 烯丙基三丁基锡 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]
- 9. assets-38aef284d1.cdn.insitecloud.net [assets-38aef284d1.cdn.insitecloud.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
